Damc
Description
Structure
3D Structure
Properties
IUPAC Name |
7-(dimethylamino)-4-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8-6-12(14)15-11-7-9(13(2)3)4-5-10(8)11/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEYLLPOQRZUDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041422 | |
| Record name | 7-(Dimethylamino)-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87-01-4 | |
| Record name | DAMC | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Dimethylamino-4-methylcoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coumarin 311 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408145 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-1-Benzopyran-2-one, 7-(dimethylamino)-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 7-(Dimethylamino)-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(dimethylamino)-4-methyl-2-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.562 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUORESCENT BRIGHTENER 130 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TOS1492Q9O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
DamC: A Technical Guide to a Ligation-Free Method for Mapping Chromatin Architecture
DamC is a cutting-edge molecular biology technique that offers a quantitative, in vivo method for mapping the three-dimensional architecture of chromosomes. This method provides a high-resolution view of chromatin interactions without the need for chemical crosslinking and ligation, which are central to traditional methods like Chromosome Conformation Capture (3C) and its derivatives. This guide provides a comprehensive overview of the this compound methodology, its underlying principles, and its applications in studying chromatin biology, tailored for researchers, scientists, and drug development professionals.
Core Principles of this compound
This compound is a modification of the DamID (DNA adenine methyltransferase identification) technique. The core principle of this compound is to tether a bacterial DNA adenine methyltransferase (Dam) to a specific genomic locus of interest, or "viewpoint." This tethered Dam enzyme methylates adenine residues within GATC sequences in spatial proximity to the viewpoint. The pattern of this induced methylation along the genome is then quantified by next-generation sequencing, revealing the contact frequencies of other genomic regions with the chosen viewpoint.[1][2][3]
The this compound system typically utilizes a fusion protein composed of the Dam methyltransferase and the reverse tetracycline receptor (rTetR).[1] This fusion protein can be targeted to a specific genomic locus that has been engineered to contain an array of tetracycline operator (TetO) sequences. The binding of the rTetR-Dam fusion protein to the TetO array is controlled by the presence of doxycycline (Dox).[4][5][6]
In the presence of Dox, the rTetR-Dam protein binds to the TetO viewpoint and methylates nearby GATC sites. In the absence of Dox, the fusion protein is not localized to the viewpoint and only non-specific, background methylation occurs. By comparing the methylation patterns in the presence and absence of Dox, the specific interaction frequencies with the viewpoint can be determined.[1][4][6] This quantitative relationship allows for the precise measurement of chromosomal contact probabilities.[1]
How this compound Works: A Step-by-Step Overview
The this compound experimental workflow can be broken down into several key stages, from cell line preparation to data analysis.
Experimental Workflow
Caption: The experimental workflow of a this compound experiment.
Detailed Experimental Protocols
While a detailed, universal protocol for this compound can vary between labs and specific applications, the following provides a generalized methodology based on established DamID and this compound protocols.
1. Cell Line Generation and Culture:
-
Vector Construction: The protein of interest (in the case of this compound, rTetR) is cloned into a vector containing the E. coli Dam methyltransferase. A control vector expressing Dam alone is also prepared.
-
Transfection and Selection: The vectors are transfected into the target cell line. For this compound, this cell line must also contain a TetO array at the desired genomic viewpoint. Stable cell lines are selected.
-
Induction: For the experimental sample, cells are cultured in the presence of doxycycline to induce the binding of the rTetR-Dam fusion protein to the TetO array. A parallel culture without doxycycline serves as the negative control.
2. Genomic DNA Isolation and Digestion:
-
gDNA Extraction: Genomic DNA is isolated from both the induced and uninduced cell populations.
-
DpnI Digestion: The gDNA is digested overnight with the restriction enzyme DpnI. DpnI specifically cleaves adenine-methylated GATC sequences.
3. Library Preparation for Sequencing:
-
Adapter Ligation: Sequencing adapters are ligated to the DpnI-digested DNA fragments.
-
PCR Amplification: The adapter-ligated fragments are amplified by PCR. The number of PCR cycles should be optimized to avoid amplification bias.
-
Size Selection and Purification: The amplified library is purified and size-selected to remove adapter dimers and other small fragments.
4. Sequencing and Data Analysis:
-
Next-Generation Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform.
-
Read Mapping: Sequencing reads are mapped to the reference genome.
-
Data Normalization and Analysis: The number of reads at each GATC site is counted and normalized. The enrichment of methylation in the +Dox sample relative to the -Dox control is calculated to determine the contact frequency.
Key Molecular Players in Chromatin Organization Studied by this compound
This compound is a powerful tool for investigating the roles of key architectural proteins in shaping the 3D genome. Two of the most important are CTCF and the cohesin complex.
CTCF and Cohesin in Chromatin Looping
The CCCTC-binding factor (CTCF) is a ubiquitously expressed zinc-finger protein that plays a critical role in organizing the genome into distinct domains.[1][7] Cohesin is a ring-shaped protein complex that is also essential for genome organization.[2][8][9]
The prevailing "loop extrusion" model posits that the cohesin complex loads onto DNA and extrudes a loop of chromatin. This process is halted when cohesin encounters CTCF molecules bound to the DNA in a convergent orientation, thus forming a stable chromatin loop.[4] These loops can bring distant regulatory elements, such as enhancers and promoters, into close spatial proximity, thereby influencing gene expression.[7][10]
References
- 1. CTCF mediates long-range chromatin looping and local histone modification in the β-globin locus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cohesin regulation and roles in chromosome structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound reveals principles of chromatin folding in vivo without crosslinking and ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CTCF: the protein, the binding partners, the binding sites and their chromatin loops - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of cohesin-mediated gene regulation and lessons learned from cohesinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Cohesin-Mediated Chromatin Interactions and Autoimmunity [frontiersin.org]
principles of DamC for chromatin mapping
An In-depth Technical Guide to DamC for Chromatin Mapping
Audience: Researchers, scientists, and drug development professionals.
Introduction
The three-dimensional organization of chromatin within the nucleus is intrinsically linked to gene regulation, DNA replication, and repair. Understanding the principles of chromosome folding is therefore fundamental to deciphering cellular function in both healthy and diseased states. While methods like Chromosome Conformation Capture (3C) and its derivatives (4C, 5C, Hi-C) have revolutionized our understanding of genome architecture, they typically rely on chemical crosslinking and enzymatic ligation, which can introduce biases.
This compound (Dam-based Chromatin contacts) emerges as a powerful alternative for mapping chromatin interactions in vivo. It is a ligation- and crosslinking-free method that provides a quantitative measure of chromosomal contact probabilities.[1][2] this compound is a modification of DamID (DNA adenine methyltransferase identification), combining targeted DNA methylation with next-generation sequencing to reveal the spatial proximity of genomic loci.[1][3] This guide provides a comprehensive overview of the core principles, experimental protocols, data analysis, and applications of this compound.
Core Principles of this compound
This compound leverages the bacterial DNA adenine methyltransferase (Dam), which methylates the adenine base within the sequence GATC.[4] The core principle involves targeting Dam to a specific genomic location, or "viewpoint," and identifying other genomic regions that come into close physical proximity to this viewpoint in 3D space.
The this compound system typically employs a fusion protein consisting of Dam and the reverse tetracycline receptor (rTetR).[1] This fusion protein is expressed in cells that have a tetracycline operator (TetO) array integrated at a specific genomic viewpoint.[5]
-
In the absence of an inducer (e.g., doxycycline, Dox) , the rTetR-Dam protein diffuses freely within the nucleus, leading to a low level of non-specific, background GATC methylation across the genome.[5][6]
-
In the presence of the inducer , the rTetR-Dam protein binds with high affinity to the TetO array at the viewpoint. This tethered Dam enzyme methylates GATC sites not only at the viewpoint but also at any distal genomic regions that transiently interact with it due to chromatin looping.[5][6]
The frequency of methylation at a given GATC site is proportional to its contact probability with the viewpoint.[1][3] By comparing the methylation pattern in the induced state (+Dox) to the background methylation in the uninduced state (-Dox), a map of interaction frequencies for the chosen viewpoint can be generated.[6] This approach provides a crosslinking-free validation of key chromosomal structures like Topologically Associating Domains (TADs) and CTCF-mediated loops.[1][2]
This compound Experimental and Logical Workflow
The overall workflow for a this compound experiment involves cell line generation, inducible methylation, library preparation, sequencing, and data analysis. The logical relationship between the components allows for the specific detection of chromatin interactions.
Caption: Logical and experimental workflow of the this compound technique.
Detailed Experimental Protocol
This protocol is a synthesized methodology based on established DamID-seq and this compound procedures.[1][7][8]
4.1. Vector Construction and Cell Line Generation
-
Constructs: Clone the coding sequence for the reverse tetracycline receptor (rTetR) and E. coli Dam methyltransferase into a mammalian expression vector. Often, a fluorescent protein (e.g., EGFP) is included for visualization and an inducible element (e.g., ERT2 for 4-OHT induction) for tighter control.[9]
-
Viewpoint Insertion: Integrate an array of tetracycline operators (TetO) into the genome at the desired viewpoint. This can be achieved using transposon-based systems like piggyBac or targeted genome editing tools like CRISPR/Cas9.[1]
-
Cell Line Establishment: Transfect the engineered cells with the rTetR-Dam expression vector to establish a stable cell line.
4.2. In Vivo Methylation
-
Cell Culture: Culture the engineered cells under standard conditions.
-
Induction: For the experimental sample, add the inducer (e.g., doxycycline at 0.1-1 nM) to the culture medium to trigger the binding of rTetR-Dam to the TetO viewpoint.[1] Culture a parallel control sample without the inducer.
-
Incubation: Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for Dam-mediated methylation.
4.3. Genomic DNA Extraction and Digestion
-
Harvest Cells: Harvest approximately 1-5 million cells for both the induced and uninduced samples.
-
gDNA Isolation: Isolate high-quality genomic DNA (gDNA) using a standard kit or protocol.
-
DpnI Digestion: Digest 1-5 µg of gDNA overnight at 37°C with the DpnI restriction enzyme. DpnI specifically cleaves fully methylated GATC sequences, leaving blunt ends.[7]
4.4. NGS Library Preparation This part of the protocol is adapted from DamID-seq methods.[7][10]
-
Adapter Ligation: Ligate forked sequencing adapters (compatible with Illumina or other platforms) to the DpnI-digested blunt ends.
-
Purification: Purify the ligation product to remove unligated adapters, for example, using magnetic beads.[7]
-
Secondary Digestion (Optional but Recommended): Digest the DNA with a second restriction enzyme (e.g., AlwI) that cuts outside the GATC site to remove the initial GATC sequence from the final library, reducing ligation bias.[7]
-
Sonication: Shear the DNA to an average size of ~300 bp using a sonicator. This step introduces a second sequencing adapter randomly.[7]
-
PCR Amplification: Amplify the fragments containing both adapters using PCR (typically 15-20 cycles).
-
Size Selection and Purification: Perform a final size selection and purification of the PCR product to obtain the final library ready for sequencing.
Data Analysis Workflow
The bioinformatic analysis of this compound data is crucial for identifying significant chromosomal interactions.
Caption: Bioinformatic workflow for this compound data analysis.
-
Quality Control and Alignment: Raw sequencing reads are first assessed for quality. Reads are then aligned to the reference genome.
-
GATC Fragment Counting: Aligned reads are assigned to GATC fragments. The number of reads originating at each GATC site is counted for both the induced (+Dox) and uninduced (-Dox) samples.
-
Normalization: The read counts are normalized to the total library size to account for sequencing depth differences.
-
Enrichment Calculation: The enrichment for each GATC fragment is calculated as the log2 ratio of the normalized counts in the induced sample over the uninduced sample (log2[+Dox/-Dox]). This ratio represents the interaction frequency with the viewpoint.[1]
-
Peak Calling and Visualization: Significant interaction peaks are identified using statistical methods. The resulting interaction profiles are visualized along the chromosome, often in comparison to other genomic data like Hi-C, ChIP-seq, or gene annotations.[1]
Quantitative Data and Performance
This compound has been shown to be a robust and quantitative method that correlates well with established techniques for mapping chromatin architecture.
| Parameter | This compound | 4C-seq | Hi-C | ChIP-seq |
| Principle | Proximity-based methylation | Proximity-based ligation (one-vs-all) | Proximity-based ligation (all-vs-all) | Antibody-based pulldown |
| Crosslinking | No[1] | Yes | Yes | Yes |
| Ligation | No[1] | Yes | Yes | No |
| Resolution | GATC fragment dependent (~kb)[1][8] | Restriction fragment dependent | Restriction fragment dependent | Fragment size dependent (~200bp) |
| Viewpoint | Specific (TetO array)[1] | Specific (bait region) | Genome-wide | Protein-specific |
| Quantitative Nature | Proportional to contact probability[1][3] | Semi-quantitative | Quantitative | Semi-quantitative |
| Bias | GATC site accessibility, Dam expression | Ligation efficiency, PCR bias | Ligation efficiency, PCR bias | Antibody affinity, epitope accessibility |
| Cell Input | ~1-5 million cells | ~10-100 million cells | ~10-100 million cells | ~1-10 million cells |
Correlation with other methods:
-
This compound interaction profiles show a high degree of similarity with 4C-seq data generated from the same viewpoints.[1]
-
This compound successfully validates the existence of TADs and CTCF loops previously identified by Hi-C and 5C, providing the first crosslinking- and ligation-free confirmation of these structures.[1][2]
Applications in Research and Drug Development
The ability of this compound to quantitatively map chromatin contacts without crosslinking opens up numerous applications for researchers and drug development professionals.
-
Validating Genome Architecture: this compound serves as an orthogonal method to validate structures like TADs and loops identified by 3C-based techniques.[1]
-
Studying Dynamic Chromatin Changes: The inducible nature of this compound allows for the study of temporal changes in chromatin architecture during processes like cell differentiation, development, or in response to external stimuli.
-
Mechanism of Drug Action: this compound can be used to investigate how small-molecule drugs or other therapeutic agents alter the 3D genome organization. For example, one could map how an inhibitor of a chromatin-associated protein affects specific enhancer-promoter loops, providing mechanistic insights into its therapeutic effect.
-
Target Engagement and Off-Target Effects: By placing a TetO viewpoint near the target of a drug, this compound could reveal both intended on-target changes in chromatin interactions and unintended off-target structural rearrangements elsewhere in the genome.
-
Biomarker Discovery: Changes in specific chromatin loops or TAD structures upon drug treatment, as measured by this compound, could serve as novel pharmacodynamic biomarkers for drug efficacy or patient response.
-
Manipulating Genome Structure: As demonstrated in the original this compound study, the technique can be combined with genomic engineering to study how the de novo formation of loops (e.g., by inserting a CTCF site) impacts the local interaction landscape, offering a powerful tool to dissect the rules of genome folding.[1]
Conclusion
This compound is a robust and innovative technique that provides a quantitative, in vivo measurement of chromatin interactions without the potential artifacts of crosslinking and ligation.[1] Its ability to validate known architectural features and provide novel insights into the dynamics of genome folding makes it a valuable tool for basic research. For drug development professionals, this compound offers a unique platform to dissect the mechanisms by which therapeutics impact the 3D genome, aiding in target validation, understanding drug action, and identifying novel biomarkers. As the field continues to move towards a more dynamic and quantitative understanding of nuclear processes, methods like this compound will be indispensable.
References
- 1. This compound reveals principles of chromatin folding in vivo without crosslinking and ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound reveals principles of chromatin folding in vivo without crosslinking and ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DamID as a versatile tool for understanding gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. marshall-lab.org [marshall-lab.org]
- 8. DamID-seq: Genome-wide Mapping of Protein-DNA Interactions by High Throughput Sequencing of Adenine-methylated DNA Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Unveiling the Three-Dimensional Genome: A Technical Guide to DamC and 3C-Based Methods for Chromatin Analysis
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comparative analysis of DamC (DamID-based Chromatin profiling) and the suite of 3C-based (Chromosome Conformation Capture) methods for investigating the three-dimensional architecture of the genome. Understanding the spatial organization of chromatin is paramount for deciphering gene regulatory networks and their implications in disease and therapeutic development. This document offers a detailed examination of the core principles, experimental protocols, and data analysis pipelines of these powerful techniques.
Core Principles: Two Approaches to Mapping Chromatin Interactions
The study of long-range physical interactions within the genome has been revolutionized by techniques that can capture these spatial relationships. These methods can be broadly categorized into two distinct approaches: those that rely on proximity-based ligation (3C and its derivatives) and those that utilize enzymatic labeling of proximal DNA (this compound).
3C-Based Methods: The foundational Chromosome Conformation Capture (3C) technique and its subsequent iterations (4C, 5C, Hi-C, and Capture-C) are built upon the principle of formaldehyde cross-linking to covalently trap interactions between DNA segments that are in close spatial proximity within the nucleus.[1][2][3] Following cross-linking, the chromatin is fragmented using restriction enzymes. The key step involves intramolecular ligation of the cross-linked DNA fragments under dilute conditions, which favors the joining of fragments that were spatially close.[1][4] These novel ligation products are then detected and quantified to infer interaction frequencies.
This compound: In contrast, this compound offers a crosslinking- and ligation-free approach to map chromatin interactions.[5] This method is a modification of DamID (DNA adenine methyltransferase identification), where the E. coli DNA adenine methyltransferase (Dam) is fused to a DNA-binding protein.[6] In this compound, the Dam enzyme is recruited to a specific genomic location, or "viewpoint," often through a tethered protein that recognizes an integrated operator array.[5] The tethered Dam methylates adenine residues (within GATC motifs) in the DNA sequences that come into close spatial proximity with the viewpoint.[5] High-throughput sequencing is then used to identify these methylated regions, providing a "one-vs-all" profile of interactions with the chosen viewpoint.[5]
Comparative Analysis of Chromatin Analysis Methods
The choice of method for chromatin analysis depends on the specific biological question, the scale of inquiry, and available resources. The following table summarizes the key quantitative and qualitative features of this compound and the major 3C-based techniques.
| Feature | This compound | 3C (Chromosome Conformation Capture) | 4C (Circular Chromosome Conformation Capture) | 5C (Carbon-Copy Chromosome Conformation Capture) | Hi-C | Capture-C |
| Principle | In vivo enzymatic methylation | Proximity-based ligation | Proximity-based ligation | Proximity-based ligation | Proximity-based ligation | Proximity-based ligation with targeted enrichment |
| Interaction Scope | One-vs-all | One-vs-one[4] | One-vs-all[7][8][9][10] | Many-vs-many[10] | All-vs-all[10][11] | Many-vs-many (targeted) |
| Crosslinking | No[5] | Yes (Formaldehyde)[1][3] | Yes (Formaldehyde)[12] | Yes (Formaldehyde) | Yes (Formaldehyde)[11] | Yes (Formaldehyde) |
| Ligation | No[5] | Yes[1] | Yes[13] | Yes[14] | Yes[11] | Yes |
| Resolution | High (GATC fragment dependent, ~250bp average)[5] | Low (Restriction fragment dependent)[15] | Medium to High | Medium | Low to High (dependent on sequencing depth) | High |
| Cell Number | Low to Medium | High (millions)[16] | High (millions) | High (millions) | High (millions, though low-input methods exist)[11] | Low to Medium (low-input protocols available)[17][18] |
| Genome Coverage | Viewpoint-centric (can be multiplexed)[5] | Locus-specific | Viewpoint-centric | Region-specific | Genome-wide[11] | Targeted regions |
| Bias | GATC site distribution, potential for Dam toxicity | Restriction enzyme bias, PCR amplification bias | Restriction enzyme bias, circularization efficiency | Primer design and efficiency | Restriction enzyme bias, random ligation, PCR duplicates | Probe hybridization efficiency |
| Key Advantage | Crosslinking- and ligation-free, captures transient interactions | Simple, good for validating specific interactions | Unbiased discovery of partners for a single locus | Multiplexed analysis of interactions within a region | Genome-wide, unbiased view of all interactions | High resolution of targeted regions, cost-effective for specific loci |
| Key Limitation | Requires genomic integration of an operator array | Very low throughput, hypothesis-driven[4] | High background noise[13] | Limited to relatively small genomic regions (~1 Mb)[10] | Requires very deep sequencing for high resolution | Not genome-wide |
Experimental Workflows and Protocols
This section provides a detailed overview of the experimental protocols for this compound and the primary 3C-based methods. Visual workflows are presented using Graphviz diagrams to illustrate the key steps in each process.
This compound Experimental Workflow
The this compound protocol leverages in vivo methylation to map chromatin contacts without the need for crosslinking or ligation.
Caption: this compound experimental workflow, from in vivo methylation to data analysis.
Detailed this compound Protocol:
-
Vector Construction and Cell Line Generation: A fusion protein of the Dam methylase and a DNA binding domain (e.g., the reverse tetracycline repressor, rTetR) is cloned into an expression vector.[5] A separate construct containing an array of binding sites for this domain (e.g., Tet operators, TetO) is stably integrated into the genome of the target cell line. This integrated array serves as the viewpoint.
-
Induction of Dam Fusion Protein: Expression of the rTetR-Dam fusion protein is induced (e.g., by adding doxycycline). The fusion protein binds to the TetO array.[5]
-
In Vivo Methylation: The tethered Dam methylase transfers a methyl group to the adenine in GATC sequences that are in transient or stable proximity to the viewpoint. A parallel control experiment is performed with a non-targeted Dam to account for background methylation.[5]
-
Genomic DNA Extraction: Genomic DNA is isolated from the cells.
-
DpnI Digestion: The isolated DNA is digested with the restriction enzyme DpnI, which specifically cuts at methylated GATC sites.[19]
-
Sequencing Adapter Ligation: Adapters compatible with high-throughput sequencing are ligated to the ends of the DpnI-digested fragments.[19]
-
PCR Amplification: The adapter-ligated fragments are amplified by PCR.
-
Sequencing: The resulting library is sequenced using a next-generation sequencing platform.
-
Data Analysis: Sequencing reads are mapped to a reference genome. The enrichment of reads at specific locations, after normalization against the untethered Dam control, reveals the frequencies of interaction with the viewpoint.
3C-Based Methods: A Family of Techniques
The 3C-based methods share a common core protocol of crosslinking, digestion, and ligation, but diverge in their strategies for detecting and quantifying the resulting ligation products.
Caption: The foundational workflow common to all 3C-based chromatin analysis methods.
Detailed Core 3C Protocol:
-
Cell Fixation: Cells are treated with formaldehyde to create covalent cross-links between proteins and DNA, and between proteins themselves, thus fixing the chromatin in its native three-dimensional conformation.[1][3] The reaction is then quenched with glycine.[1]
-
Cell Lysis and Chromatin Isolation: Cells are lysed to release the nuclei, which are subsequently treated to isolate the cross-linked chromatin.
-
Restriction Digestion: The chromatin is digested with one or more restriction enzymes. The choice of enzyme determines the resolution of the experiment.[1][4]
-
Proximity Ligation: The digested chromatin is subjected to ligation under highly dilute conditions. This favors intramolecular ligation between restriction fragments that are held in close proximity by the protein complexes, creating chimeric DNA molecules.[1][4]
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed by heat and proteinase K treatment. The DNA, now containing the novel ligation junctions, is purified. This purified DNA is referred to as the "3C library".
The subsequent steps diverge for each 3C-based method, determining the scope and nature of the interaction data obtained.
Caption: Divergent analysis pathways for different 3C-based methodologies.
-
3C Protocol: The interaction frequency between two specific, known genomic loci is quantified using quantitative PCR (qPCR) with primers designed for the specific ligation product.[4] This is a "one-vs-one" approach.[15]
-
4C Protocol: To identify all possible interaction partners of a single locus of interest (the "bait"), the 3C library is subjected to a second restriction digest with a more frequent cutter, followed by a circularization ligation.[13] Inverse PCR is then performed using primers specific to the bait sequence to amplify the unknown ligated fragments.[10][13] This provides a "one-vs-all" interaction profile.
-
5C Protocol: This "many-vs-many" technique uses multiplexed ligation-mediated amplification (LMA) to simultaneously detect interactions between thousands of restriction fragments within a specific genomic region.[14][20] A library of forward and reverse primers is designed to anneal across the ligation junctions in the 3C library, and only adjacent primers are ligated, then amplified and sequenced.[14]
-
Hi-C Protocol: For a genome-wide, "all-vs-all" analysis, the ends of the restriction fragments are filled in with biotinylated nucleotides before ligation.[11][21] After ligation, the DNA is sheared, and the biotin-marked ligation junctions are specifically purified using streptavidin beads.[11] These enriched fragments are then subjected to paired-end sequencing.
-
Capture-C Protocol: This method combines a 3C or Hi-C library preparation with a sequence capture step to enrich for interactions involving specific regions of interest (e.g., promoters or enhancers).[17][22][23] The 3C library is typically sonicated, and biotinylated probes are used to pull down fragments corresponding to the targeted regions before sequencing.[23][24]
Data Analysis Pipelines
The analysis of data from this compound and 3C-based methods requires specialized bioinformatics pipelines to process the raw sequencing reads and generate meaningful interaction maps.
References
- 1. epigenome-noe.net [epigenome-noe.net]
- 2. epigenie.com [epigenie.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. 3C Technology: A Guide to 3C, 4C, 5C & Hi-C Methods - CD Genomics [cd-genomics.com]
- 5. This compound reveals principles of chromatin folding in vivo without crosslinking and ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DamID-seq: Genome-wide Mapping of Protein-DNA Interactions by High Throughput Sequencing of Adenine-methylated DNA Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Circular Chromosome Conformation Capture Sequencing (4C-Seq ) in Primary Adherent Cells. | Semantic Scholar [semanticscholar.org]
- 8. Research Portal [ourarchive.otago.ac.nz]
- 9. Circular Chromosome Conformation Capture Sequencing (4C-Seq ) in Primary Adherent Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chromosome conformation capture - Wikipedia [en.wikipedia.org]
- 11. Hi-C (genomic analysis technique) - Wikipedia [en.wikipedia.org]
- 12. High-resolution circular chromosome conformation capture assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. epigenie.com [epigenie.com]
- 14. Chromosome Conformation Capture Carbon Copy (5C): A massively parallel solution for mapping interactions between genomic elements - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3C and 3C-based techniques: the powerful tools for spatial genome organization deciphering - PMC [pmc.ncbi.nlm.nih.gov]
- 16. legacy.bioinf.uni-leipzig.de [legacy.bioinf.uni-leipzig.de]
- 17. Capture-C: a modular and flexible approach for high-resolution chromosome conformation capture. — MRC Weatherall Institute of Molecular Medicine [imm.ox.ac.uk]
- 18. Low-input Capture-C: A Chromosome Conformation Capture Assay to Analyze Chromatin Architecture in Small Numbers of Cells [bio-protocol.org]
- 19. marshall-lab.org [marshall-lab.org]
- 20. epigenie.com [epigenie.com]
- 21. The Hitchhiker's Guide to Hi-C Analysis: Practical guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Capture-C: A modular and flexible approach for high-resolution chromosome conformation capture - PMC [pmc.ncbi.nlm.nih.gov]
- 23. epigenie.com [epigenie.com]
- 24. Deciphering High-Resolution 3D Chromatin Organization via Capture Hi-C [jove.com]
DamC Technology: A Technical Guide to Ligation-Free Chromatin Interaction Mapping
For Researchers, Scientists, and Drug Development Professionals
Introduction
DamC (Dam-based Chromatin contacts) is a cutting-edge genomics technology that enables the in vivo mapping of long-range chromatin interactions without the need for chemical crosslinking and ligation, offering a powerful alternative to traditional methods like Chromosome Conformation Capture (3C) and its derivatives (Hi-C, 4C-seq).[1][2] Developed as a modification of DamID (DNA adenine methyltransferase identification), this compound provides a high-resolution view of genome architecture, allowing for the validation and discovery of key structural features such as Topologically Associating Domains (TADs) and CTCF-mediated loops.[1][2] This technology is particularly valuable for studying the dynamic nature of chromatin folding and its role in gene regulation, providing novel insights for basic research and drug development.
The core principle of this compound lies in the targeted methylation of adenine residues in GATC sequences by an E. coli DNA adenine methyltransferase (Dam) fused to a DNA-binding protein.[2] This fusion protein can be directed to a specific genomic locus, or "viewpoint," where it methylates GATC sites in spatial proximity. Subsequent sequencing of these methylated regions reveals a map of chromatin contacts with the chosen viewpoint.[2][3]
Core Mechanism of this compound
The this compound methodology relies on a clever inducible system to control the activity of the Dam methyltransferase, ensuring that methylation only occurs when and where desired. The key components of this system are:
-
rTetR-Dam Fusion Protein: The bacterial DNA adenine methyltransferase (Dam) is fused to the reverse tetracycline repressor (rTetR). This fusion protein is the workhorse of the this compound system.
-
TetO Array: An array of tetracycline operator (TetO) sequences is inserted into a specific genomic location, which serves as the "viewpoint" for the interaction mapping.
-
Inducible System: The expression and nuclear localization of the rTetR-Dam fusion protein are controlled by an inducible system, typically involving doxycycline (Dox) and 4-hydroxy-tamoxifen (4-OHT). In the presence of Dox, rTetR binds to the TetO array.[2][3][4] An estrogen receptor (ERT2) fusion can be used to control the nuclear import of the rTetR-Dam protein with 4-OHT.[1]
The process unfolds as follows: upon induction, the rTetR-Dam fusion protein translocates to the nucleus and binds to the TetO array at the designated viewpoint. The tethered Dam enzyme then methylates the adenine base within any GATC sequence that comes into close physical proximity to the viewpoint due to chromatin folding. This creates a permanent methylation mark at the sites of interaction. A control experiment is performed without Dox, where the rTetR-Dam protein does not bind to the TetO array and only non-specific methylation occurs due to the free diffusion of the enzyme.[2][3][4]
By comparing the methylation patterns in the induced (+Dox) and uninduced (-Dox) states, a high-resolution map of chromatin contacts with the viewpoint can be generated.
Advantages of this compound Technology
This compound offers several key advantages over traditional chromatin conformation capture methods:
-
Ligation-Free: By avoiding ligation, this compound eliminates potential biases and artifacts associated with this enzymatic step.[1][2]
-
Crosslinking-Free: The technology does not require chemical crosslinking, providing a snapshot of chromatin interactions in a more native state.[1][2]
-
High Signal-to-Noise Ratio: The inducible system allows for tight control over the methylation process, leading to a high signal-to-noise ratio.
-
Quantitative Insights: Modeling of the methylation kinetics allows for the experimental output of this compound to be proportional to chromosomal contact probabilities, providing a quantitative framework for data interpretation.[2]
-
Validation of 3C-based findings: this compound provides an independent, orthogonal method to validate the existence of chromosomal structures like TADs and CTCF loops that were primarily identified through 3C-based techniques.[1][2]
Data Presentation: Quantitative Comparison of Chromatin Interaction Mapping Technologies
While direct quantitative comparisons in a single study are often nuanced, the literature provides insights into the performance of this compound relative to other methods.
| Feature | This compound | Hi-C | 4C-seq |
| Principle | In vivo enzymatic methylation of proximal GATC sites. | Proximity ligation of crosslinked chromatin fragments followed by sequencing. | Proximity ligation followed by inverse PCR from a specific viewpoint. |
| Crosslinking | No[1][2] | Yes | Yes |
| Ligation | No[1][2] | Yes | Yes |
| Resolution | High, dependent on GATC frequency (average every ~250bp).[2] | Variable, typically 1-10 kb. | High near the viewpoint, but decreases with distance. |
| TAD Boundary Detection | Shows remarkable agreement with Hi-C defined TADs.[1] | Gold standard for genome-wide TAD identification. | Not suitable for de novo TAD discovery. |
| Loop Detection | Successfully validates CTCF-mediated loops.[1] | Can detect loops genome-wide, but may be prone to ligation artifacts. | Limited to interactions with the viewpoint. |
| Bias | Potential bias from GATC site distribution and chromatin accessibility. | Biases from restriction enzymes, ligation, and PCR amplification. | Strong bias towards interactions near the viewpoint. |
| Data Analysis Complexity | Requires normalization against a non-specific methylation control. | Complex normalization and analysis pipelines are required. | Specialized pipelines are needed to handle viewpoint-centric data. |
Experimental Protocols: Detailed Methodology for this compound in Mouse Embryonic Stem Cells
The following is a detailed protocol for performing this compound in mouse embryonic stem cells (mESCs), based on the methods developed in the Giorgetti lab.[2]
Cell Culture and Induction
-
Cell Line Maintenance: Culture mESCs expressing the rTetR-Dam-ERT2 fusion protein and containing TetO array insertions on gelatin-coated plates in standard mESC medium.
-
Induction: To induce the system, treat the mESCs with 4-hydroxy-tamoxifen (4-OHT) to promote nuclear translocation of the fusion protein and with doxycycline (Dox) to target it to the TetO viewpoint. A typical induction is performed for 18 hours.[1] A control sample is treated with 4-OHT but without Dox.
Genomic DNA Extraction and Digestion
-
Harvesting: Harvest approximately 3 million cells for each condition (induced and control).
-
Genomic DNA Extraction: Extract genomic DNA using a standard kit, ensuring high-quality, high-molecular-weight DNA. Treat with RNase A to remove RNA contamination.
-
DpnI Digestion: Digest the genomic DNA overnight with the DpnI restriction enzyme, which specifically cuts at methylated GATC sites.
Library Preparation for Next-Generation Sequencing
This protocol utilizes a "one-tube" strategy for adapter ligation and a transposase-based method for the integration of the second sequencing adapter.[1]
-
End Repair and A-tailing: Perform end-repair and A-tailing of the DpnI-digested DNA fragments.
-
UMI Adapter Ligation: Ligate adapters containing Unique Molecular Identifiers (UMIs) to the A-tailed fragments. UMIs are crucial for removing PCR duplicates during data analysis.
-
Purification: Purify the adapter-ligated DNA.
-
Tagmentation: Use a transposase (e.g., from a Nextera kit) to simultaneously fragment the DNA and ligate the second sequencing adapter.
-
PCR Amplification: Amplify the library using primers that recognize the ligated adapters. The number of PCR cycles should be optimized to avoid over-amplification.
-
Size Selection and Purification: Perform size selection to obtain a library with the desired fragment size distribution for sequencing. Purify the final library.
Sequencing and Data Analysis
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Processing:
-
Alignment: Align the sequencing reads to the reference genome.
-
Duplicate Removal: Use the UMIs to identify and remove PCR duplicates.
-
GATC fragment quantification: Count the number of reads mapped to each GATC fragment.
-
-
This compound Enrichment Analysis:
-
Normalization: For each GATC fragment, calculate the ratio of normalized read counts in the induced (+Dox) sample to the uninduced (-Dox) control sample. This ratio represents the this compound enrichment.
-
Smoothing: Apply a smoothing algorithm to the enrichment profile to reduce noise.
-
Interaction Calling: Identify regions with significant enrichment as interacting loci.
-
Mandatory Visualizations
This compound Experimental Workflow
References
DamC for Studying Topologically Associating Domains (TADs): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The three-dimensional organization of the genome is critical for regulating gene expression, and its disruption is implicated in numerous diseases. Topologically Associating Domains (TADs) are fundamental units of this architecture, representing self-interacting genomic regions that constrain enhancer-promoter communication. Understanding TAD structure is therefore paramount for both basic research and therapeutic development. DamC (Dam Chromatin contacts) is an innovative method for mapping chromatin interactions and defining TADs in vivo. As a modification of DamID (DNA adenine methyltransferase identification), this compound provides a high-resolution view of genome architecture without the need for chemical crosslinking and ligation, which are central to traditional methods like Hi-C. This guide provides a comprehensive technical overview of the this compound methodology, from its core principles to detailed experimental and computational protocols, to empower its adoption in research and drug discovery pipelines.
Introduction to this compound
Current insights into chromosome folding are largely derived from Chromosome Conformation Capture (3C) and its derivatives (4C, 5C, Hi-C).[1] These techniques rely on fixing tissues with crosslinkers (e.g., formaldehyde) to capture chromosomal interactions, which are then identified as ligation products.[2] this compound offers a powerful alternative that circumvents these steps.
The method is based on tethering an E. coli DNA adenine methyltransferase (Dam) to a specific, user-defined genomic locus, or "viewpoint".[1] In the this compound system, Dam is fused to the reverse tetracycline receptor (rTetR), which can be inducibly recruited to an array of Tet operators (TetO) engineered into a genomic site of interest.[1] Upon induction, the rTetR-Dam protein binds to the TetO array and methylates adenine residues within GATC motifs that come into close spatial proximity due to chromatin folding. This methylation serves as a permanent mark of a physical interaction. Because adenine methylation is largely absent in eukaryotes, this provides a highly specific signal.[3]
By performing high-throughput sequencing of these methylated fragments, a "one vs. all" profile of interaction frequencies for the chosen viewpoint can be generated.[1] A key feature of this method is that the resulting experimental output is directly proportional to the chromosomal contact probabilities, providing a robust, quantitative framework for data interpretation.[1] this compound has been successfully used to provide the first in vivo, crosslinking- and ligation-free validation of TADs and CTCF loops previously identified by 3C-based methods.[2]
Core Principle of TAD Mapping with this compound
This compound identifies TADs by leveraging the principle that DNA interacts more frequently within a TAD than with sequences outside of it. When the rTetR-Dam fusion is anchored to a viewpoint within a TAD, it will preferentially methylate GATC sites located in cis within the same domain. The methylation signal is expected to be high throughout the TAD and then drop sharply at the TAD boundaries, as these boundaries act as insulators that restrict physical interactions. By normalizing this signal against a control where the Dam fusion protein is not tethered to the viewpoint, a quantitative map of contact probabilities can be derived, clearly demarcating the TAD structure.
Quantitative Data & Method Comparison
This compound provides data that is highly comparable to established methods like 4C-seq and Hi-C, validating the existence of TADs without crosslinking artifacts.
| Parameter | This compound | Hi-C | 4C-seq |
| Principle | In vivo enzymatic methylation of proximal DNA | Proximity ligation of crosslinked DNA fragments | Proximity ligation from a single viewpoint |
| Crosslinking | No | Yes (Formaldehyde) | Yes (Formaldehyde) |
| Ligation | No | Yes | Yes |
| Interaction Type | One-vs-all | All-vs-all | One-vs-all |
| Resolution | High (GATC-dependent, ~250 bp average)[1] | Variable (typically 1-40 kb)[1][4] | Restriction site dependent |
| TAD Boundary Signal | ~2-fold drop in contact frequency[1] | Sharp decrease in interaction frequency | Sharp decrease in interaction frequency |
| Primary Artifacts | Non-specific methylation, GATC site distribution bias | Ligation bias, crosslinking artifacts, PCR duplicates | Ligation bias, crosslinking artifacts |
Table 1. Comparison of this compound with 3C-based chromatin conformation capture methods.
| Metric | Typical Value / Guideline | Source |
| Induction Agent | 0.1 - 1 nM 4-OHT (for ERt2-based systems) | [1] |
| Genomic Resolution | ~250 bp (average GATC site frequency) | [1] |
| Hi-C Comparison Bin Size | 10 kb | [1] |
| Biological Replicates | ≥ 2 (typically highly correlated) | [1] |
| Sequencing Depth | Application dependent; sufficient reads to quantify methylation changes across hundreds of kilobases from the viewpoint are needed. | General NGS Practice[5] |
| Key Quality Control | High correlation between biological replicates; clear signal enrichment upon induction vs. control. | [1] |
Table 2. Key experimental parameters and quality metrics for this compound.
Experimental Protocol: this compound
This protocol outlines the major steps for performing a this compound experiment, from cell line generation to sequencing library preparation. It is adapted from standard DamID-seq procedures and the specific this compound methodology.
Stage 1: Generation of Stable Cell Lines
-
Vector Construction :
-
Clone the rTetR-Dam fusion protein into a suitable expression vector. The vector should allow for inducible expression (e.g., via a doxycycline-inducible promoter or by fusing to a hormone-inducible domain like ERt2).
-
Construct a separate vector containing a tandem array of Tet operators (TetO). This can be integrated into a piggyBac transposon vector for stable, random integration into the host genome.
-
-
Transfection and Selection :
-
Co-transfect the host cells (e.g., mouse embryonic stem cells) with the piggyBac-TetO vector and a transposase expression vector.
-
Select for stably integrated clones using an appropriate antibiotic resistance marker included on the transposon vector.
-
Expand individual clones and map the TetO array integration sites using methods like inverse PCR or whole-genome sequencing. Select clones with desired viewpoint locations.
-
-
Second Transfection :
-
Transfect the selected TetO-containing cell line with the inducible rTetR-Dam expression vector.
-
Select for stable integration and establish a clonal cell line that contains both the TetO viewpoint and the inducible rTetR-Dam construct.
-
Stage 2: this compound Experiment and DNA Isolation
-
Cell Culture and Induction :
-
Culture the final this compound cell line under standard conditions.
-
Set up two experimental conditions:
-
Induced (+Dox / +4-OHT) : Add the inducer (e.g., 0.1-1 nM 4-OHT) to the culture medium to recruit rTetR-Dam to the TetO viewpoint. Incubate for a predetermined time (e.g., 24 hours) to allow for methylation.
-
Control (-Dox / -4-OHT) : Culture cells without the inducer. This sample is crucial for background correction of non-specific methylation by freely diffusing rTetR-Dam.[1]
-
-
Ensure at least two biological replicates for each condition.
-
-
Genomic DNA Extraction :
-
Harvest cells from both induced and control cultures.
-
Isolate high-quality genomic DNA (gDNA) using a standard column-based kit or phenol-chloroform extraction. Ensure the gDNA is of high molecular weight and free of RNA contamination.
-
Stage 3: DamID-seq Library Preparation
-
DpnI Digestion :
-
Take 1-5 µg of gDNA from each sample.
-
Digest the gDNA overnight at 37°C with DpnI restriction enzyme. DpnI specifically cuts at methylated GATC sites, leaving blunt ends. This step selectively fragments the DNA at locations marked by the Dam fusion protein.
-
-
Adaptor Ligation :
-
Purify the DpnI-digested DNA fragments.
-
Ligate dsDNA adaptors (e.g., Illumina-compatible P1 adaptors) to the blunt ends of the DpnI fragments. This is typically done using T4 DNA ligase at 16°C overnight.
-
-
DpnII Digestion :
-
Digest the adaptor-ligated fragments with DpnII at 37°C for 2-3 hours. DpnII cuts at all GATC sites (methylated or not), effectively fragmenting the non-methylated DNA and reducing the size of the ligated fragments for efficient PCR amplification.
-
Heat-inactivate DpnII at 65°C for 20 minutes.
-
-
PCR Amplification :
-
Amplify the fragments using primers that bind to the ligated adaptors. This step specifically enriches for the fragments that were originally methylated (and thus cut by DpnI and ligated to adaptors).
-
Use a low number of PCR cycles (e.g., 18-24 cycles) to avoid amplification bias.
-
-
Library Purification and Sequencing :
-
Purify the PCR product to remove primers and adaptor-dimers.
-
Sonicate the amplified DNA to an average fragment size of ~300 bp.
-
Perform standard library preparation steps for next-generation sequencing (end-repair, A-tailing, and ligation of sequencing adaptors with indexes).
-
Sequence the libraries as single-end 50 nt reads on an Illumina platform.
-
Data Analysis Workflow
The computational analysis of this compound data is critical for extracting meaningful contact probabilities and identifying TADs. The workflow involves read mapping, quantification, normalization, and visualization.
-
Quality Control and Alignment : Raw sequencing reads are first assessed for quality. Reads are then aligned to the appropriate reference genome.
-
Quantification : Aligned reads are processed to identify those originating from GATC fragments. The number of reads mapping to each GATC fragment is counted for both the induced and control samples.
-
Normalization : This is the most critical step for obtaining accurate contact frequencies. A background-corrected signal is calculated for each GATC fragment, typically as a log2 ratio of the read counts in the induced sample over the control sample. This ratio corrects for local chromatin accessibility, GATC density, and other potential biases.[1]
-
Visualization and TAD Identification : The normalized scores are plotted along the chromosome relative to the viewpoint. This generates a 4C-like interaction profile where TADs appear as broad peaks of enrichment. TAD boundaries are identified as the regions where this enrichment signal sharply drops.
Applications in Research and Drug Development
This compound is a versatile tool with significant potential for both academic and industrial research.
-
Validating 3C-based Findings : this compound can be used as an orthogonal method to validate TADs, loops, and other structures identified by Hi-C, ensuring they are not artifacts of crosslinking or ligation.[1]
-
High-Resolution Mapping of Regulatory Contacts : By placing the viewpoint at a specific gene promoter or enhancer, this compound can map its long-range interactions at high resolution, helping to dissect complex gene regulatory landscapes.
-
Studying the Impact of Structural Variants : Researchers can use this compound to investigate how deletions, duplications, or inversions affect TAD integrity and enhancer-promoter communication, providing mechanistic insights into diseases caused by structural variation.
-
Drug Target Validation : For drugs hypothesized to work by modulating chromatin structure or transcription factor binding, this compound can be employed to assess the on-target effects on local chromatin architecture in a quantitative manner.
-
Epigenetic Drug Screening : The this compound platform could be adapted to screen for compounds that disrupt or restore specific chromatin contacts, such as aberrant enhancer-oncogene interactions in cancer.
Conclusion
This compound is a powerful, quantitative method for probing the 3D genome that complements and validates findings from established 3C-based techniques. By avoiding fixation and ligation, it provides a unique view of native chromatin interactions in vivo. Its high resolution and quantitative nature make it an invaluable tool for researchers studying the intricate relationship between genome architecture and function, with direct applications in understanding disease mechanisms and developing novel therapeutic strategies.
References
- 1. This compound reveals principles of chromatin folding in vivo without crosslinking and ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound reveals principles of chromatin folding in vivo without crosslinking and ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing Hi-C data resolution with deep convolutional neural network HiCPlus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decoding Sequencing Depth and Coverage - CD Genomics [cd-genomics.com]
The Application of DamC in Developmental Biology: A Technical Guide to Understanding 3D Genome Architecture
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Blueprint of Development through 3D Genome Organization
Developmental biology seeks to unravel the complex processes that govern the transformation of a single cell into a multicellular organism. This intricate dance of cellular differentiation, proliferation, and morphogenesis is orchestrated by precise gene regulation. While the linear sequence of the genome provides the fundamental code, its three-dimensional (3D) organization within the nucleus plays a critical role in controlling which genes are expressed, when, and in which cells. The spatial arrangement of the genome, including the formation of chromatin loops and topologically associating domains (TADs), facilitates or prevents interactions between enhancers and promoters, thereby dictating the transcriptional landscape that drives development.[1][2][3]
Disruptions in this higher-order chromatin structure have been linked to various developmental disorders and diseases.[2] Therefore, methods that allow for the precise mapping of in vivo chromatin interactions are invaluable tools for developmental biologists. DamC (DNA adenine methyltransferase-based contact) is a powerful technique that provides a crosslinking- and ligation-free approach to measure chromosome structure and folding quantitatively.[4][5] This technical guide provides an in-depth overview of the this compound methodology, its applications in developmental biology, and its significance in understanding the regulatory frameworks that underpin embryogenesis and cell fate decisions.
Core Principles of this compound
This compound is a modification of the DamID (DNA adenine methyltransferase identification) technique.[4] The fundamental principle of this compound involves tethering the E. coli DNA adenine methyltransferase (Dam) to a specific genomic locus of interest, or "viewpoint."[6][7] When this fusion protein is recruited to the viewpoint, the Dam enzyme methylates adenine residues within GATC sequences that are in close spatial proximity due to chromatin folding.[6] By identifying these methylated regions through next-generation sequencing, a map of the chromosomal interactions with the chosen viewpoint can be generated.[4][6]
A key feature of this compound is its ability to provide quantitative data on contact probabilities.[4] By modeling the kinetics of methylation, the experimental output of this compound can be interpreted as being directly proportional to the frequency of chromosomal contacts.[4] This quantitative aspect allows for a more precise understanding of the dynamics of genome architecture compared to some other methods.
The Role of 3D Genome Organization in Development
The 3D organization of the genome is not static; it is highly dynamic during development and cell differentiation.[1] Key features of this organization that are crucial for developmental processes include:
-
Topologically Associating Domains (TADs): TADs are megabase-sized, self-interacting genomic regions where the DNA within a domain interacts more frequently with itself than with sequences outside the domain.[2][8] They act as fundamental regulatory units by constraining enhancer-promoter interactions, thereby ensuring that genes are correctly regulated by their designated enhancers.[8] The disruption of TAD boundaries can lead to misexpression of developmental genes and subsequent abnormalities.[2][9]
-
CTCF Loops: The CCCTC-binding factor (CTCF) is a key architectural protein that plays a crucial role in shaping the 3D genome.[10] CTCF, often in conjunction with the cohesin complex, mediates the formation of chromatin loops that can bring distant genomic elements, such as enhancers and promoters, into close proximity, or insulate them from each other.[1][10] These loops are critical for the precise regulation of gene expression during development, and the knockout of CTCF is embryonically lethal.[10]
This compound has been instrumental in validating the existence of TADs and CTCF loops in vivo, particularly in mouse embryonic stem cells (mESCs), providing a powerful tool to study how these structures are established and remodeled during differentiation.[4][5]
Experimental Protocol for this compound in Mouse Embryonic Stem Cells
The following protocol outlines the key steps for performing a this compound experiment in mouse embryonic stem cells, a widely used model system in developmental biology.[11][12]
I. Cell Line Generation and Culture
-
Generation of Stable Cell Lines:
-
Establish a mouse embryonic stem cell line that stably expresses a fusion protein of the reverse tetracycline transactivator (rTetR) and the Dam methyltransferase (rTetR-Dam).
-
Introduce a tetracycline operator (TetO) array at a specific genomic viewpoint of interest. This can be achieved through techniques like piggyBac transposition.[4]
-
-
Cell Culture:
-
Culture the mESCs on gelatin-coated plates or on a feeder layer of mitotically inactivated mouse embryonic fibroblasts (MEFs).[12]
-
Maintain the cells in a standard mESC culture medium supplemented with leukemia inhibitory factor (LIF) to maintain pluripotency.
-
II. Induction of Dam Fusion Protein Expression
-
Doxycycline Induction:
-
Titration of rTetR-Dam Concentration (Optional but Recommended):
-
The concentration of the rTetR-Dam fusion protein can be modulated using a tetracycline-inducible system, for instance, by varying the concentration of an inducer like 4-hydroxytamoxifen (4-OHT) if an ERT2 fusion is used.[4] This allows for the optimization of the signal-to-noise ratio.
-
III. Genomic DNA Extraction and Processing
-
Harvesting and DNA Extraction:
-
After an appropriate incubation period (e.g., 18-24 hours), harvest the cells.
-
Extract genomic DNA using a standard phenol-chloroform extraction or a commercial kit.
-
-
DpnI Digestion:
-
Digest the genomic DNA with the restriction enzyme DpnI. DpnI specifically cuts at methylated GATC sites (GmATC).[6]
-
IV. Library Preparation for Next-Generation Sequencing
-
Ligation of Adapters:
-
Ligate sequencing adapters to the DpnI-digested DNA fragments. Some protocols incorporate unique molecular identifiers (UMIs) at this stage to allow for the removal of PCR duplicates and more accurate quantification.[4]
-
-
PCR Amplification:
-
Amplify the adapter-ligated fragments by PCR.
-
-
Size Selection and Sequencing:
-
Perform size selection of the PCR products to obtain a library with a suitable fragment size distribution for next-generation sequencing.
-
Sequence the library on a high-throughput sequencing platform.
-
V. Data Analysis
-
Mapping and Filtering:
-
Align the sequencing reads to the reference genome.
-
Filter out PCR duplicates, if UMIs were used.
-
-
Normalization and Enrichment Calculation:
-
Normalize the data from the Dox-induced sample against the non-induced control sample to correct for non-specific methylation, chromatin accessibility, and other biases.
-
Calculate the this compound enrichment, which represents the contact frequency of a given genomic region with the viewpoint.
-
Quantitative Data Presentation
This compound provides quantitative measurements of chromatin interaction frequencies, which can be compared with other chromosome conformation capture techniques.
| Comparison Metric | This compound vs. 4C-seq | This compound vs. Hi-C | Reference |
| Correlation of Interaction Profiles | High correlation observed at multiple genomic loci. | Remarkable agreement in the identification of TADs and loops. | [4] |
| Scaling of Contact Probabilities | Measures the same scaling of interaction probabilities with genomic distance. | Confirms 3C-based measurements of contact probability scaling. | [4] |
| Identification of TAD Boundaries | This compound enrichment drops significantly across TAD boundaries, consistent with 4C data. | Confirms the existence of TADs identified by Hi-C. | [4] |
Visualizing this compound Principles and Applications
This compound Experimental Workflow
Caption: The experimental workflow of this compound, from in vivo methylation to in silico data analysis.
Principle of this compound for Detecting Chromatin Interactions
Caption: this compound principle: rTetR-Dam binds to a TetO viewpoint and methylates nearby GATC sites.
Hierarchical 3D Genome Organization
Caption: The hierarchical levels of 3D genome organization, from large-scale territories to fine-scale loops.
Role of TADs in Gene Regulation
Caption: TADs insulate gene regulation, and their disruption can lead to aberrant gene expression.
Conclusion and Future Directions
This compound is a robust and quantitative method for probing the 3D organization of the genome in vivo. Its application in developmental biology, particularly in the study of embryonic stem cells, has provided invaluable, crosslinking-free validation of key architectural features like TADs and CTCF loops.[4][5] By enabling the detailed mapping of chromatin interactions, this compound helps to elucidate the complex regulatory landscapes that govern cell fate decisions and morphogenesis.
Future applications of this compound in developmental biology are likely to involve its use in more complex, tissue-specific contexts to understand how 3D genome architecture changes during organogenesis. Combining this compound with other genomic and epigenomic techniques will provide a more comprehensive picture of the interplay between chromatin structure, epigenetic modifications, and gene expression during development. For drug development professionals, understanding how compounds may alter 3D genome organization could open new avenues for therapeutic intervention in developmental disorders and other diseases rooted in gene dysregulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Topologically Associating Domains and Regulatory Landscapes in Development, Evolution and Disease [frontiersin.org]
- 3. 3D or Not 3D: Shaping the Genome during Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound reveals principles of chromatin folding in vivo without crosslinking and ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound reveals principles of chromatin folding in vivo without crosslinking and ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Topologically associating domains and their role in the evolution of genome structure and function in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Super-Enhancers and CTCF in Early Embryonic Cell Fate Decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Derivation and characterization of mouse embryonic stem cells (mESCs) from permissive and non-permissive strains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for culturing mouse and human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Unveiling 3D Chromatin Architecture: A Detailed Protocol for DamC in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive, step-by-step experimental protocol for DamC (DamID-based Chromosome Conformation), a powerful technique to investigate long-range chromosomal interactions in mammalian cells without the need for crosslinking and ligation. This method offers a unique approach to understanding the three-dimensional organization of the genome, providing insights into gene regulation, DNA replication, and repair.
Principle of this compound
This compound leverages the fusion of E. coli DNA adenine methyltransferase (Dam) to a protein that can be targeted to a specific genomic locus. In this protocol, we focus on the use of a reverse tetracycline receptor (rTetR) fused to Dam (rTetR-Dam). This fusion protein can be recruited to an array of tetracycline operators (TetO) integrated into a specific genomic "viewpoint." Upon recruitment, the tethered Dam methylates adenine residues within GATC sequences in spatial proximity to the viewpoint. These methylated GATCs are then specifically digested by the DpnI restriction enzyme, allowing for the enrichment and subsequent identification of interacting genomic regions through next-generation sequencing.
Experimental Workflow Overview
The this compound experimental workflow can be broken down into several key stages:
-
Cell Line Generation: Establishment of a stable cell line containing a TetO array at a specific genomic locus of interest and expressing the inducible rTetR-Dam fusion protein.
-
Induction of rTetR-Dam Expression: Controlled expression of the rTetR-Dam fusion protein to allow for methylation of proximal GATC sites.
-
Genomic DNA Isolation: Extraction of high-quality genomic DNA from the cells.
-
DpnI Digestion: Specific digestion of methylated GATC sites.
-
Library Preparation with UMI: Preparation of a sequencing library incorporating Unique Molecular Identifiers (UMIs) to enable the removal of PCR duplicates and improve quantitative accuracy.
-
Next-Generation Sequencing: High-throughput sequencing of the prepared library.
-
Bioinformatic Analysis: Processing of sequencing data to identify and quantify chromosomal interactions.
Key Experimental Considerations
-
Controls: A crucial control is a cell line expressing an untethered Dam protein. This allows for the normalization of data against background, non-specific methylation.
-
Titration of Inducer: The concentration of the inducing agent (e.g., doxycycline) should be carefully titrated to ensure low levels of rTetR-Dam expression, minimizing non-specific methylation.
-
UMI Implementation: The use of UMIs is highly recommended to mitigate PCR bias and allow for more accurate quantification of interaction frequencies.
Quantitative Data Summary
The following table summarizes typical quantitative data and parameters for a this compound experiment in mammalian cells.
| Parameter | Typical Value | Notes |
| Cell Number | 1-10 million cells | Sufficient for obtaining adequate genomic DNA. |
| Genomic DNA Yield | 5-50 µg | Varies depending on cell type and number. |
| DpnI Digestion | 20 units of DpnI per 1 µg of gDNA | Ensure complete digestion of methylated GATC sites. |
| Sequencing Depth | 50-100 million reads per sample | Higher depth provides greater resolution of interactions. |
| UMI Length | 6-10 bp | A longer UMI reduces the probability of collision. |
| Read Length | 50-150 bp (Paired-end) | Paired-end sequencing is recommended for better mapping. |
Detailed Experimental Protocol
I. Cell Line Preparation and Culture
-
Vector Construction:
-
Clone the coding sequence for the reverse tetracycline receptor (rTetR) and E. coli Dam methyltransferase into a mammalian expression vector. A common configuration is a fusion protein with an N-terminal rTetR and a C-terminal Dam (rTetR-Dam). The expression of this fusion protein should be under the control of an inducible promoter, such as a tetracycline-responsive promoter.
-
Construct a separate vector containing a tandem array of tetracycline operators (TetO). This vector will be used to integrate the "viewpoint" into the genome.
-
-
Transfection and Stable Cell Line Generation:
-
Co-transfect mammalian cells (e.g., HEK293T, mESCs) with the rTetR-Dam expression vector and the TetO array vector using a suitable transfection reagent.
-
Select for stably transfected cells using an appropriate selection marker (e.g., puromycin, neomycin).
-
Isolate and expand individual clones. Screen clones for the integration of the TetO array and inducible expression of the rTetR-Dam protein.
-
II. Induction of rTetR-Dam Expression
-
Plate the stable cell line at an appropriate density.
-
Induce the expression of the rTetR-Dam fusion protein by adding the inducer (e.g., doxycycline) to the culture medium at a pre-determined optimal concentration.
-
Incubate the cells for 16-24 hours to allow for Dam-mediated methylation.
III. Genomic DNA Isolation
-
Harvest the cells by trypsinization and centrifugation.
-
Isolate high-molecular-weight genomic DNA using a commercial kit or a standard phenol-chloroform extraction protocol. Ensure the DNA is of high purity (A260/280 ratio of ~1.8).
IV. DpnI Digestion
-
In a 50 µL reaction, combine:
-
1 µg of genomic DNA
-
5 µL of 10x DpnI Reaction Buffer
-
1 µL (20 units) of DpnI restriction enzyme (e.g., NEB #R0176)
-
Nuclease-free water to 50 µL
-
-
Incubate the reaction at 37°C for at least 4 hours, or overnight for complete digestion.
-
Purify the digested DNA using a DNA purification kit or phenol-chloroform extraction followed by ethanol precipitation.
V. UMI-Coupled Library Preparation for Sequencing
This protocol is adapted for a custom library preparation method incorporating Unique Molecular Identifiers (UMIs).
-
End-Repair and A-tailing:
-
Perform end-repair and A-tailing of the DpnI-digested DNA fragments using a commercial kit.
-
-
Adapter Ligation with UMI:
-
Ligate adapters containing a unique molecular identifier (UMI) sequence to the A-tailed DNA fragments. The UMI will allow for the identification and removal of PCR duplicates during data analysis.
-
-
PCR Amplification:
-
Amplify the adapter-ligated library using high-fidelity DNA polymerase for a minimal number of cycles (e.g., 10-15 cycles) to reduce amplification bias.
-
-
Size Selection:
-
Perform size selection of the amplified library (e.g., 200-500 bp) using gel electrophoresis or magnetic beads.
-
-
Library Quantification and Quality Control:
-
Quantify the final library concentration using a fluorometric method (e.g., Qubit) and assess the size distribution using a Bioanalyzer.
-
VI. Next-Generation Sequencing
-
Sequence the prepared library on an Illumina platform (e.g., NextSeq, NovaSeq) with paired-end reads.
Bioinformatic Analysis Pipeline
A dedicated bioinformatic pipeline is required to process and analyze this compound-seq data.
-
Quality Control: Assess the quality of raw sequencing reads using tools like FastQC.
-
Adapter and UMI Trimming: Trim adapter sequences and extract the UMI sequence from each read.
-
Alignment: Align the trimmed reads to the reference genome using an aligner such as Bowtie2 or BWA.
-
PCR Deduplication: Remove PCR duplicates based on the UMI and the alignment coordinates of the read pairs.
-
GATC Fragment Extraction: Identify and count the reads that map to GATC fragments.
-
Normalization: Normalize the interaction counts against a Dam-only control experiment to correct for biases in chromatin accessibility and GATC distribution.
-
Interaction Calling and Quantification: Identify statistically significant interactions between the viewpoint and other genomic regions.
-
Visualization: Visualize the interaction data as heatmaps or interaction profiles along the chromosome.
Visualization of a CTCF-Mediated Chromatin Loop
This compound can be used to visualize and quantify specific chromatin loops, such as those mediated by the CTCF protein. The following diagram illustrates the formation of a chromatin loop at the Fbn2 Topologically Associating Domain (TAD) in mouse embryonic stem cells, a well-characterized example of CTCF-mediated looping.
This diagram illustrates how the cohesin complex extrudes a loop of chromatin until it is blocked by two CTCF proteins bound to the DNA in a convergent orientation. This creates a stable chromatin loop, bringing distant genomic regions, such as an enhancer and a promoter, into close spatial proximity. A this compound experiment with a TetO viewpoint placed at one anchor of the loop would detect interactions with the other anchor and the intervening looped region.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low gDNA Yield | Insufficient cell number; Inefficient cell lysis | Increase the starting number of cells; Optimize the DNA isolation protocol. |
| Incomplete DpnI Digestion | Inactive enzyme; Inhibitors in gDNA prep | Use fresh DpnI enzyme; Further purify the genomic DNA. |
| High PCR Duplication Rate | Too many PCR cycles; Low library complexity | Reduce the number of PCR cycles; Start with more input DNA. |
| Low Read Alignment Rate | Poor sequencing quality; Contamination | Check the quality of sequencing reads; Ensure the reference genome is correct. |
| High Background Signal | High expression of rTetR-Dam; Non-specific binding | Titrate the inducer to lower expression levels; Use a Dam-only control for robust normalization. |
Application Notes and Protocols for DamC Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
DamC, a modification of the DNA adenine methyltransferase identification (DamID) technique, is a powerful tool for studying in vivo chromatin interactions without the need for crosslinking and ligation, which are central to chromosome conformation capture (3C)-based methods.[1] This method provides a quantitative measure of contact probabilities between a specific genomic viewpoint and the rest of the genome. By fusing the E. coli DNA adenine methyltransferase (Dam) to a tetracycline-inducible DNA binding protein (rTetR), this compound allows for the targeted methylation of adenine residues (in GATC motifs) at sites of chromatin interaction with a chosen genomic locus containing a tetracycline operator (TetO) array. The resulting methylation pattern is then analyzed by next-generation sequencing (NGS) to map these interactions.
These application notes provide a detailed, step-by-step guide to performing a this compound experiment, from the generation of stable cell lines to data analysis and interpretation.
Principle of the this compound Experiment
The core of the this compound experiment is the inducible recruitment of a Dam-fusion protein to a specific genomic locus. This is achieved through a tetracycline-inducible system. A fusion protein consisting of the reverse tetracycline repressor (rTetR), Dam methyltransferase, and often a fluorescent protein like EGFP for visualization, is expressed in the cells. Additionally, an array of tetracycline operator (TetO) sequences is integrated into the genome to serve as the "viewpoint."
In the presence of doxycycline (Dox), the rTetR-Dam fusion protein binds to the TetO array. The tethered Dam enzyme then methylates adenine bases within GATC sequences that come into close spatial proximity with the viewpoint due to chromatin looping. In a control experiment without Dox, the rTetR-Dam protein does not bind the TetO array, and any observed methylation is considered background. The methylated GATC sites are then specifically digested by the DpnI restriction enzyme, and the resulting fragments are sequenced to identify the interacting genomic regions.
Experimental Protocols
This section provides a detailed methodology for performing a this compound experiment.
Part 1: Generation of Inducible Stable Cell Lines
The successful execution of a this compound experiment relies on the generation of a stable cell line with two key components:
-
Constitutive expression of the rTetR-Dam fusion protein.
-
Genomic integration of a TetO array to serve as the viewpoint.
Materials:
-
Mammalian cell line of interest (e.g., mouse embryonic stem cells)
-
Expression vector for rTetR-Dam-EGFP-ERT2 (a fusion protein that can be sequestered in the cytoplasm in the absence of 4-hydroxytamoxifen)
-
PiggyBac transposon vector containing a TetO array
-
PiggyBac transposase expression vector
-
Appropriate cell culture medium and supplements
-
Transfection reagent
-
Selection antibiotics (e.g., Puromycin, G418)
-
Doxycycline (Dox)
-
4-hydroxytamoxifen (4-OHT)
Protocol:
-
Transfection and Selection of rTetR-Dam Expressing Cells:
-
Co-transfect the mammalian cells with the rTetR-Dam-EGFP-ERT2 expression vector and a selection vector (e.g., carrying a puromycin resistance gene) using a suitable transfection reagent.
-
Two days post-transfection, begin selection with the appropriate antibiotic (e.g., 1-2 µg/mL puromycin).
-
Expand the resistant colonies to establish a stable cell line constitutively expressing the rTetR-Dam-EGFP-ERT2 fusion protein.
-
-
Transfection and Selection of TetO Array Integrated Cells:
-
Co-transfect the rTetR-Dam expressing stable cell line with the piggyBac-TetO vector and the piggyBac transposase expression vector.
-
Two days post-transfection, begin selection with a second antibiotic (e.g., 200-400 µg/mL G418) to select for cells with integrated TetO arrays.
-
Expand the resulting colonies.
-
-
Induction and Verification:
-
To induce the binding of rTetR-Dam to the TetO array, treat the cells with Doxycycline (e.g., 1-2 µg/mL) and 4-hydroxytamoxifen (e.g., 100-1000 nM) for 18-24 hours. The 4-OHT will induce the nuclear translocation of the ERT2-tagged fusion protein.
-
Verify the nuclear localization and binding of the rTetR-Dam-EGFP to the TetO array by observing the formation of fluorescent foci in the nucleus using fluorescence microscopy.
-
Part 2: this compound Experimental Procedure
Materials:
-
Stable cell line with inducible rTetR-Dam and integrated TetO array
-
Doxycycline (Dox)
-
4-hydroxytamoxifen (4-OHT)
-
Genomic DNA extraction kit
-
DpnI restriction enzyme and buffer
-
NGS library preparation kit (e.g., Illumina TruSeq Nano DNA LT Kit)
-
Agencourt AMPure XP beads
-
PCR reagents
Protocol:
-
Cell Treatment:
-
Seed the stable cells at an appropriate density.
-
For the experimental sample, treat the cells with Doxycycline (1-2 µg/mL) and 4-OHT (100-1000 nM) for 18-24 hours to induce Dam methylation at interacting sites.
-
For the control sample, treat the cells with 4-OHT only. This will serve as a control for non-specific methylation.
-
-
Genomic DNA Extraction:
-
Harvest the cells and extract genomic DNA using a commercial kit according to the manufacturer's instructions.
-
Quantify the extracted gDNA and assess its quality.
-
-
DpnI Digestion:
-
Digest 1-5 µg of gDNA with DpnI restriction enzyme. DpnI specifically cleaves methylated GATC sites.
-
Set up the reaction as follows:
-
gDNA: 1-5 µg
-
10x DpnI Buffer: 5 µL
-
DpnI (20 U/µL): 1 µL
-
Nuclease-free water: to a final volume of 50 µL
-
-
Incubate at 37°C for at least 6 hours, or overnight.
-
Purify the digested DNA using a DNA purification kit or AMPure XP beads.
-
-
NGS Library Preparation:
-
Follow the manufacturer's protocol for the chosen NGS library preparation kit. The general steps include:
-
End-repair and A-tailing: The DpnI-digested fragments are repaired to have blunt ends and a single adenine nucleotide is added to the 3' ends.
-
Adapter Ligation: NGS adapters with a corresponding thymine overhang are ligated to the A-tailed DNA fragments.
-
Size Selection: Use AMPure XP beads to select for a desired fragment size range (e.g., 200-500 bp).
-
PCR Amplification: Amplify the adapter-ligated library using PCR to add indexes and generate enough material for sequencing.
-
Library Quantification and Quality Control: Quantify the final library using a Qubit fluorometer or qPCR and assess the size distribution using a Bioanalyzer.
-
-
-
Next-Generation Sequencing:
-
Pool the indexed libraries and sequence them on an Illumina platform (e.g., NovaSeq, HiSeq) to generate paired-end reads.
-
Data Presentation
The quantitative data from a this compound experiment is typically presented in tables that summarize the interaction frequencies and enrichment of specific genomic regions with the viewpoint.
Table 1: Summary of this compound Interaction Data
| Genomic Locus | Chromosome | Start Position | End Position | Read Count (+Dox) | Read Count (-Dox) | Log2 Fold Change (+Dox / -Dox) | p-value |
| Gene A Promoter | chr1 | 1,234,567 | 1,235,567 | 15,234 | 1,567 | 3.28 | 1.2e-8 |
| Enhancer X | chr1 | 1,500,000 | 1,501,000 | 8,765 | 987 | 3.15 | 4.5e-6 |
| Gene B | chr2 | 5,432,109 | 5,442,109 | 250 | 230 | 0.12 | 0.85 |
| ... | ... | ... | ... | ... | ... | ... | ... |
Data Analysis
The bioinformatic analysis of this compound data involves several steps to identify and quantify the chromatin interactions.
1. Quality Control:
-
Raw sequencing reads are assessed for quality using tools like FastQC.
-
Adapter sequences and low-quality bases are trimmed using tools like Trimmomatic.
2. Alignment:
-
The cleaned reads are aligned to the reference genome using a short-read aligner such as Bowtie2 or BWA.
3. Duplicate Removal:
-
PCR duplicates, which can arise during library amplification, are removed using tools like Picard MarkDuplicates or SAMtools rmdup.
4. GATC Fragment Counting:
-
The number of reads mapping to each GATC fragment in the genome is counted for both the +Dox and -Dox samples.
5. Normalization and Enrichment Analysis:
-
The read counts for the +Dox sample are normalized against the -Dox control to account for non-specific methylation, chromatin accessibility, and other biases.
-
The enrichment of interactions is typically calculated as a log2 fold change of the normalized read counts (+Dox / -Dox).
-
Statistical significance of the enrichment is determined using statistical tests like the Poisson test or negative binomial test, followed by multiple testing correction (e.g., Benjamini-Hochberg).
6. Visualization:
-
The interaction profiles can be visualized as tracks in a genome browser (e.g., IGV, UCSC Genome Browser).
Mandatory Visualization
Signaling Pathway Diagram
The NF-κB signaling pathway is a critical regulator of immune and inflammatory responses, and its activity is tightly controlled by complex chromatin interactions. This compound can be employed to study how the promoters of NF-κB target genes, such as TNFα and IL-6, interact with distal enhancers upon pathway activation.
Caption: NF-κB signaling pathway leading to chromatin looping.
Experimental Workflow Diagram
The following diagram outlines the major steps in a this compound experiment, from cell culture to data analysis.
Caption: Overview of the this compound experimental workflow.
References
Application Notes and Protocols for DamC Library Preparation for Next-Generation Sequencing
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Introduction to DamC
This compound (Dam Chromatin) is a molecular biology technique used to map long-range chromatin interactions in vivo, providing insights into the three-dimensional architecture of the genome. Unlike methods that rely on chemical crosslinking and ligation, such as Chromosome Conformation Capture (3C) and its derivatives, this compound offers a ligation-free approach to identify genomic regions that are in close spatial proximity within the nucleus.[1] The method is a modification of DamID (DNA adenine methyltransferase identification), which is used to identify protein-DNA binding sites.[2][3]
The core principle of this compound involves targeting the E. coli DNA adenine methyltransferase (Dam) to a specific genomic locus of interest, often referred to as a "viewpoint." This is typically achieved by fusing Dam to a protein that can be inducibly recruited to a specific DNA sequence, such as the tetracycline repressor protein (TetR) binding to TetO operator arrays integrated into the genome. When induced, the Dam-fusion protein methylates adenine residues within GATC sequences in the vicinity of the viewpoint.[1] These methylated GATC sites, which mark regions of chromatin that have been in proximity to the viewpoint, are then specifically recognized and cleaved by the DpnI restriction enzyme. Subsequent library preparation and next-generation sequencing (NGS) allow for the genome-wide identification of these interacting regions. A crucial aspect of the this compound methodology is the use of a control experiment, typically expressing Dam alone or the Dam-fusion protein without induction, to account for non-specific methylation and chromatin accessibility bias.[1][2]
Key Advantages of this compound
-
Ligation-free and crosslinking-free: Avoids potential artifacts associated with formaldehyde crosslinking and ligation reactions.[1]
-
In vivo mapping: Captures chromatin interactions as they occur in living cells.
-
High sensitivity: Can be performed with a relatively low number of cells.[2]
-
Inducible system: Allows for temporal control over the labeling of chromatin interactions.
Applications in Research and Drug Development
The 3D organization of the genome is critical for gene regulation, and its disruption is implicated in various diseases, including cancer.[4][5] this compound provides a powerful tool to study this organization and how it is altered by cellular processes, disease states, or therapeutic interventions.
In the context of drug development , understanding the spatial relationships between enhancers, promoters, and other regulatory elements is crucial for:
-
Target identification and validation: this compound can reveal how a drug target's expression is regulated by distal elements, providing a more comprehensive understanding of its function. By mapping the interaction landscape of a gene of interest, researchers can identify novel regulatory nodes that could be targeted for therapeutic intervention.
-
Mechanism of action studies: The technique can be used to investigate how a drug perturbs chromatin structure and gene regulation. For example, a small molecule inhibitor of a chromatin-associated protein may alter long-range interactions, and this compound can map these changes genome-wide. This can help elucidate the downstream effects of a drug and identify potential off-target effects.
-
Biomarker discovery: Disease-specific chromatin signatures identified by this compound could serve as biomarkers for patient stratification or for monitoring treatment response. Changes in chromatin interactions following drug treatment could indicate drug efficacy.
-
Understanding drug resistance: Alterations in 3D genome architecture can contribute to the development of drug resistance. This compound can be employed to compare the chromatin organization of drug-sensitive and drug-resistant cells, potentially revealing mechanisms of resistance and identifying new therapeutic strategies.
While direct applications of this compound in drug development are still emerging, the ability to map the functional wiring of the genome provides a valuable layer of information for making more informed decisions throughout the drug discovery pipeline.
Experimental Protocols
This protocol is adapted from established DamID-seq and this compound methodologies.[1][6][7][8] It is recommended to optimize conditions for specific cell types and experimental setups.
Part 1: Cell Culture and Induction of Dam-Fusion Protein
-
Cell Culture: Culture cells containing the inducible Dam-fusion protein construct and the integrated viewpoint (e.g., TetO array) under standard conditions.
-
Induction: To induce the expression and recruitment of the Dam-fusion protein, treat the cells with the appropriate inducing agent (e.g., doxycycline for the Tet-On system). A parallel control culture without the inducing agent should be maintained to measure background methylation.
-
Incubation: Incubate the cells for a sufficient period to allow for Dam-mediated methylation of proximal GATC sites. Optimal induction time and inducer concentration should be determined empirically.
-
Cell Harvesting: Harvest the cells and proceed immediately to genomic DNA extraction.
Part 2: Genomic DNA Extraction
-
Isolate high-quality genomic DNA (gDNA) from both the induced and control cell populations using a standard commercial kit (e.g., Zymo Quick-DNA Miniprep Plus Kit).[6]
-
Quantify the gDNA concentration and assess its purity using a spectrophotometer or a fluorometric method.
Part 3: this compound Library Preparation
This part of the protocol details the enzymatic steps required to generate a sequencing-ready library from the isolated gDNA.
Table 1: Quantitative Parameters for this compound Library Preparation
| Parameter | Recommended Value | Notes |
| Input gDNA | 350 ng | Ensure high-quality, intact gDNA. |
| Shrimp Alkaline Phosphatase | 1 U | For dephosphorylation. |
| DpnI Digestion | 10 U | Digest at 37°C overnight for complete digestion. |
| dATP Concentration (A-tailing) | 0.6 mM final concentration | For preparing DNA for adapter ligation. |
| Klenow Fragment (exo-) | 5 U | For A-tailing reaction. |
| T4 DNA Ligase | 30 U | For UMI adapter ligation. |
| Exonuclease I | 20 U | To remove unligated single-stranded adapters. |
| T4 DNA Polymerase | 5 U | For second-strand synthesis. |
| Phusion Polymerase (PCR) | 1 U | For final library amplification. |
| PCR Cycles | 12 cycles | May need optimization based on library yield. |
| Final Library Size | ~200-500 bp | Verify with a Bioanalyzer or similar instrument. |
Detailed Methodology:
-
Shrimp Alkaline Phosphatase Treatment:
-
In a PCR tube, combine 350 ng of gDNA with 1 U of Shrimp Alkaline Phosphatase and the corresponding buffer.
-
Incubate as per the manufacturer's recommendations to dephosphorylate the DNA.
-
Heat inactivate the enzyme.
-
-
DpnI Digestion:
-
A-tailing:
-
To the DpnI-digested DNA, add dATP to a final concentration of 0.6 mM and 5 U of Klenow Fragment (3'→5' exo-).
-
Incubate according to the enzyme manufacturer's protocol to add a single 'A' nucleotide to the 3' ends of the DNA fragments.
-
Heat inactivate the Klenow fragment.
-
-
UMI Adapter Ligation:
-
Add UMI (Unique Molecular Identifier) adapters and 30 U of T4 DNA Ligase to the A-tailed DNA fragments.[1]
-
Incubate to ligate the adapters to the DNA fragments.
-
Heat inactivate the ligase.
-
-
Exonuclease I Treatment:
-
Add 20 U of Exonuclease I to the ligation reaction to remove any remaining single-stranded adapters.
-
Incubate as recommended by the manufacturer.
-
Heat inactivate the exonuclease.
-
-
Purification:
-
Purify the adapter-ligated DNA using AMPure XP beads (or similar).[1]
-
-
Second Strand Synthesis:
-
The second sequencing adapter is added through a process of heat denaturation followed by second-strand synthesis using 5 U of T4 DNA Polymerase.[1]
-
-
Purification:
-
Purify the DNA again using AMPure XP beads.[1]
-
-
Final Library Amplification:
-
Amplify the library using a high-fidelity polymerase (e.g., Phusion) for approximately 12 cycles.[1] Use primers that are compatible with the ligated adapters and the sequencing platform.
-
-
Final Library Cleanup and Quality Control:
-
Perform a final purification of the PCR product using AMPure XP beads.
-
Assess the library quality, including size distribution and concentration, using an Agilent Bioanalyzer and a Qubit fluorometer. The expected library size should be in the range of 200-500 bp.
-
Part 4: Next-Generation Sequencing and Data Analysis
-
Sequencing: Sequence the prepared libraries on an Illumina platform (e.g., NextSeq 500) using single-end reads (e.g., 75 cycles).[1]
-
Data Processing:
-
Demultiplex the sequencing reads based on their barcodes.
-
Trim adapter sequences.
-
Align the reads to the reference genome.
-
-
Data Analysis:
-
Count the number of reads at each GATC fragment in the genome for both the induced and control samples.
-
Normalize the data from the induced sample against the control sample to correct for accessibility bias and non-specific methylation. This is typically done by calculating a log2 ratio of the read counts.[2]
-
Identify genomic regions with a significant enrichment of reads, as these represent regions that interact with the viewpoint.
-
Visualizations
This compound Signaling Pathway
Caption: Inducible recruitment of rTetR-Dam to a genomic viewpoint.
This compound Experimental Workflow
Caption: Overview of the this compound library preparation workflow.
This compound Data Analysis Logic
Caption: Logical flow of this compound data analysis.
References
- 1. This compound reveals principles of chromatin folding in vivo without crosslinking and ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell type-specific profiling of protein-DNA interactions without cell isolation using Targeted DamID with next-generation sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DamID-seq: A Genome-Wide DNA Methylation Method that Captures Both Transient and Stable TF-DNA Interactions in Plant Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chromosome conformation capture - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Chromosome conformation capture technologies as tools to detect structural variations and their repercussion in chromatin 3D configuration [frontiersin.org]
- 6. marshall-lab.org [marshall-lab.org]
- 7. DamID-seq: Genome-wide Mapping of Protein-DNA Interactions by High Throughput Sequencing of Adenine-methylated DNA Fragments [jove.com]
- 8. DamID-seq: Genome-wide Mapping of Protein-DNA Interactions by High Throughput Sequencing of Adenine-methylated DNA Fragments - PMC [pmc.ncbi.nlm.nih.gov]
Designing a DamC Experiment for a Specific Locus: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DamC (Dam-mediated Chromatin contacts) is a powerful technique to identify chromatin interactions with a specific genomic locus of interest in vivo, without the need for crosslinking or ligation. This method leverages the targeted recruitment of E. coli DNA adenine methyltransferase (Dam) to a chosen genomic "viewpoint." Once recruited, Dam methylates adenine residues within GATC sequences in spatial proximity to the viewpoint. Subsequent identification of these methylated regions by sequencing reveals a high-resolution map of chromatin contacts.
These application notes provide a comprehensive guide to designing and performing a this compound experiment to investigate the three-dimensional chromatin architecture surrounding a specific genomic locus.
Principle of the this compound Experiment
The this compound methodology is based on the inducible recruitment of a Dam-fusion protein to a specific genomic site.[1] This is typically achieved by integrating an array of binding sites for an exogenous DNA-binding protein (e.g., tetracycline operators or TetOs) at the locus of interest. A fusion protein composed of the corresponding DNA-binding domain (e.g., reverse tetracycline repressor or rTetR) and Dam is then expressed in the cells.[1]
In the presence of an inducer (e.g., doxycycline for the rTetR-Dam system), the fusion protein binds to the engineered array at the target locus. The tethered Dam enzyme then methylates accessible GATC sites on chromatin loops and domains that are in close physical proximity to the viewpoint.[1] A parallel experiment is conducted without the inducer, where the rTetR-Dam fusion protein diffuses freely, resulting in a background level of non-specific methylation.[1] By comparing the methylation profiles of the induced and uninduced samples, the specific chromatin contacts with the viewpoint can be accurately determined.
Experimental Design Considerations
Careful experimental design is crucial for a successful this compound experiment. Key considerations include:
-
Cell Line Selection: The choice of cell line should be guided by the biological question. The selected cells must be amenable to genetic engineering for the insertion of the binding site array.
-
Viewpoint Integration: The method for integrating the binding site array (e.g., CRISPR/Cas9-mediated knock-in) should be chosen to ensure precise insertion at the desired locus with minimal disruption to the local chromatin environment.
-
Fusion Protein Expression: The expression of the Dam-fusion protein should be tightly controlled and inducible to minimize off-target methylation and potential toxicity.[2][3] Expression levels should be kept low to avoid artifacts.[2][3]
-
Controls: Appropriate controls are essential for data interpretation. The primary control is the uninduced sample, which accounts for background methylation.[1] Additionally, a cell line expressing Dam alone can be used to assess global chromatin accessibility.[4]
-
Replicates: A minimum of two biological replicates should be performed for each condition to ensure the reproducibility of the results.[1]
Experimental Workflow
The overall workflow of a this compound experiment can be summarized in the following diagram:
References
- 1. This compound reveals principles of chromatin folding in vivo without crosslinking and ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell type-specific profiling of protein-DNA interactions without cell isolation using Targeted DamID with next-generation sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - Cell-type-specific profiling of protein-DNA interactions without cell isolation using targeted DamID with next-generation sequencing - University of Tasmania - Figshare [figshare.utas.edu.au]
- 4. academic.oup.com [academic.oup.com]
Mapping Enhancer-Promoter Interactions with DamC: A Detailed Guide
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction to DamC
This compound (DNA adenine methyltransferase-based contact) is a powerful technique for mapping long-range chromatin interactions, such as those between enhancers and promoters, in a crosslinking- and ligation-independent manner. This method provides an in vivo snapshot of the three-dimensional chromatin architecture by leveraging targeted DNA methylation. In this compound, the E. coli DNA adenine methyltransferase (Dam) is fused to a protein that can be targeted to a specific genomic locus, or "viewpoint." In the original this compound protocol, this is achieved by fusing Dam to the reverse tetracycline repressor (rTetR), which binds to tetracycline operator (TetO) arrays integrated into the genome. When the rTetR-Dam fusion protein is recruited to the TetO viewpoint, it methylates adenine residues (in GATC motifs) not only at the target site but also at distal genomic regions that are in close physical proximity in the nucleus. Subsequent identification of these methylated regions by sequencing allows for the mapping of chromatin contacts with the viewpoint.
A key advantage of this compound is that it captures transient and stable interactions in living cells without the need for formaldehyde crosslinking, which can introduce artifacts. The experimental output of this compound has been shown to be proportional to the chromosomal contact probabilities, providing a quantitative measure of interaction frequencies. This technique has been instrumental in validating chromatin structures identified by 3C-based methods, such as Topologically Associating Domains (TADs) and CTCF loops.
Principle of the this compound Experiment
The this compound experimental workflow is designed to identify genomic regions that physically interact with a chosen viewpoint. The core principle relies on the doxycycline-inducible recruitment of a reverse tetracycline repressor (rTetR) fused to the Dam methyltransferase (rTetR-Dam) to an array of tetracycline operators (TetO) integrated at a specific genomic location.
Here's a breakdown of the principle:
-
Targeted Methylation: In the presence of doxycycline, the rTetR-Dam fusion protein binds to the TetO array (the viewpoint). The tethered Dam enzyme then methylates adenine bases within GATC sequences in the surrounding chromatin. Because of the three-dimensional folding of the genome, this methylation occurs not only in the linear vicinity of the viewpoint but also at distal sites that are spatially close.
-
Control for Non-specific Methylation: A crucial control is performed in the absence of doxycycline. Without the inducer, the rTetR-Dam fusion protein does not bind to the TetO array and instead diffuses freely within the nucleus, leading to a low level of non-specific, background methylation across the genome.
-
Identification of Methylated Regions: Genomic DNA is extracted from both induced (+Dox) and uninduced (-Dox) cells. The DNA is then digested with the DpnI restriction enzyme, which specifically cuts at methylated GATC sites.
-
Library Preparation and Sequencing: The DpnI-digested DNA fragments are then prepared for high-throughput sequencing. This involves the ligation of sequencing adapters, including unique molecular identifiers (UMIs) to ensure accurate quantification.
-
Data Analysis: Sequencing reads are mapped to the genome, and the frequency of methylation at each GATC site is quantified. By comparing the methylation levels in the induced sample to the uninduced control, a map of interaction frequencies with the viewpoint can be generated. The enrichment of methylation at specific loci in the induced sample indicates a higher probability of contact with the viewpoint.
This approach allows for a quantitative and high-resolution mapping of the chromatin interaction landscape surrounding the chosen viewpoint.
Experimental Workflow and Signaling Pathway
The overall experimental workflow for a this compound experiment can be visualized as a series of sequential steps from cell line generation to data analysis. The logical relationship between the key components of the this compound system illustrates how inducible binding of the fusion protein leads to targeted methylation.
Detailed Experimental Protocols
The following protocols are based on the methods described in the foundational this compound publication by Redolfi et al., 2019.
Cell Culture and Induction
-
Cell Lines: This protocol was established using feeder-independent female mouse embryonic stem cells (mESCs). The cells are engineered to stably express the rTetR-Dam-ERT2 fusion protein and contain random insertions of TetO arrays.
-
Culture Conditions: Culture the mESCs on gelatin-coated plates in standard mESC medium.
-
Induction of rTetR-Dam Nuclear Translocation: To induce the nuclear localization of the rTetR-Dam-ERT2 fusion protein, treat the cells with 4-hydroxy-tamoxifen (4-OHT). An 18-hour induction period is typically used.
-
Induction of rTetR-Dam Binding to TetO: To induce the binding of rTetR-Dam to the TetO arrays, treat the cells with doxycycline.
-
Harvesting: After the induction period, harvest approximately 3 x 10^6 cells using trypsin.
Genomic DNA Extraction
-
Extract genomic DNA from the harvested cells using a commercial kit (e.g., Qiagen Blood & Tissue Kit).
-
During the extraction process, include an RNase A treatment step (e.g., 250U of RNaseA) to remove RNA contamination.
-
Elute the genomic DNA in double-distilled water (ddH2O).
-
Measure the DNA concentration using a fluorometric method (e.g., Qubit).
This compound Library Preparation
This protocol is a modified version of the DamID-seq library preparation protocol.
Part 1: Ligation of UMI Adapters
This part of the protocol is performed in a single tube to maximize efficiency.
-
Digest the genomic DNA with DpnI.
-
Ligate custom UMI (Unique Molecular Identifier) adapters to the DpnI-digested fragments. The use of UMIs allows for the removal of PCR duplicates during data analysis, leading to more accurate quantification.
Part 2: Integration of the Second Sequencing Adapter
-
Perform a purification step to remove excess adapters.
-
Ligate the second sequencing adapter, which is compatible with the sequencing platform being used (e.g., Illumina).
Part 3: Final PCR Amplification
-
Amplify the adapter-ligated fragments using PCR to generate a sufficient amount of DNA for sequencing. The number of PCR cycles should be optimized to avoid over-amplification.
-
Purify the final PCR product to remove primers and other reaction components.
-
Assess the quality and quantity of the final library before sequencing.
Data Analysis Workflow
The analysis of this compound sequencing data involves several steps to identify and quantify chromatin interactions.
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Adapter and Quality Trimming: Remove adapter sequences and low-quality bases from the reads.
-
Mapping: Align the trimmed reads to the reference genome.
-
PCR Duplicate Removal: Use the UMIs to identify and remove PCR duplicates to ensure that each initial DNA fragment is counted only once.
-
Quantification: Count the number of reads mapping to each GATC fragment in the genome for both the induced (+Dox) and uninduced (-Dox) samples.
-
Normalization: Normalize the read counts to account for differences in sequencing depth between samples.
-
Enrichment Calculation: For each GATC site, calculate the enrichment of methylation in the induced sample relative to the control sample. This is typically done by calculating the log2 fold change of the normalized read counts (+Dox / -Dox).
-
Interaction Calling: Identify genomic regions with statistically significant enrichment, which represent regions that interact with the viewpoint.
-
Visualization: Visualize the interaction profiles using a genome browser to inspect the chromatin contacts around the viewpoint.
Quantitative Data Presentation
While the primary this compound publication presents data graphically, the following table illustrates how quantitative data from a hypothetical this compound experiment could be structured for easy comparison. This table shows the interaction frequencies of a specific promoter with several potential enhancer regions.
| Viewpoint (Promoter) | Interacting Region (Enhancer) | Genomic Distance (kb) | Normalized Interaction Frequency (+Dox) | Normalized Interaction Frequency (-Dox) | Log2 Fold Enrichment | p-value |
| GeneX Promoter | Enhancer A | 50 | 150.5 | 10.2 | 3.88 | < 0.001 |
| GeneX Promoter | Enhancer B | 120 | 85.3 | 9.8 | 3.12 | < 0.001 |
| GeneX Promoter | Enhancer C | -75 | 25.1 | 8.5 | 1.56 | 0.045 |
| GeneX Promoter | Control Region 1 | 200 | 11.5 | 10.8 | 0.09 | 0.85 |
| GeneX Promoter | Control Region 2 | -150 | 9.9 | 9.5 | 0.06 | 0.91 |
Table 1: Quantified Enhancer-Promoter Interactions for the GeneX Locus. The table displays the normalized interaction frequencies for a promoter viewpoint with three potential enhancers and two control regions. The log2 fold enrichment highlights the increased contact probability in the induced (+Dox) condition. P-values indicate the statistical significance of the observed enrichment.
Comparison with Other Methods
This compound offers a valuable alternative and complement to 3C-based methods like Hi-C and 4C.
| Feature | This compound | Hi-C (Chromosome Conformation Capture) | 4C (Circular Chromosome Conformation Capture) |
| Principle | In vivo enzymatic methylation | In situ formaldehyde crosslinking and ligation | Crosslinking, ligation, and inverse PCR from a single viewpoint |
| Crosslinking | No | Yes | Yes |
| Ligation | No | Yes | Yes |
| Viewpoint | One-to-all | All-to-all | One-to-all |
| Resolution | High (GATC fragment level) | Variable (dependent on restriction enzyme and sequencing depth) | High (restriction fragment level) |
| Quantitative | Yes (proportional to contact probability) | Semi-quantitative (can be normalized) | Semi-quantitative |
| Artifacts | Potential for Dam overexpression artifacts | PCR duplicates, ligation biases, crosslinking artifacts | PCR duplicates, circularization biases |
| Requirement | Genetic modification (TetO insertion and Dam-fusion expression) | No genetic modification required | No genetic modification required |
Table 2: Comparison of this compound with 3C-based methods. This table summarizes the key features and differences between this compound, Hi-C, and 4C for mapping chromatin interactions.
Conclusion
This compound provides a robust and quantitative method for mapping enhancer-promoter interactions and other long-range chromatin contacts in vivo. Its crosslinking- and ligation-free nature offers a distinct advantage over traditional 3C-based techniques. The detailed protocols and data analysis workflow provided here serve as a comprehensive guide for researchers interested in applying this powerful technology to unravel the complexities of genome organization and gene regulation. The ability to generate quantitative data on interaction frequencies makes this compound a valuable tool for understanding the dynamic interplay between genomic elements in development and disease.
Application Notes and Protocols for DamID-based Chromatin Profiling from Low-Input Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the intricate interactions between proteins and DNA is fundamental to deciphering gene regulatory networks in both healthy and diseased states. DamID (DNA adenine methyltransferase identification) is a powerful technique for mapping the genome-wide binding sites of chromatin-associated proteins. The method relies on the expression of a protein of interest fused to a bacterial DNA adenine methyltransferase (Dam). In vivo, the Dam-fusion protein methylates adenine residues within GATC sequences in proximity to the protein's binding sites. Subsequent identification of these methylated regions by sequencing reveals the protein's genomic interaction profile.
A significant challenge in applying DamID has been the requirement for a relatively large number of cells, limiting its use for rare cell populations or precious clinical samples. While a specific, universally adopted protocol termed "DamC" for low-input samples is not prominently established in the current literature, this document provides a detailed application note and a synthesized protocol for a low-input DamID-based method . This protocol integrates principles from various low-input chromatin profiling techniques, such as ULI-ChIP-Seq and ChIPmentation, to enable robust chromatin profiling from minimal starting material.[1][2][3] This approach opens avenues for investigating protein-DNA interactions in previously inaccessible biological contexts, crucial for advancing research and drug development.
Quantitative Data for Low-Input Chromatin Profiling
The success of any low-input genomic application hinges on careful optimization of starting material and library preparation. The following table provides a summary of typical quantitative parameters for low-input chromatin profiling methods, which can serve as a guideline for designing experiments.
| Parameter | Low-Input Range | High-Input (Standard) Range | Notes |
| Starting Cell Number | 10,000 - 100,000 cells | 1 - 10 million cells | Can be adapted for even lower cell numbers with further optimization.[3] |
| Genomic DNA Input | 1 - 10 ng | 100 - 1000 ng | Accurate quantification of low-input DNA is critical. |
| Expected Library Yield | 1 - 20 nM | > 20 nM | Yields are highly dependent on the efficiency of amplification. |
| Sequencing Depth | 10 - 30 million reads | 30 - 50 million reads | Required depth depends on the genome size and the desired resolution. |
Experimental Workflow for Low-Input DamID-based Chromatin Profiling
Caption: Experimental workflow for low-input DamID-based chromatin profiling.
Detailed Experimental Protocol
This protocol is designed for researchers familiar with basic molecular biology techniques. All steps should be performed in a sterile, RNase/DNase-free environment.
Part 1: Cell Preparation and Dam-Fusion Protein Expression
-
Cell Culture and Induction:
-
Culture cells expressing the inducible Dam-fusion protein of interest under appropriate conditions.
-
For adherent cells, grow to 70-80% confluency. For suspension cells, ensure they are in the logarithmic growth phase.
-
Induce the expression of the Dam-fusion protein using the appropriate inducing agent (e.g., doxycycline for Tet-inducible systems). The optimal induction time should be determined empirically but is typically between 8 and 24 hours.
-
-
Cell Harvesting and Counting:
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells once with 1X PBS.
-
Accurately count the cells using a hemocytometer or an automated cell counter. Use between 10,000 and 100,000 cells for this protocol.
-
Part 2: Genomic DNA Extraction and Methylation-Specific Digestion
-
Genomic DNA Extraction:
-
Use a commercial kit specifically designed for low-input DNA extraction to maximize yield and purity.[4]
-
Follow the manufacturer's instructions, ensuring complete cell lysis and careful handling to prevent DNA shearing.
-
Elute the genomic DNA in a small volume (e.g., 20 µL) of elution buffer or nuclease-free water.
-
-
DNA Quantification:
-
Quantify the extracted genomic DNA using a fluorometric method (e.g., Qubit) for higher accuracy with low concentrations.
-
-
DpnI Digestion:
-
Set up the following reaction in a total volume of 50 µL:
-
Genomic DNA: 1-10 ng
-
10X DpnI Buffer: 5 µL
-
DpnI (20 U/µL): 1 µL
-
Nuclease-free water: to 50 µL
-
-
Incubate the reaction at 37°C for 6-8 hours or overnight.
-
Heat-inactivate the DpnI at 80°C for 20 minutes.
-
Part 3: Adaptor Ligation and PCR Amplification
-
Adaptor Ligation:
-
To the DpnI-digested DNA, add the following components for adaptor ligation:
-
Sequencing Adaptors (with appropriate barcodes): 1 µL
-
10X T4 DNA Ligase Buffer: 6 µL
-
T4 DNA Ligase (400 U/µL): 1 µL
-
Nuclease-free water: to 60 µL
-
-
Incubate at 16°C overnight.
-
-
PCR Amplification:
-
Purify the adaptor-ligated DNA using a DNA cleanup kit suitable for small DNA fragments, eluting in 20 µL.
-
Set up a PCR reaction with a high-fidelity polymerase:
-
Adaptor-ligated DNA: 20 µL
-
2X High-Fidelity PCR Master Mix: 25 µL
-
PCR Primer Cocktail (compatible with adaptors): 5 µL
-
-
Use the following PCR cycling conditions:
-
Initial denaturation: 98°C for 30 seconds
-
12-18 cycles of:
-
98°C for 10 seconds
-
65°C for 30 seconds
-
72°C for 30 seconds
-
-
Final extension: 72°C for 5 minutes
-
-
The number of PCR cycles should be minimized to avoid amplification bias.
-
Part 4: Library Purification and Sequencing
-
Library Purification:
-
Purify the amplified library using AMPure XP beads or a similar size-selection method to remove primer-dimers and small fragments.
-
-
Library Quantification and Quality Control:
-
Quantify the final library using a fluorometric method and assess the size distribution using a Bioanalyzer or similar instrument.
-
-
Sequencing:
-
Pool barcoded libraries and perform single-end or paired-end sequencing on an appropriate Illumina platform.
-
Data Analysis Workflow
-
Read Mapping: Align the sequencing reads to the reference genome.
-
Filtering: Remove PCR duplicates.
-
Normalization: Normalize the data against a control sample (e.g., cells expressing unfused Dam).
-
Peak Calling: Use a suitable peak calling algorithm to identify genomic regions enriched for Dam methylation.
-
Downstream Analysis: Perform downstream analyses such as gene ontology, pathway analysis, and motif discovery.
p53 Signaling Pathway
The p53 signaling pathway is a critical tumor suppressor pathway that is frequently dysregulated in cancer. p53 is a transcription factor that binds to specific DNA sequences to regulate the expression of genes involved in cell cycle arrest, apoptosis, and DNA repair. A low-input DamID-based approach could be used to map the binding sites of p53 and its cofactors in rare cancer stem cells or patient-derived tumor cells, providing insights into the mechanisms of tumorigenesis and drug resistance.
Caption: A simplified diagram of the p53 signaling pathway.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low DNA Yield | Inefficient cell lysis or DNA loss during extraction. | Use a specialized low-input DNA extraction kit. Minimize handling steps.[4] |
| No PCR Product or Weak Amplification | Insufficient starting material or inefficient adaptor ligation/PCR. | Increase the number of PCR cycles (with caution to avoid bias). Optimize adaptor and primer concentrations. |
| High PCR Duplication Rate | Too many PCR cycles or very low library complexity. | Reduce the number of PCR cycles. Start with a higher number of cells if possible. |
| No Enrichment of Target Regions | Inefficient Dam-fusion protein expression or activity. | Optimize induction conditions for the Dam-fusion protein. Verify protein expression by Western blot. |
Conclusion
The described low-input DamID-based protocol provides a framework for mapping protein-DNA interactions from limited biological samples. By incorporating strategies from various low-input chromatin profiling methods, this approach offers a valuable tool for researchers in diverse fields, including developmental biology, cancer research, and personalized medicine. Careful optimization of cell input, DNA extraction, and library amplification are paramount to achieving high-quality, reproducible data. This method has the potential to unlock new biological insights from previously intractable systems.
References
Application Notes and Protocols for Generating High-Resolution Chromatin Contact Maps with DamC
For Researchers, Scientists, and Drug Development Professionals
Introduction to DamC
This compound is a powerful technique for mapping long-range chromatin interactions in vivo, providing a high-resolution view of the three-dimensional organization of the genome.[1] Unlike popular methods such as Hi-C, this compound does not require crosslinking or ligation, offering an orthogonal approach to validate and explore chromatin architecture.[1] The method is based on the principles of DamID, where a protein of interest is fused to DNA adenine methyltransferase (Dam). In this compound, Dam is targeted to a specific genomic locus, leading to the methylation of adenine residues in spatially proximal DNA sequences.[1][2] These methylated fragments are then specifically amplified and sequenced to create a high-resolution map of chromatin contacts.
The experimental output of this compound is directly proportional to the contact probabilities between genomic loci, which is supported by the rigorous modeling of methylation kinetics.[1] This provides a solid theoretical foundation for the quantitative interpretation of the sequencing results.[1] this compound has been successfully used to validate the existence of Topologically Associating Domains (TADs) and CTCF loops, demonstrating its capability to recapitulate known features of genome organization.[1]
Quantitative Data Summary
The following tables summarize the quantitative aspects of this compound in comparison to other chromatin conformation capture techniques.
Table 1: Comparison of this compound and 4C-seq Contact Probability Scaling
| Feature | This compound | 4C-seq |
| Contact Probability Scaling Exponent | -1.13 | -1.11 |
| Genomic distance range for power-law fitting | 15kb - 1Mb | 15kb - 1Mb |
This data is based on pooled viewpoints from TetO-only and TetO-CTCF cell lines.[1]
Table 2: Resolution and Data Binning in Comparative Analyses
| Technique | Resolution/Bin Size |
| This compound | High genomic resolution across hundreds of kilobases[1] |
| Hi-C (for comparison with this compound) | 10 kb or 20 kb bins[1] |
Experimental Protocols
This section provides a detailed protocol for performing a this compound experiment, synthesized from the methodologies described in the literature.
Cell Line Preparation and Culture
-
Cell Line: Mouse embryonic stem cells (mESCs) are a suitable cell line for this compound experiments.[1]
-
Genetic Modification: Engineer the cell line to express the Dam-fusion protein. In a typical this compound experiment, Dam is fused to the reverse tetracycline receptor (rTetR).[1] This fusion protein can be targeted to specific genomic locations by inserting Tet operator (TetO) arrays.[1]
-
Induction of Dam-Fusion Protein: Culture the cells in the presence of an inducer, such as 4-hydroxytamoxifen (4-OHT), at concentrations ranging from 0.1 to 1 nM to control the expression of the Dam-fusion protein.[1]
In Vivo Methylation
-
Allow the Dam-fusion protein to methylate the DNA in vivo. The duration of this step should be optimized to achieve sufficient methylation for detection without causing toxicity.
Genomic DNA Extraction
-
Harvest the cells and extract genomic DNA using a standard phenol-chloroform extraction method or a commercial kit.
-
Ensure the DNA is of high quality and purity.
Digestion of Methylated DNA
-
Digest the genomic DNA with a methylation-sensitive restriction enzyme, such as DpnI. DpnI specifically cuts at GATC sites where the adenine is methylated. This step enriches for the DNA fragments that were in close proximity to the targeted locus.
Library Preparation for Sequencing
-
Ligate adapters to the DpnI-digested DNA fragments.
-
Perform PCR amplification to generate a sequencing library. The number of PCR cycles should be minimized to avoid amplification bias.
-
Purify the PCR products to remove primers and other contaminants.
High-Throughput Sequencing
-
Sequence the prepared library on a high-throughput sequencing platform (e.g., Illumina). Paired-end sequencing is recommended to obtain information about the interacting fragments.
Mandatory Visualizations
This compound Experimental Workflow
Caption: A diagram illustrating the key steps in the this compound experimental workflow.
This compound Data Analysis Workflow
Caption: A flowchart of the computational steps for this compound data analysis.
Application in Drug Development
The ability of this compound to generate high-resolution, quantitative maps of chromatin contacts without the need for crosslinking makes it a valuable tool in drug development. Understanding the three-dimensional organization of the genome is crucial as it plays a significant role in gene regulation, and alterations in chromatin architecture are often associated with disease.
Potential applications of this compound in drug development include:
-
Target Validation: By providing detailed information on the interactions between enhancers, promoters, and other regulatory elements, this compound can help to elucidate the mechanisms by which disease-associated genetic variants exert their effects. This can aid in the identification and validation of novel drug targets.
-
Mechanism of Action Studies: this compound can be used to investigate how a drug candidate modulates chromatin structure and gene expression. By comparing the chromatin contact maps of cells treated with a drug to untreated cells, researchers can gain insights into the drug's mechanism of action.
-
Biomarker Discovery: Changes in chromatin organization can serve as biomarkers for disease progression or response to treatment. This compound can be employed to identify specific changes in chromatin contacts that are associated with a particular disease state or drug response, which could then be developed into diagnostic or prognostic biomarkers.
-
Preclinical Research: In the preclinical phase of drug development, this compound can be utilized in cell and animal models to assess the impact of a compound on genome organization and to identify potential off-target effects.[3]
Drug Development Pipeline and this compound Integration
Caption: Integration points for this compound technology within the drug development process.
References
Combining DamC with Other Genomic Techniques: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the three-dimensional (3D) organization of the genome is crucial for deciphering gene regulatory networks and their implications in development and disease. DNA adenine methyltransferase identification (DamID), and its derivative, DamC, have emerged as powerful tools for mapping chromatin interactions and protein binding sites in vivo. This compound, a modification of DamID, allows for the study of chromosome folding without the need for crosslinking and ligation, offering a unique perspective on genome architecture. The true power of this compound, however, is realized when it is combined with other genomic techniques, providing a multi-faceted view of genome function. This document provides detailed application notes and protocols for combining this compound with other key genomic methodologies.
Application Notes
This compound-ChIP-seq: Linking Chromatin Architecture to Specific Protein Occupancy
Application: This combination allows for the high-resolution mapping of long-range interactions anchored at specific protein binding sites. By performing ChIP-seq following this compound, researchers can identify the specific transcription factors, histone modifications, or other chromatin-associated proteins that mediate or are influenced by the chromatin loops identified by this compound. This is particularly useful for:
-
Enhancer-Promoter Interaction Studies: Identify the specific transcription factors that bind to enhancers and promoters involved in long-range looping.
-
Insulator Function Analysis: Investigate how insulator proteins like CTCF establish and maintain chromatin domain boundaries detected by this compound.[1][2]
-
Disease Research: Understand how aberrant protein binding in diseases like cancer can alter chromatin architecture.
Key Advantages:
-
Provides a direct link between 3D chromatin structure and the binding of specific regulatory proteins.
-
Offers a more comprehensive understanding of gene regulation by integrating information on both chromatin conformation and protein occupancy.
This compound-ATAC-seq: Correlating Chromatin Conformation with Accessibility
Application: Combining this compound with ATAC-seq (Assay for Transposase-Accessible Chromatin with sequencing) enables the simultaneous analysis of chromatin architecture and accessibility. This powerful combination can reveal:
-
Active vs. Inactive Loops: Distinguish between chromatin loops that are associated with open, accessible chromatin (likely active) and those in condensed, inaccessible regions.
-
Regulatory Element Identification: Pinpoint active regulatory elements, such as enhancers and promoters, within the context of 3D genomic interactions.
-
Dynamic Changes in Chromatin State: Monitor how changes in chromatin conformation during cellular processes like differentiation are coupled with changes in chromatin accessibility.
Key Advantages:
-
Provides a functional context to the structural information obtained from this compound.
-
Allows for a genome-wide survey of accessible regulatory landscapes within specific chromatin domains.
Dam-IT (DamID incorporating Transcriptomics): Connecting Chromatin Interactions to Gene Expression
Application: Dam-IT is a technique that simultaneously captures transcription factor (TF)-DNA binding, direct TF-gene regulation, and chromatin accessibility in the same batch of cells.[2] While originally developed with DamID, the principles can be extended to this compound. This integrated approach is invaluable for:
-
Identifying Direct Target Genes: Directly link the binding of a transcription factor to changes in the expression of its target genes.
-
Uncovering "Hit-and-Run" Transcription Mechanisms: Identify transient TF binding events that lead to stable changes in gene expression.[2]
-
Systems Biology Approaches: Build comprehensive models of gene regulatory networks by integrating data on TF binding, chromatin accessibility, and gene expression from the same cellular population.
Key Advantages:
-
Eliminates the need to infer relationships between datasets generated from separate experiments.
-
Provides a holistic view of gene regulation, from TF binding to transcriptional output.
Quantitative Data Summary
The following table summarizes a comparison of this compound with other chromosome conformation capture techniques.
| Feature | This compound | Hi-C | 4C-seq |
| Principle | In vivo adenine methylation by a tethered Dam enzyme to map contacts from a specific viewpoint. | Proximity ligation of cross-linked chromatin fragments followed by genome-wide sequencing. | Proximity ligation of cross-linked chromatin fragments followed by sequencing of interactions with a specific viewpoint. |
| Crosslinking | No | Yes | Yes |
| Ligation | No | Yes | Yes |
| Resolution | High (dependent on GATC site frequency) | Variable (typically 1-10 kb)[3][4] | High (dependent on restriction enzyme) |
| Read Depth Requirement | Moderate | Very High | High |
| Bias | GATC site distribution | Restriction enzyme bias, PCR duplicates | Restriction enzyme bias, PCR duplicates |
| Data Type | Viewpoint-centric (many-to-one) | All-by-all | Viewpoint-centric (one-to-all) |
| Quantitative Correlation with Hi-C | High correlation of contact probabilities.[1][5] | N/A | High correlation for overlapping viewpoints. |
| Detection of TADs and Loops | Confirms the existence of TADs and CTCF loops.[1][2][6] | Gold standard for TAD and loop detection. | Can detect loops and domains interacting with the viewpoint. |
Experimental Protocols
Protocol 1: Sequential this compound and ChIP-seq
This protocol describes a sequential approach where this compound is performed first to identify chromatin interactions, followed by ChIP-seq to identify the proteins associated with these interactions.
Part A: this compound
-
Cell Line Generation: Establish a stable cell line expressing the rTetR-Dam fusion protein.[1]
-
Induction of Dam Expression: Induce the expression of the Dam-fusion protein by adding doxycycline to the culture medium. A control sample without doxycycline should be prepared in parallel to measure background methylation.[1]
-
Genomic DNA Extraction: After 24-48 hours of induction, harvest the cells and extract genomic DNA using a standard kit.
-
DpnI Digestion: Digest the genomic DNA with DpnI, which specifically cuts at methylated GATC sites.
-
Adapter Ligation: Ligate sequencing adapters to the DpnI-digested DNA fragments.
-
PCR Amplification: Amplify the adapter-ligated fragments by PCR.
-
Sequencing: Purify the PCR products and perform high-throughput sequencing.
Part B: ChIP-seq (on a parallel cell culture)
-
Cell Crosslinking: Crosslink proteins to DNA by treating cells with formaldehyde.
-
Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-500 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest.
-
Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.
-
Washes: Wash the beads to remove non-specific binding.
-
Elution and Crosslink Reversal: Elute the chromatin from the beads and reverse the crosslinks by heating.
-
DNA Purification: Purify the DNA using a standard column-based kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
Data Integration: The data from this compound and ChIP-seq are then integrated bioinformatically to correlate chromatin contacts with protein binding sites.
Protocol 2: Conceptual Workflow for Combined this compound and ATAC-seq
This protocol outlines a conceptual workflow for performing ATAC-seq on cells that have undergone Dam-methylation.
-
Dam-Methylation: Induce the expression of the Dam-fusion protein in the target cells as described in the this compound protocol.
-
Nuclei Isolation: Harvest the cells and isolate intact nuclei.
-
Transposition: Perform the ATAC-seq transposition reaction on the isolated nuclei using the Tn5 transposase. This will fragment the accessible chromatin regions.
-
DNA Purification: Purify the tagmented DNA.
-
Separation of Methylated DNA (Optional but recommended): Use an antibody against m6A to enrich for Dam-methylated DNA fragments. This step would allow for the specific analysis of accessible chromatin within the Dam-methylated regions.
-
Library Preparation: Prepare sequencing libraries from both the enriched methylated fraction and the total tagmented DNA.
-
Sequencing: Perform paired-end sequencing.
Data Analysis: The sequencing data will allow for the identification of open chromatin regions (from the total tagmented DNA) and the subset of those regions that are in proximity to the protein of interest (from the m6A-enriched fraction).
Visualizations
Experimental Workflow: Sequential this compound and ChIP-seq
Caption: Sequential workflow for this compound and ChIP-seq experiments.
Logical Relationship: this compound in Studying CTCF-Mediated Looping
Caption: this compound identifies CTCF-mediated chromatin loops.
Signaling Pathway: Wnt Signaling Regulation by LIN-22 (Identified by Targeted DamID)
Caption: LIN-22 represses Wnt signaling by targeting lin-17.[1]
References
- 1. Targeted DamID in C. elegans reveals a direct role for LIN-22 and NHR-25 in antagonizing the epidermal stem cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hi-C (genomic analysis technique) - Wikipedia [en.wikipedia.org]
- 4. The Hitchhiker's Guide to Hi-C Analysis: Practical guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. methyl-ATAC-seq measures DNA methylation at accessible chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DamID-seq: Genome-wide Mapping of Protein-DNA Interactions by High Throughput Sequencing of Adenine-methylated DNA Fragments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DamC Data Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the DamC (DNA adenine methyltransferase-based contact) data analysis pipeline and the associated software. Detailed protocols for both the experimental workflow and the computational analysis are provided to guide researchers in applying this powerful technique for studying chromatin interactions.
Introduction to this compound
This compound is a molecular biology technique used to investigate long-range chromatin interactions in vivo. It is a modification of the DamID (DNA adenine methyltransferase identification) method. The core principle of this compound involves the targeted recruitment of a DNA adenine methyltransferase (Dam) to a specific genomic locus of interest (the "viewpoint"). When the Dam enzyme is brought into proximity with other genomic regions due to chromatin looping, it methylates adenine residues within GATC motifs in those regions. This targeted methylation pattern is then detected by next-generation sequencing, allowing for the quantification of interaction frequencies between the viewpoint and the rest of the genome. A key feature of this compound is its ability to measure chromatin contacts without the need for crosslinking and ligation, offering a valuable alternative to methods like 3C and its derivatives.[1]
A crucial aspect of the this compound experiment is the use of a control sample to account for non-specific methylation by freely diffusing Dam. This is typically achieved by expressing the Dam enzyme alone, without fusion to a chromatin-binding protein. The signal from the targeted experiment is then normalized against this control to identify specific chromatin interactions.
Experimental Protocol: From Cell Culture to Sequencing
This protocol outlines the key steps for performing a this compound experiment, from cell line preparation to the generation of sequencing-ready libraries.
I. Cell Line Preparation and Induction of Dam Fusion Protein
-
Cell Culture: Mouse embryonic stem cells (mESCs) are a common model system for this compound experiments.[1] Cells should be cultured in appropriate media and conditions to maintain their pluripotency.
-
Transfection and Selection:
-
Co-transfect the cells with a plasmid expressing the Dam-fusion protein (e.g., Dam fused to a tetracycline-inducible TetR) and a plasmid conferring resistance to a selection agent (e.g., puromycin).
-
Select for stably transfected cells by treating with the appropriate selection agent.
-
-
Induction of Dam Fusion Protein Expression:
-
The expression of the Dam-fusion protein is typically controlled by an inducible system, such as the tetracycline-inducible system.
-
Treat the cells with the inducing agent (e.g., doxycycline) for a specific period (e.g., 12-24 hours) to induce the expression of the Dam-fusion protein. A parallel culture without the inducing agent serves as the negative control for non-specific methylation.[2]
-
II. Genomic DNA Extraction and Methylation-Specific Digestion
-
Genomic DNA Isolation: Isolate high-quality genomic DNA from both the induced and uninduced cell populations using a standard genomic DNA purification kit.
-
DpnI Digestion: Digest the genomic DNA with the DpnI restriction enzyme. DpnI specifically cleaves at GATC sites that are methylated on the adenine residue. This step enriches for the DNA fragments that were in proximity to the Dam-fusion protein.
III. Sequencing Library Preparation
-
Adapter Ligation: Ligate sequencing adapters to the ends of the DpnI-digested DNA fragments. These adapters contain sequences necessary for PCR amplification and sequencing.
-
PCR Amplification: Amplify the adapter-ligated fragments by PCR using primers that anneal to the adapter sequences. This step generates a sufficient quantity of DNA for sequencing.
-
Size Selection and Purification: Purify the PCR products to remove primers, adapter dimers, and fragments of incorrect size. This can be done using gel electrophoresis or magnetic beads.
-
Library Quantification and Quality Control: Quantify the final library concentration and assess its quality using methods like qPCR and a Bioanalyzer.
Data Analysis Pipeline
The analysis of this compound sequencing data involves a series of computational steps to identify and quantify chromatin interactions. The following pipeline outlines the key stages, from raw sequencing reads to a contact matrix.
I. Pre-processing of Sequencing Reads
-
Quality Control: Assess the quality of the raw FASTQ files using tools like FastQC. This step helps to identify any potential issues with the sequencing data, such as low-quality bases or adapter contamination.
-
Adapter and Quality Trimming: Remove adapter sequences and low-quality bases from the reads using tools like Trimmomatic or Cutadapt.
II. Read Alignment
-
Mapping to a Reference Genome: Align the trimmed reads to the appropriate reference genome using a short-read aligner such as Bowtie2 or BWA.[2]
III. Data Normalization and Background Correction
This is a critical step in this compound data analysis to distinguish true interaction signals from non-specific methylation.
-
Generation of GATC fragment counts: Count the number of sequencing reads that map to each GATC-flanked fragment in the genome for both the experimental (Dam-fusion) and control (Dam-only) samples.
-
Normalization: The read counts for the Dam-fusion sample are normalized to the read counts of the Dam-only control sample. A common approach is to calculate the log2 ratio of the counts: log2(Dam-fusion counts / Dam-only counts) This normalization corrects for biases in GATC fragment distribution, chromatin accessibility, and amplification efficiency.
IV. Identification of Interacting Regions and Calculation of Contact Probabilities
-
Peak Calling: Identify genomic regions that are significantly enriched for methylation in the Dam-fusion sample compared to the control. This can be performed using peak-calling algorithms designed for DamID-like data.
-
Contact Probability Calculation: The normalized enrichment values are proportional to the contact probability between the viewpoint and other genomic regions.[1] These probabilities can be visualized as a contact map, where the color intensity represents the strength of the interaction.
Software for this compound Data Analysis
Several bioinformatics tools can be used to perform the various steps of the this compound data analysis pipeline. A notable workflow is DamMapper , a Snakemake-based pipeline designed for DamID-seq data analysis that can be readily adapted for this compound data.[2][3][4][5]
Key Features of DamMapper: [2][4][5]
-
Automated Workflow: Streamlines the entire analysis from raw reads to peak calling and visualization.
-
Reproducibility: Uses Conda environments and containerization to ensure reproducible results.
-
Quality Control: Integrates quality control steps and generates comprehensive reports.
-
Normalization: Implements normalization procedures to correct for experimental biases.
Quantitative Data Presentation
The quantitative output of a this compound experiment is typically a measure of the interaction frequency or contact probability between the viewpoint and other genomic regions. This data can be summarized in a table for easy comparison.
| Genomic Region | Distance from Viewpoint (kb) | Normalized Enrichment (log2 ratio) | Contact Probability (arbitrary units) |
| Enhancer A | 50 | 3.5 | 11.3 |
| Promoter B | -25 | 2.8 | 6.9 |
| Insulator C | 150 | 1.2 | 2.3 |
| Gene Desert | 500 | -0.5 | 0.7 |
Visualizations
Experimental Workflow
Caption: this compound Experimental Workflow.
Data Analysis Pipeline
Caption: this compound Data Analysis Pipeline.
References
- 1. DCMP Data Analysis Tools | UT Dana Center [utdanacenter.org]
- 2. twistbioscience.com [twistbioscience.com]
- 3. lcwgs-guide-tutorial/tutorial1_data_processing/markdowns/data_processing.md at main · nt246/lcwgs-guide-tutorial · GitHub [github.com]
- 4. researchgate.net [researchgate.net]
- 5. Orchestrating Hi-C analysis with Bioconductor - 1 Hi-C pre-processing steps [bioconductor.org]
Troubleshooting & Optimization
common issues in DamC experiments and how to solve them
Welcome to the technical support center for DamC (DamID-based Chromatin conformation) experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of rTetR-Dam for a this compound experiment?
The optimal nuclear concentration of the rTetR-Dam fusion protein is crucial for a successful this compound experiment. Maximal this compound enrichment is typically observed when the rTetR-Dam concentration is close to the nuclear concentration of the TetO viewpoints.[1] Very high or very low concentrations can lead to negligible enrichment.[1] For instance, in mouse embryonic stem cells with approximately 100 TetO insertions, maximal enrichment was observed with 4-OHT concentrations between 0.1 and 1 nM.[1] It is recommended to perform a titration experiment to determine the optimal rTetR-Dam concentration for your specific cell line and number of TetO insertions.[1]
Q2: How can I minimize nonspecific methylation in my this compound experiment?
Nonspecific methylation by freely diffusing rTetR-Dam is a key source of background noise.[1] To correct for this, a control experiment without the inducer (e.g., doxycycline) should always be performed.[1] This "-Dox" control accounts for the baseline methylation level. The this compound enrichment is then calculated as the ratio of methylation in the induced state (+Dox) to the uninduced state (-Dox).[1] Additionally, expressing the Dam-fusion protein at very low levels is critical to prevent saturating methylation and toxicity.[2]
Q3: What are the key considerations for the this compound library preparation protocol?
A robust library preparation protocol is essential to ensure that GATC sites are equally represented, irrespective of their methylation level. This is critical because small fluctuations in the background methylation can be amplified, leading to significant noise in the enrichment data.[1] A specialized DamID-seq NGS library preparation protocol has been developed to maximize the proportionality between methylation levels and the sequencing readout for this compound experiments.[1]
Q4: How should I analyze my this compound-seq data?
A specialized bioinformatic pipeline, such as the damidseq_pipeline, is recommended for analyzing this compound-seq data.[3] This pipeline automates several critical steps including sequence alignment, read extension, binning of counts, normalization, addition of pseudocounts to reduce noise, and generation of the final log2 ratio files in bedGraph format.[3] Normalization between the Dam-fusion and Dam-only control samples is a particularly crucial step to account for non-specific methylation.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound experiments.
Issue 1: Low Library Yield
Symptoms:
-
Insufficient DNA concentration for sequencing after library preparation.
-
Low number of reads after sequencing.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient starting material | Ensure you start with a sufficient number of cells. The exact number will depend on the cell type and the efficiency of your DNA extraction. |
| Inefficient DpnI digestion | Verify the activity of your DpnI enzyme. Ensure complete digestion of methylated GATC sites. |
| Suboptimal adapter ligation | Use high-quality adapters and ligase. Optimize the molar ratio of adapters to DNA fragments. |
| Inefficient PCR amplification | Optimize the number of PCR cycles. Too few cycles will result in low yield, while too many can introduce bias. Use a high-fidelity polymerase. |
| Loss of material during cleanup steps | Be careful during bead-based or column-based purification steps to avoid aspirating beads or losing DNA. |
Issue 2: High Background Noise
Symptoms:
-
Poor signal-to-noise ratio in the final data.
-
Difficulty in identifying specific interaction peaks.
Possible Causes and Solutions:
| Cause | Solution |
| High nonspecific methylation | Optimize the expression level of the rTetR-Dam fusion protein. As mentioned in the FAQs, perform a titration to find the optimal concentration.[1] Always include a "-Dox" control to accurately measure and subtract the background.[1] |
| Contamination with unmethylated DNA | Ensure complete digestion of unmethylated GATC sites by DpnII. Verify the activity of your DpnII enzyme. |
| Randomly distributed background counts | Add pseudocounts to both the experimental and control datasets during data analysis to mitigate the effect of noise from regions with no specific methylation.[4] |
| Variable GATC density | The damidseq_pipeline normalization algorithm can help mitigate noise arising from regions with low GATC fragment coverage by excluding fragments that lack reads. |
Issue 3: Data Analysis Challenges
Symptoms:
-
Difficulty in interpreting the results.
-
Inconsistent results between replicates.
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect normalization | Use a dedicated DamID-seq analysis pipeline like damidseq_pipeline that correctly normalizes the Dam-fusion sample against the Dam-control sample.[3] Simple read-count-based normalization is often insufficient. |
| Lack of pseudocounts | The generation of a ratio file can create a large degree of noise in regions with low counts. Adding pseudocounts to both datasets before calculating the ratio is essential to reduce this noise.[4] |
| Batch effects | Process replicates and different experimental conditions together to minimize batch effects. The damidseq_pipeline can automatically group and process multiple experiments and replicates.[3] |
| Inappropriate peak calling | Use peak calling algorithms that are suitable for DamID-seq data. |
Experimental Protocols
Key Experiment: this compound Library Preparation
This protocol provides a general overview of the steps involved in preparing a this compound sequencing library. It is essential to refer to a detailed, optimized protocol for specific reagent concentrations and cycling conditions.
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from both the induced (+Dox) and uninduced (-Dox) cell populations.
-
DpnI Digestion: Digest the genomic DNA with DpnI to specifically cut at methylated GATC sites.
-
Adapter Ligation: Ligate sequencing adapters to the ends of the DpnI-digested fragments.
-
DpnII Digestion: Digest the adapter-ligated DNA with DpnII to eliminate fragments that were not methylated and therefore not cut by DpnI.
-
PCR Amplification: Amplify the adapter-ligated fragments using primers that bind to the adapter sequences. The number of PCR cycles should be optimized to avoid over-amplification.
-
Library Purification: Purify the amplified library to remove primers, adapter dimers, and other contaminants.
-
Quality Control and Quantification: Assess the size distribution and concentration of the library using methods like a Bioanalyzer and Qubit fluorometer.
Visualizations
References
- 1. This compound reveals principles of chromatin folding in vivo without crosslinking and ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Sponsor’s Best Practice and Operating Principles to Manage Data Monitoring Committees - PMC [pmc.ncbi.nlm.nih.gov]
- 3. damidseq_pipeline - damidseq_pipeline [owenjm.github.io]
- 4. Discrimination of DNA Methylation Signal from Background Variation for Clinical Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
optimizing Dam-fusion protein expression for DamC
Welcome to the Technical Support Center for Dam-fusion Protein Expression. This guide provides comprehensive troubleshooting advice and detailed protocols to help researchers optimize the expression of Dam-fusion proteins, with a special focus on DamC.
Frequently Asked Questions (FAQs)
Q1: What is a Dam-fusion protein and how is it used?
A Dam-fusion protein is a recombinant protein created by fusing DNA adenine methyltransferase (Dam) from E. coli to a protein of interest, such as a transcription factor.[1][2] When this fusion protein is expressed in cells, the Dam enzyme methylates adenine residues within GATC sequences in the DNA that are in close proximity to where the protein of interest binds.[1][2] This in vivo methylation pattern creates a permanent record of the protein's binding sites, which can then be identified using techniques like DamID-seq.[1] This method is particularly useful for mapping protein-DNA interactions, including transient or weak interactions that are difficult to capture with other methods like ChIP-seq.[3]
Q2: What are the specific challenges associated with expressing this compound?
While specific literature on "this compound" as a distinct entity is scarce, challenges associated with expressing any Dam-fusion protein, which we can consider applicable to a hypothetical "this compound" construct, often revolve around the potential toxicity of the Dam methylase when overexpressed.[4][5][6] Key challenges include:
-
Toxicity: Uncontrolled Dam expression can lead to widespread, non-specific DNA methylation, which can be toxic to the host cells and may lead to mutations.[4][5] It is crucial to keep the expression of Dam-fusion proteins at very low levels.[5][6][7]
-
Low Yield: Due to the need for low expression levels to prevent toxicity, obtaining a high yield of the Dam-fusion protein can be challenging.[8]
-
Insolubility: Like many recombinant proteins, Dam-fusion proteins can misfold and form insoluble aggregates known as inclusion bodies, especially with high induction levels.[9]
-
Degradation: The fusion protein can be susceptible to degradation by host cell proteases.[10]
Q3: What are the key factors to consider when optimizing Dam-fusion protein expression?
Optimizing the expression of Dam-fusion proteins involves a careful balance of several factors to ensure sufficient protein for downstream applications without causing cellular toxicity. The main factors to consider are the expression vector, the host strain, and the growth and induction conditions.[11]
Troubleshooting Guide
Problem 1: Low or No Protein Expression
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Codon Mismatch | The codon usage of your this compound gene may not be optimal for the E. coli host. Synthesize a codon-optimized version of the gene. |
| Inefficient Translation Initiation | Ensure the start codon is correctly positioned and that there are no inhibitory secondary structures in the mRNA. |
| Plasmid Integrity Issues | Verify the sequence of your expression construct to ensure the this compound gene is in-frame with the fusion tag and that there are no mutations.[11] |
| "Leaky" Basal Expression Leading to Toxicity | Use an expression strain with tight control over basal expression, such as BL21(DE3) pLysS, or vectors with strong repressors like the pQE-80L series.[11][12][13] |
| Suboptimal Induction Conditions | Optimize the IPTG concentration (try a range from 0.1 mM to 1.0 mM) and the induction time and temperature.[14][15] |
| Protein Degradation | Use protease-deficient E. coli strains like BL21(DE3) and add protease inhibitors during cell lysis.[16] |
Problem 2: Poor Protein Solubility (Inclusion Bodies)
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| High Expression Rate | Lower the induction temperature to 16-25°C and extend the incubation time to 12-24 hours to slow down protein synthesis and promote proper folding.[14][17] |
| Suboptimal Induction Level | Reduce the IPTG concentration (e.g., 0.1-0.5 mM) to decrease the metabolic burden on the cells.[14] |
| Lack of Chaperones | Co-express molecular chaperones like GroEL/GroES or use specialized host strains like ArcticExpress(DE3) that express cold-adapted chaperonins.[12][18] |
| Fusion Tag Issues | Use a solubility-enhancing fusion tag such as Glutathione-S-Transferase (GST) or Maltose Binding Protein (MBP).[19][20] |
| Incorrect Disulfide Bond Formation | For proteins with disulfide bonds, consider using expression strains like SHuffle that promote an oxidative cytoplasm.[16] |
Problem 3: Protein Degradation
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Host Protease Activity | Use protease-deficient E. coli strains such as BL21(DE3), which lacks Lon and OmpT proteases.[12][16] |
| Protease Release During Lysis | Add a cocktail of protease inhibitors to your lysis buffer and keep samples on ice at all times.[21] |
| Protein Instability | The stability of a fusion protein can be unpredictable.[10] If degradation persists, consider redesigning the fusion construct, for example, by changing the linker region or the position of the fusion tag. |
Detailed Experimental Protocols
Protocol 1: Cloning of this compound into a pGEX Expression Vector
This protocol describes the steps for cloning your this compound gene into the pGEX-4T-1 vector, which will create a GST-DamC fusion protein.
-
Primer Design: Design primers for your this compound gene that include restriction sites compatible with the pGEX-4T-1 multiple cloning site (e.g., EcoRI and SalI). Ensure the this compound gene will be in-frame with the upstream GST tag and include a stop codon in the reverse primer.[22]
-
PCR Amplification: Amplify the this compound gene using a high-fidelity DNA polymerase.
-
Vector and Insert Digestion: Digest both the pGEX-4T-1 vector and the purified PCR product with the chosen restriction enzymes (e.g., EcoRI and SalI).
-
Purification: Purify the digested vector and insert from an agarose gel.[22]
-
Ligation: Ligate the digested this compound insert into the linearized pGEX-4T-1 vector using T4 DNA ligase.
-
Transformation: Transform the ligation mixture into a suitable cloning strain of E. coli (e.g., DH5α).
-
Colony PCR and Sequencing: Screen colonies by PCR and confirm the sequence of the insert in positive clones by Sanger sequencing.
Protocol 2: Optimization of this compound Fusion Protein Expression
This protocol provides a framework for optimizing the expression of your GST-DamC fusion protein in E. coli BL21(DE3).
-
Transformation: Transform the pGEX-DamC plasmid into competent BL21(DE3) cells.[14]
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic (e.g., ampicillin) and grow overnight at 37°C with shaking.[14]
-
Main Culture: Inoculate 50 mL of fresh LB medium with 1 mL of the overnight culture and grow at 37°C until the OD600 reaches 0.5-0.6.[14][15]
-
Induction Optimization: Divide the main culture into smaller aliquots to test different induction conditions. A common optimization matrix is shown below.
-
Harvesting: After the induction period, harvest the cells by centrifugation.
Table for Expression Optimization
| Condition | IPTG Concentration | Temperature (°C) | Incubation Time (hours) |
| Standard | 1.0 mM | 37 | 2-4 |
| Low Temp | 0.5 mM | 18 | 16-24 |
| Varied IPTG | 0.1 mM | 25 | 12 |
| Varied Temp | 1.0 mM | 30 | 4 |
Protocol 3: Protein Extraction and Inclusion Body Solubilization
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., PBS with 1% Triton X-100 and protease inhibitors). Lyse the cells by sonication on ice.[23]
-
Separation of Soluble and Insoluble Fractions: Centrifuge the lysate at high speed (e.g., 12,000 x g) for 15 minutes at 4°C. The supernatant contains the soluble protein fraction, and the pellet contains the insoluble fraction (including inclusion bodies).[24]
-
Inclusion Body Wash: If a significant pellet is observed, wash the inclusion bodies with a buffer containing a non-ionic detergent (e.g., 2% Triton X-100) or a low concentration of a denaturant (e.g., 2M Urea) to remove contaminating proteins.[25]
-
Inclusion Body Solubilization: Solubilize the washed inclusion bodies using a strong denaturant such as 6-8 M urea or 6 M guanidine hydrochloride.[26] A reducing agent like DTT or TCEP may also be necessary to break disulfide bonds.[26]
Protocol 4: Western Blot Analysis of this compound Expression
This protocol allows for the detection of the GST-DamC fusion protein.
-
Sample Preparation: Mix cell lysates (both soluble and insoluble fractions) with 2x Laemmli sample buffer and boil at 95°C for 5 minutes.[27]
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate proteins by size.[28]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[28]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[28]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the GST tag (or Dam if available) overnight at 4°C.[28]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[27]
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[28]
Visual Guides
Caption: The experimental workflow for DamID-seq.
Caption: Troubleshooting logic for low protein yield.
Caption: Conceptual pathway of DamID methylation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. DamID-seq: A Genome-Wide DNA Methylation Method that Captures Both Transient and Stable TF-DNA Interactions in Plant Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tissue-specific DamID protocol using nanopore sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. DamID as a versatile tool for understanding gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DamID and pA-DamID | Netherlands Cancer Institute [nki.nl]
- 8. Dam it's good! DamID profiling of protein‐DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neb.com [neb.com]
- 10. The proteosomal degradation of fusion proteins cannot be predicted from the proteosome susceptibility of their individual components - PMC [pmc.ncbi.nlm.nih.gov]
- 11. goldbio.com [goldbio.com]
- 12. E. coli expression strains – Protein Expression and Purification Core Facility [embl.org]
- 13. How can I express toxic protein in E. coli? [qiagen.com]
- 14. researchgate.net [researchgate.net]
- 15. How to Induce Protein Expression in E. coli Using IPTG [synapse.patsnap.com]
- 16. What Are the Top E. coli Strains for High-Yield Protein Expression? [synapse.patsnap.com]
- 17. Optimizing Conditions for Bacterial Expression of Proteins - CrystalsFirst [crystalsfirst.com]
- 18. agilent.com [agilent.com]
- 19. bitesizebio.com [bitesizebio.com]
- 20. Enhancement of the solubility of recombinant proteins by fusion with a short-disordered peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 22. researchgate.net [researchgate.net]
- 23. scientificlabs.co.uk [scientificlabs.co.uk]
- 24. goldbio.com [goldbio.com]
- 25. info.gbiosciences.com [info.gbiosciences.com]
- 26. goldbio.com [goldbio.com]
- 27. bio-rad.com [bio-rad.com]
- 28. Western Blot Protocol | Proteintech Group [ptglab.com]
reducing background noise in DamC sequencing data
Welcome to the technical support center for DamC sequencing. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and reduce background noise in their this compound experiments, ensuring high-quality and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of background noise in a this compound experiment?
The primary source of background noise is non-specific methylation by the Dam-fusion protein.[1][2][3] In a typical this compound experiment using an inducible system (e.g., Tet-On), the Dam-fusion protein is recruited to a specific genomic viewpoint. However, a small amount of the protein will be freely diffusing in the nucleus, leading to methylation of accessible GATC sites across the genome that are not true interaction partners of the viewpoint.[1][2] This creates a baseline of noise that must be accurately measured and computationally subtracted.
Q2: Why is a "no-Dam" or "-Dox" control essential?
A control experiment is critical for accurately estimating the non-specific methylation background.[1][2]
-
Dam-only control: Expressing the Dam protein without a fusion partner helps to map regions of open chromatin, as Dam cannot access tightly packed heterochromatin. This can be used for normalization.
-
"-Dox" (no doxycycline) control: In an inducible system, this control measures the background methylation caused by leaky expression of the Dam-fusion protein that isn't bound to the target viewpoint.[1][2][3] This signal is then subtracted from the "+Dox" (induced) sample data to reveal the specific interaction profile.
Q3: How does the expression level of the Dam-fusion protein affect my results?
The expression level of the Dam-fusion protein is a critical parameter that must be optimized.
-
Overexpression: Sustained or excessively high expression will lead to saturation of GATC methylation across the genome, dramatically increasing the background noise and obscuring the specific signal.[4]
-
Low expression: While it reduces background, insufficient expression may lead to a weak specific signal that is difficult to detect.
It is highly recommended to use an inducible expression system, such as a Tet-On system, to precisely control the timing and level of Dam-fusion protein expression.[4]
Q4: Can the prokaryotic Dam gene itself cause problems in my mammalian cells?
Yes. The native E. coli Dam ORF contains sequences that can be recognized as strong splicing enhancers by the eukaryotic splicing machinery. This can lead to aberrant splicing of the fusion transcript, resulting in a non-functional or truncated protein, which can contribute to noise and reduce specific signal.[5] It is often necessary to use a codon-optimized version of the Dam gene for proper expression in mammalian systems.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound experiments.
| Issue / Observation | Potential Cause(s) | Recommended Solution(s) |
| High background signal in all samples, including "-Dox" control | 1. Leaky Expression: The inducible system is not tightly regulated, leading to Dam-fusion protein expression even without the inducer. 2. Overexpression: The concentration of the inducer (e.g., doxycycline) is too high, or the induction time is too long.[4] 3. Contaminated DNA: Input genomic DNA has contaminants (salts, ethanol) inhibiting downstream enzymes like DpnI.[6] | 1. Validate Inducible System: Test different clones or cell lines for lower basal expression. 2. Optimize Induction: Perform a time-course and dose-response experiment to find the optimal inducer concentration and induction period (typically 24-48 hours).[4] 3. Improve DNA Purification: Re-purify the genomic DNA. Ensure A260/280 and A260/230 ratios are optimal.[6] |
| Low signal-to-noise ratio after data analysis | 1. Insufficient DNA Input: Too little starting material leads to weak library generation.[6] 2. Inefficient Dam-fusion: The fusion protein may be unstable, mislocalized, or non-functional.[4] 3. Suboptimal Methylation Time: The induction period may be too short for sufficient methylation to occur. | 1. Quantify DNA Accurately: Use a fluorometric method (e.g., Qubit) and start with the recommended amount of high-quality gDNA. 2. Validate Fusion Protein: Confirm the protein's expression, nuclear localization, and functionality (e.g., via Western Blot, immunofluorescence). Test both N- and C-terminal fusions.[4] 3. Extend Induction Time: Increase the induction period within the optimized range (e.g., from 24 to 48 hours). |
| No signal or very weak signal in "+Dox" sample | 1. Failed Induction: The inducible system is not working. 2. Poor Primer/Adapter Ligation: Issues during the library preparation steps.[6] 3. Inactive DpnI Enzyme: The DpnI enzyme, which digests methylated GATC sites, is inactive. | 1. Check Inducer: Ensure the doxycycline or other inducer is fresh and active. Confirm expression via Western Blot or qPCR. 2. QC Library Prep: Run controls for the ligation step. Check adapter quality and concentration. 3. Test DpnI: Use a control plasmid with known GATC methylation sites to test the activity of the DpnI enzyme stock. |
| High variability between biological replicates | 1. Inconsistent Cell Culture: Differences in cell density, passage number, or induction conditions. 2. Variable DNA Quality: Inconsistent gDNA extraction quality between samples. 3. PCR Amplification Bias: Different numbers of PCR cycles used for library amplification. | 1. Standardize Cell Handling: Use cells from the same passage number and ensure consistent plating density and treatment conditions. 2. Standardize DNA Extraction: Use a consistent protocol for all samples and perform rigorous QC on the extracted gDNA. 3. Optimize PCR Cycles: Perform a qPCR test to determine the minimal number of cycles needed to generate sufficient library material, and apply this number consistently across all samples. |
Experimental Protocols & Data
Key Experimental Parameters
Optimizing the expression of the Dam-fusion protein is crucial. The following table provides a starting point for induction optimization.
| Parameter | Recommendation | Rationale |
| Expression System | Tetracycline-inducible (Tet-On/Off) | Allows for tight control over expression timing and levels, which is essential to prevent excessive background methylation.[4] |
| Induction Time | 24 to 48 hours | Provides a good balance between specific methylation at target sites and accumulation of background noise.[4] |
| Cell State | Exponentially growing cells | Ensures consistent cellular physiology and chromatin states across experiments. |
| Fusion Protein Control | Test both N- and C-terminal fusions | The position of the Dam tag can affect the function of the protein of interest.[4] |
Protocol: Input DNA Quality Control
High-quality input genomic DNA is non-negotiable for a successful this compound experiment.
-
Quantification: Use a fluorometric method like Qubit or PicoGreen for accurate quantification. Spectrophotometric methods (e.g., NanoDrop) can be inaccurate due to RNA contamination.
-
Purity Assessment: Use a spectrophotometer to measure absorbance ratios.
-
A260/A280: Should be ~1.8. Lower ratios indicate protein contamination.
-
A260/A230: Should be between 2.0 and 2.2. Lower ratios indicate contamination with salts or organic solvents.[6]
-
-
Integrity Check: Run an aliquot of the gDNA on a 0.8% agarose gel or an automated electrophoresis system (e.g., TapeStation). The DNA should appear as a high molecular weight band with minimal smearing.
Visualizations
This compound Experimental Workflow and Noise Entry Points
The following diagram outlines the major steps in the this compound protocol, highlighting where background noise can be introduced.
Caption: this compound workflow highlighting key stages where background noise can be introduced.
Troubleshooting Logic for High Background Noise
Use this flowchart to diagnose the cause of high background noise in your sequencing data.
References
- 1. This compound reveals principles of chromatin folding in vivo without crosslinking and ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. DamIP: Using Mutant DNA Adenine Methyltransferase to Study DNA-Protein Interaction In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: DamC Library Amplification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common issues encountered during DamC library amplification.
Frequently Asked Questions (FAQs)
Q1: What is the expected DNA concentration after genomic DNA extraction for a this compound experiment?
A1: While the optimal starting amount can vary, a good quality genomic DNA extraction should yield a concentration that allows for at least 1-5 µg of total DNA in a reasonable volume. It is crucial to ensure the DNA is of high purity.[1]
Q2: What is the ideal fragment size range for a this compound library?
A2: For Illumina sequencing, the desired fragment size for a this compound library is typically in the range of 200-500 bp.[2] This size range ensures optimal cluster generation on the flow cell.[3]
Q3: How many PCR cycles are recommended for this compound library amplification?
A3: The number of PCR cycles should be minimized to avoid amplification bias and high duplication rates. The optimal number depends on the starting amount of DNA. For low input amounts, more cycles may be necessary, but this should be carefully optimized.
Q4: What are the key quality control (QC) checkpoints in a this compound protocol?
A4: Key QC checkpoints include:
-
Initial gDNA quality assessment: Check for purity (A260/280 and A260/230 ratios) and integrity (agarose gel electrophoresis).[4][5][6]
-
Post-digestion analysis: While not always performed, verifying digestion efficiency can be helpful.
-
Post-ligation cleanup: Assess the removal of adapter dimers.[7]
-
Final library quantification and size distribution: Use a fluorometric method (like Qubit) for accurate concentration and a Bioanalyzer or similar instrument to check the size distribution.[7][8][9]
Troubleshooting Guides
Issue 1: Low or No Library Yield
Question: I have performed the this compound library preparation, but my final library concentration is very low or undetectable. What are the possible causes and solutions?
Answer:
Low library yield is a common issue in this compound and other NGS library preparation workflows. The following table outlines potential causes and recommended solutions.
| Possible Cause | Recommended Solution |
| Poor Quality Starting Genomic DNA | Degraded or contaminated genomic DNA can lead to inefficient enzymatic reactions and poor amplification.[4] Ensure your gDNA has an A260/280 ratio of ~1.8 and an A260/230 ratio between 2.0-2.2.[5] Run an aliquot on an agarose gel to check for integrity. |
| Inefficient Dam Methylation or DpnI Digestion | If the in vivo methylation by the Dam-fusion protein is inefficient, or the subsequent DpnI digestion of methylated GATC sites is incomplete, the number of fragments available for adapter ligation and amplification will be low. Optimize the expression level of the Dam-fusion protein to avoid toxicity and ensure sufficient methylation.[10] Ensure the DpnI enzyme is active and the digestion is carried out for the recommended time and temperature. |
| Inefficient Adapter Ligation | The ligation of sequencing adapters to the ends of the DNA fragments is a critical step. Inefficient ligation can be caused by inactive ligase, incorrect adapter concentration, or the presence of inhibitors. Use a fresh, high-quality T4 DNA ligase. Optimize the adapter-to-insert molar ratio. Ensure the DNA is clean from any contaminants that might inhibit the ligation reaction. |
| Suboptimal PCR Amplification | An insufficient number of PCR cycles for the amount of starting material can result in low library yield. Conversely, too many cycles can lead to PCR artifacts and library bias. Optimize the number of PCR cycles. Start with the recommended number in your protocol and perform a titration to find the optimal cycle number for your specific sample and input amount. |
| Loss of Sample During Cleanup Steps | Magnetic bead-based cleanup steps can lead to sample loss if not performed carefully. Ensure beads are fully resuspended and that no beads are accidentally aspirated during supernatant removal.[11] |
Issue 2: Presence of Adapter Dimers in the Final Library
Question: My Bioanalyzer trace shows a prominent peak at ~120-150 bp, indicating the presence of adapter dimers. How can I avoid this and what should I do with my current library?
Answer:
Adapter dimers are formed when sequencing adapters ligate to each other. They can compete with the actual library fragments during sequencing, leading to wasted reads.
| Possible Cause | Recommended Solution |
| Excessive Adapter Concentration | Using too high a concentration of adapters in the ligation reaction increases the likelihood of them ligating to each other. Optimize the adapter concentration by performing a titration. Start with the recommended concentration and test lower concentrations to find the optimal balance between ligation efficiency and adapter dimer formation. |
| Inefficient Cleanup After Ligation | The post-ligation cleanup step is designed to remove unligated adapters and adapter dimers. If this step is not efficient, adapter dimers will be carried over and amplified. Perform a stringent size selection after ligation using magnetic beads. You may need to adjust the bead-to-sample ratio to effectively remove smaller fragments. A double size selection can also be effective.[7] |
If your final library contains a significant amount of adapter dimers, it is recommended to perform an additional round of size selection to remove them before sequencing.
Issue 3: Broad or Incorrect Library Size Distribution
Question: The fragment size distribution of my final this compound library is very broad or not within the expected 200-500 bp range. What could have gone wrong?
Answer:
An incorrect library size distribution can negatively impact sequencing efficiency and data quality.[2]
| Possible Cause | Recommended Solution |
| Inconsistent Genomic DNA Fragmentation | The initial fragmentation of genomic DNA determines the starting size of the fragments. In this compound, this is achieved by DpnI digestion of methylated GATC sites. The distribution of GATC sites in the genome will influence the initial fragment sizes. While this is inherent to the method, subsequent steps can help narrow the distribution. |
| Ineffective Size Selection | The size selection steps using magnetic beads are crucial for obtaining a library with a tight and accurate size distribution. Carefully calibrate your bead-to-sample ratios for the desired size range. Ensure the beads are at room temperature and well-mixed before use. |
| Over-amplification | Excessive PCR amplification can sometimes lead to a shift in the library size profile. Use the minimum number of PCR cycles necessary to obtain sufficient library yield. |
A library with a broad or incorrect size distribution may still be sequenceable, but the data quality might be compromised. If the deviation from the optimal size range is significant, it is advisable to repeat the library preparation with optimized size selection steps.
Quantitative Data Summary
The following tables provide a summary of expected quantitative data at key stages of the this compound library preparation workflow. These values are general guidelines and may need to be optimized for your specific experimental conditions.
Table 1: DNA Quality and Quantity
| Parameter | Recommended Value |
| gDNA A260/280 Ratio | 1.8 - 2.0 |
| gDNA A260/230 Ratio | > 2.0 |
| Input gDNA Amount | 1 - 5 µg |
| Final Library Concentration (for sequencing) | ≥ 2 nM |
Table 2: Library Fragment Size Distribution
| Stage | Expected Size Range |
| Post-DpnI Digestion | Broad smear, dependent on GATC site distribution |
| Final Amplified Library | 200 - 500 bp (peak around 250-350 bp) |
Experimental Protocols & Workflows
Key Experimental Protocol: this compound Library Preparation
This protocol is a generalized overview based on published this compound methods.[12] Specific details may vary depending on the exact reagents and equipment used.
-
In vivo Adenine Methylation: Express the Dam-fusion protein in the cells of interest.
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from the cells.
-
DpnI Digestion: Digest the genomic DNA with DpnI to specifically cut at methylated GATC sites.
-
End Repair and A-tailing: Repair the ends of the DpnI-digested fragments and add a single adenine nucleotide to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the A-tailed DNA fragments.
-
Size Selection/Cleanup: Perform a magnetic bead-based size selection to remove adapter dimers and select for the desired fragment size.
-
PCR Amplification: Amplify the adapter-ligated fragments using PCR.
-
Final Cleanup: Purify the final library to remove PCR primers and other reagents.
-
Library QC: Quantify the library using a fluorometric method and assess the size distribution using a Bioanalyzer or similar instrument.
Visualizations
Below are diagrams illustrating key workflows and logical relationships in troubleshooting this compound library amplification.
Caption: Overview of the this compound experimental workflow.
Caption: Troubleshooting logic for low this compound library yield.
References
- 1. neb.com [neb.com]
- 2. Size Selection for NGS - Nordic Biosite [nordicbiosite.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. How to Troubleshoot Sequencing Preparation Errors (NGS Guide) - CD Genomics [cd-genomics.com]
- 8. knowledge.illumina.com [knowledge.illumina.com]
- 9. Library QC for NGS [qiagen.com]
- 10. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 11. biocompare.com [biocompare.com]
- 12. This compound reveals principles of chromatin folding in vivo without crosslinking and ligation - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the Resolution of DamC Contact Maps: A Technical Support Center
Welcome to the technical support center for DamC, your resource for troubleshooting and optimizing experiments to achieve high-resolution chromatin contact maps. This guide is designed for researchers, scientists, and drug development professionals seeking to improve the quality and detail of their this compound data.
Troubleshooting Guide: Improving this compound Contact Map Resolution
Low-resolution this compound contact maps can be a significant hurdle in deciphering the intricacies of 3D genome architecture. This section provides a systematic approach to identifying and resolving common issues that may compromise the resolution of your experiments.
Experimental Workflow Diagram
Frequently Asked Questions (FAQs)
This section addresses specific questions you might have about improving the resolution of your this compound contact maps.
Experimental Design and Execution
Q1: My this compound contact map has low resolution. What are the most likely experimental causes?
A1: Several factors during the experimental phase can lead to low-resolution maps. Here are the most common culprits and their solutions:
-
Insufficient Sequencing Depth: This is a primary cause of low resolution. The number of sequencing reads directly impacts the ability to detect fine-scale interactions.[1][2]
-
Solution: Increase the sequencing depth. As a general guideline, deeper sequencing allows for smaller bin sizes and thus higher resolution. The optimal depth will depend on the genome size and the desired resolution.
-
-
Low Library Complexity: A library with low complexity means that a large fraction of sequencing reads are PCR duplicates, providing redundant information.
-
Solution: Optimize the initial amount of starting material and the number of PCR cycles. Using unique molecular identifiers (UMIs) can help to identify and remove PCR duplicates during data analysis.
-
-
Suboptimal Dam-Fusion Protein Expression: High levels of Dam-fusion protein can lead to excessive, non-specific methylation, increasing background noise and obscuring true long-range contacts.[3] Conversely, very low expression may not generate enough methylation for detection.
-
Solution: Titrate the expression level of the Dam-fusion protein. Use an inducible expression system to tightly control the amount of protein. Perform a time-course and dose-response experiment to find the optimal induction conditions that provide a good signal-to-noise ratio.
-
-
Inefficient DpnI Digestion: Incomplete digestion of methylated GATC sites will lead to a loss of signal and reduced data quality.
-
Solution: Ensure the purity of your genomic DNA, as contaminants can inhibit enzyme activity. Use a sufficient amount of high-quality DpnI and optimize digestion time.
-
-
Poor Library Preparation: Issues during adapter ligation and PCR amplification can introduce biases and reduce the complexity of your sequencing library.
-
Solution: Follow a validated library preparation protocol meticulously. Use high-fidelity DNA polymerases for PCR to minimize amplification bias.
-
Q2: How can I improve the resolution of DamID-based techniques in general?
A2: Beyond optimizing the standard DamID/DamC protocol, several advanced variations can intrinsically offer higher resolution:
-
MadID: This technique uses the M.EcoGII methyltransferase, which methylates adenines in any sequence context, not just GATC sites. This results in a more uniform and deeper coverage of the genome, leading to higher resolution maps compared to traditional DamID.[3]
-
Dam mutants: Using Dam mutants with reduced enzymatic activity can decrease non-specific methylation, thereby improving the signal-to-noise ratio and spatial resolution.
Data Analysis and Interpretation
Q3: My experimental quality seems good, but the final contact map is still low-resolution. What computational steps can I take?
A3: The data analysis pipeline plays a crucial role in the final resolution of the contact map.
-
Appropriate Normalization: this compound data, like other chromosome conformation capture data, contains systematic biases that need tobe corrected.
-
Solution: Implement a robust normalization strategy. While methods developed for Hi-C, such as Iterative Correction and Normalization (ICE) or Knight-Ruiz (KR) matrix balancing, are often used, it's important to assess their suitability for your this compound data.[4][5][6][7] Consider normalization methods that account for GATC site density and chromatin accessibility.
-
-
Appropriate Bin Size: Choosing a bin size that is too large will inherently limit the resolution of your contact map.
-
Solution: Select a bin size that is appropriate for your sequencing depth. With higher sequencing depth, you can use smaller bin sizes to generate higher-resolution maps.
-
-
Computational Resolution Enhancement: Several deep learning-based methods have been developed to computationally enhance the resolution of Hi-C contact maps. These can often be adapted for this compound data.
-
Solution: Tools like HiCPlus and EnHiC use convolutional neural networks to predict high-resolution features from low-resolution data.[1][8] While trained on Hi-C data, they may improve the visual quality and interpretability of this compound maps. It is crucial to validate the enhanced maps with orthogonal data.
-
Q4: Are there specific software packages recommended for this compound data analysis?
A4: While a dedicated, end-to-end this compound contact map analysis pipeline is not as established as for Hi-C, a combination of existing tools is commonly used. The hicstuff python package, for example, provides tools for filtering, normalization (including ICE), and visualization of proximity ligation data and can be adapted for this compound.[5] For peak calling in DamID-style data, a non-parametric peak calling algorithm (NPPC) has been developed that may be useful for identifying significant interaction points.[9]
Data Presentation: Quantitative Comparisons
The following tables summarize key quantitative aspects related to improving this compound contact map resolution.
Table 1: Impact of Sequencing Depth on Hi-C Contact Map Resolution (as a proxy for this compound)
| Sequencing Depth (Million Reads) | Achievable Resolution (kb) | Reference |
| 100 | 40 | [10] |
| 500+ | 10 or finer | [8] |
Note: This table provides a general guideline based on Hi-C data. The required sequencing depth for a specific resolution in this compound may vary depending on genome size and experimental conditions.
Table 2: Comparison of DamID-based Techniques for High-Resolution Mapping
| Technique | Methyltransferase | Recognition Site | Resolution | Advantages | Disadvantages | Reference |
| DamID | Dam | GATC | Limited by GATC density | Established protocol, relatively simple | Biased towards GATC-rich regions, lower resolution | [3] |
| MadID | M.EcoGII | Any Adenine | Higher than DamID | Unbiased genome coverage, higher resolution | Newer technique, requires specific antibodies for m6A immunoprecipitation | [3] |
Detailed Experimental Protocols
For detailed, step-by-step protocols, please refer to the following key publications:
-
DamID-seq Protocol: A detailed protocol for DamID-seq, which forms the basis of this compound library preparation, can be found in Vogel et al., Nature Protocols, 2007 and the 4D Nucleome consortium's standard protocol.[11]
-
High-Resolution DamID with Dam Mutants: For a protocol using Dam mutants to achieve higher resolution, refer to Park et al., bioRxiv, 2019.
-
MadID Protocol: A detailed protocol for MadID can be found in Sobecki et al., Cell, 2018.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical flow of troubleshooting low-resolution this compound contact maps.
References
- 1. d-nb.info [d-nb.info]
- 2. Contact Map Plugin, Version 1.0 [ks.uiuc.edu]
- 3. DamID-seq: A Genome-Wide DNA Methylation Method that Captures Both Transient and Stable TF-DNA Interactions in Plant Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Normalization of Hi-C maps — Genome Contact Map Explorer - gcMapExplorer 1.0.30 documentation [gcmapexplorer.readthedocs.io]
- 5. Normalization of Chromosome Contact Maps: Matrix Balancing and Visualization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Normalization of a chromosomal contact map - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HCMB: A stable and efficient algorithm for processing the normalization of highly sparse Hi-C contact data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EnHiC: learning fine-resolution Hi-C contact maps using a generative adversarial framework - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DamID to Map Genome-Protein Interactions in Preimplantation Mouse Embryos | Springer Nature Experiments [experiments.springernature.com]
- 10. High-Resolution Mapping of Ventricular Scar: Comparison between Single and Multi-Electrode Catheters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4DN Protocols & Genomic Technologies | 4D Nucleome [4dnucleome.org]
dealing with GATC site distribution bias in DamC
Welcome to the DamID Technical Support Center. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during DamID and DamID-seq experiments, with a particular focus on mitigating GATC site distribution bias.
Frequently Asked Questions (FAQs)
Q1: What is GATC site distribution bias in DamID?
A1: DamID relies on the methylation of GATC adenine residues by a Dam-fusion protein. The non-uniform distribution of GATC sites across the genome can introduce bias, as regions with a higher density of GATC sites may appear artificially enriched.[1][2] Conversely, genomic regions sparse in or lacking GATC sites will be underrepresented or entirely missed in the analysis.[1][2][3] This can lead to false positives in GATC-rich regions and false negatives in GATC-poor regions.
Q2: How can I control for GATC site distribution bias?
A2: The most critical control is the use of a "Dam-only" experiment, where unfused Dam methylase is expressed at a similar level to the Dam-fusion protein.[1][4] The data from the Dam-only control represents the background methylation pattern, reflecting chromatin accessibility and GATC site availability.[4] During data analysis, the Dam-fusion signal is normalized against the Dam-only signal, typically by calculating a log2 ratio, to correct for this bias.[5][6]
Q3: What are the main sources of high background in DamID experiments?
A3: High background can arise from several factors:
-
Overexpression of the Dam-fusion protein: This can lead to excessive, non-specific methylation. It is crucial to maintain low expression levels.[7][8]
-
Contamination with methylated plasmid DNA: Plasmids used for transfection are often adenine-methylated and can be a significant source of background signal.[4][9]
-
Suboptimal digestion or library preparation: Incomplete digestion with DpnI or inefficient removal of adaptors can contribute to background noise.
Q4: My library yield is consistently low. What are the possible causes?
A4: Low library yield is a common issue and can be attributed to:
-
Insufficient or degraded starting genomic DNA: Ensure you start with high-quality, intact genomic DNA.[10]
-
Inefficient DpnI digestion or ligation: Verify the activity of your enzymes and optimize reaction conditions.
-
Suboptimal PCR amplification: Use a high-fidelity polymerase and optimize the number of PCR cycles to avoid over-amplification, which can lead to bias and loss of complexity.[11]
-
Loss of material during purification steps: Be meticulous during bead-based or column-based purification steps.[12]
Q5: What are the advantages of DamID-seq over ChIP-seq?
A5: DamID-seq offers several advantages over ChIP-seq:
-
No specific antibodies required: This is particularly useful for studying proteins for which high-quality antibodies are not available.[13][14]
-
Requires fewer cells: DamID can be performed on a smaller number of cells compared to ChIP-seq.[7][15]
-
In vivo mapping: DamID captures protein-DNA interactions in living cells without the need for crosslinking, which can introduce artifacts.[16]
A comparison of the two methods is summarized in the table below.
Troubleshooting Guides
Issue 1: High Background Signal in DamID-seq Data
| Possible Cause | Recommended Solution |
| Overexpression of Dam-fusion protein | Titrate the expression of your Dam-fusion construct to the lowest detectable level. For inducible systems, use the lowest effective inducer concentration.[7][8] |
| Plasmid DNA contamination | Digest the genomic DNA with an enzyme that cuts the plasmid backbone but not the genomic DNA before starting the DamID protocol. Alternatively, use linear DNA for transfection or integrate the construct into the genome. Some analysis pipelines also offer options to filter out plasmid-derived reads.[9] |
| Non-specific methylation by free Dam | Always perform a parallel Dam-only control experiment. Ensure that the expression level of Dam-only is comparable to the Dam-fusion protein. Normalize the Dam-fusion data against the Dam-only data during analysis.[1][4] |
| Suboptimal washing during library preparation | Increase the number and stringency of washes after the ligation and PCR steps to remove unbound adaptors and primers. |
Issue 2: Low Library Yield
| Possible Cause | Recommended Solution |
| Poor quality or low quantity of input gDNA | Quantify your gDNA using a fluorometric method (e.g., Qubit) for accuracy. Assess the integrity of the gDNA on an agarose gel. Start with the recommended amount of high-quality gDNA.[10] |
| Inefficient DpnI digestion | Ensure the DpnI enzyme is active and not expired. Perform the digestion for the recommended time or overnight. Use a positive control (e.g., a methylated plasmid) to verify enzyme activity. |
| Suboptimal adaptor ligation | Use fresh, high-quality adaptors and T4 DNA ligase. Ensure the ligation reaction is performed at the optimal temperature and for the recommended duration.[17] |
| Inefficient PCR amplification | Optimize the number of PCR cycles to avoid both under- and over-amplification. Use a high-fidelity DNA polymerase suitable for library amplification.[11] |
| Loss of DNA during cleanup steps | Be careful during bead purification steps; ensure beads are not accidentally aspirated. Ensure complete resuspension of beads and elution of DNA.[12] |
Experimental Protocols & Data Presentation
Key Experimental Methodologies
A detailed, step-by-step protocol for DamID-seq can be found in publications by Marshall et al. and Vogel et al.[8][17] The general workflow is as follows:
-
Construct Generation and Expression: The protein of interest is fused to E. coli Dam methylase. This construct, along with a Dam-only control, is introduced into cells, typically via lentiviral transduction to ensure stable, low-level expression.[15][18]
-
Genomic DNA Extraction: High-quality genomic DNA is isolated from the cells.
-
DpnI Digestion: The genomic DNA is digested with DpnI, which specifically cuts at methylated GATC sites.[19][20]
-
Adaptor Ligation: Double-stranded adaptors are ligated to the ends of the DpnI-digested fragments.[19]
-
DpnII Digestion: The DNA is then digested with DpnII, which cuts unmethylated GATC sites, further enriching for the methylated fragments.[19]
-
PCR Amplification: The adaptor-ligated fragments are amplified by PCR.[21]
-
Library Preparation and Sequencing: The amplified DNA is then used to prepare a library for next-generation sequencing.
Data Presentation: Comparison of DamID-seq and ChIP-seq
| Feature | DamID-seq | ChIP-seq |
| Principle | In vivo enzymatic methylation of GATC sites near protein binding sites. | In vitro immunoprecipitation of crosslinked protein-DNA complexes. |
| Resolution | Limited by the distribution of GATC sites (typically kilobase-sized regions).[16][22] | Higher resolution, determined by fragment size (typically ~200 bp). |
| Antibody Requirement | No antibody needed.[13][14] | Requires a highly specific antibody.[14] |
| Cell Number | Requires fewer cells.[7][15] | Typically requires a large number of cells. |
| Fixation | No fixation required, performed in living cells.[16] | Requires chemical crosslinking (e.g., formaldehyde). |
| Potential Biases | GATC site distribution bias, potential for Dam toxicity.[1][7] | Antibody affinity and specificity, crosslinking efficiency, PCR amplification bias. |
| Data Analysis | Normalization against a Dam-only control is essential.[5] | Input DNA control is used for normalization. |
Visualizations
DamID Experimental Workflow
Caption: Overview of the DamID-seq experimental and data analysis workflow.
Logical Relationship for GATC Bias Correction
References
- 1. academic.oup.com [academic.oup.com]
- 2. Damsel: analysis and visualisation of DamID sequencing in R - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MadID, a Versatile Approach to Map Protein-DNA Interactions, Highlights Telomere-Nuclear Envelope Contact Sites in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DamID and pA-DamID | Netherlands Cancer Institute [nki.nl]
- 5. damidseq_pipeline: an automated pipeline for processing DamID sequencing datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted DamID reveals differential binding of mammalian pluripotency factors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 8. Identification of Tox chromatin binding properties and downstream targets by DamID-Seq - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparing raw sequencing data — damid-seq documentation [damid-seq.readthedocs.io]
- 10. How to Troubleshoot Sequencing Preparation Errors (NGS Guide) - CD Genomics [cd-genomics.com]
- 11. NGS Library Preparation Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. neb.com [neb.com]
- 13. DamID as a versatile tool for understanding gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dam it's good! DamID profiling of protein‐DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DamID-seq: Genome-wide Mapping of Protein-DNA Interactions by High Throughput Sequencing of Adenine-methylated DNA Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DamID [illumina.com]
- 17. marshall-lab.org [marshall-lab.org]
- 18. Video: DamID-seq: Genome-wide Mapping of Protein-DNA Interactions by High Throughput Sequencing of Adenine-methylated DNA Fragments [jove.com]
- 19. researchgate.net [researchgate.net]
- 20. rna-seqblog.com [rna-seqblog.com]
- 21. Figure 2, Principles of DamID analysis of protein-DNA interactions. - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. DNA adenine methyltransferase identification - Wikipedia [en.wikipedia.org]
solutions for failed DamC experiments in specific cell types
Welcome to the technical support center for DamC (DNA adenine methyltransferase identification with contacts) experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their this compound protocols, with a particular focus on challenges encountered in specific cell types.
Frequently Asked questions (FAQs)
This section addresses common issues that may arise during your this compound experiments, from initial experimental setup to data analysis.
Q1: What are the most common reasons for a failed this compound experiment?
A failed this compound experiment can result from a variety of factors, often related to suboptimal experimental conditions or issues with the reagents. Key reasons include:
-
Low expression or activity of the Dam-fusion protein: Insufficient methylation of target genomic regions will lead to a weak or non-existent signal.[1][2]
-
Toxicity of the Dam-fusion protein: High levels of Dam expression can be toxic to cells, leading to cell death and experimental failure.[3]
-
Poor library preparation: Issues during the library preparation steps, such as inefficient adapter ligation or PCR amplification, can result in low library complexity and sequencing yield.[4][5]
-
High background signal: Non-specific methylation by the Dam-fusion protein can obscure the true signal, making data interpretation difficult.[6]
Q2: My this compound experiment resulted in a very low yield of methylated DNA. What are the possible causes and solutions?
Low yield is a frequent problem in this compound experiments. The table below outlines potential causes and recommended solutions.
| Possible Cause | Recommended Solution |
| Inefficient Dam-fusion protein activity | - Verify protein expression via Western blot.- Perform an in vitro methylation assay to confirm enzyme activity.- Optimize induction time and concentration of the inducing agent.[1] |
| Low number of starting cells | - Increase the number of cells used for the experiment.- For rare cell types, consider strategies to enrich the target cell population. |
| Degraded genomic DNA | - Assess the integrity of your genomic DNA on an agarose gel before starting the protocol.- Use a gentle DNA extraction method to minimize shearing. |
| Inefficient DpnI digestion | - Ensure the DpnI enzyme is active and used at the recommended concentration.- Verify that the genomic DNA is free of inhibitors that could affect enzyme activity. |
| Loss of material during library preparation | - Be meticulous during bead-based cleanup steps to avoid aspirating beads.- Optimize the number of PCR cycles to avoid under-amplification.[7] |
Q3: I am observing a high background signal in my this compound data. How can I reduce it?
High background can mask the specific interactions you are trying to detect. Here are some strategies to minimize background noise:
| Possible Cause | Recommended Solution |
| "Leaky" expression of the Dam-fusion protein | - Use a tightly controlled inducible expression system.- Titrate the inducer concentration to find the lowest level that still provides a detectable signal.[2] |
| Overexpression of the Dam-fusion protein | - Reduce the expression time of the Dam-fusion protein.- Lower the concentration of the inducing agent. |
| Non-specific binding of the Dam-fusion protein | - Ensure the fusion protein is correctly folded and localized within the nucleus.- Include a control experiment with Dam alone to identify regions of accessible chromatin that are non-specifically methylated.[6] |
| Contamination with unmethylated DNA | - Ensure complete digestion of unmethylated DNA with a methylation-sensitive restriction enzyme (e.g., DpnII) if included in your protocol. |
Q4: Are there specific considerations for performing this compound in primary neurons?
Primary neurons are a challenging cell type for many molecular biology techniques, including this compound. Key considerations include:
-
Transfection/Transduction efficiency: Primary neurons are notoriously difficult to transfect. Lentiviral transduction is often the most effective method for introducing the Dam-fusion construct.
-
Cell viability: Primary neurons are sensitive to manipulation and toxic reagents. It is crucial to optimize all steps to maintain cell health.
-
Low cell numbers: Often, only a limited number of primary neurons can be obtained. Protocols may need to be scaled down and optimized for low-input material.
Q5: How can I adapt the this compound protocol for suspension cells versus adherent cells?
The core principles of this compound remain the same for both suspension and adherent cells, but some handling steps need to be adjusted:
-
Harvesting: Suspension cells can be pelleted by centrifugation. Adherent cells need to be detached from the culture dish, typically using trypsin or a cell scraper.[8][9] It is important to minimize cell stress during detachment.
-
Washing: Suspension cells can be washed by repeated centrifugation and resuspension. Adherent cells are typically washed directly in the culture dish before harvesting.
-
Cell counting: Accurate cell counting is crucial for both cell types to ensure consistent starting material.
Troubleshooting Guides
This section provides more detailed troubleshooting workflows for common problems encountered during this compound experiments.
Troubleshooting Low Library Yield
A low yield of the final sequencing library is a common issue. This workflow will guide you through identifying the potential source of the problem.
Caption: Troubleshooting workflow for low this compound library yield.
Investigating High Background Noise
High background can obscure the real biological signal. This decision tree helps to diagnose and mitigate sources of high background.
Caption: Troubleshooting workflow for high background in this compound data.
Experimental Protocols
A detailed, step-by-step protocol is essential for a successful this compound experiment. The following is a generalized protocol that should be optimized for your specific cell type and experimental goals.
This compound-seq Protocol
This protocol is adapted from the original this compound publication.[10]
Day 1: Cell Seeding and Induction
-
Seed your cells of interest at an appropriate density. For adherent cells, ensure they are in the log growth phase.
-
Transfect or transduce cells with your Dam-fusion protein expression vector and a control vector expressing Dam alone. For inducible systems, add the inducing agent at the optimized concentration.
-
Incubate for a duration optimized for your protein of interest and cell type (typically 16-24 hours).
Day 2: Genomic DNA Extraction
-
Harvest the cells. For adherent cells, trypsinize and collect the cell pellet. For suspension cells, pellet by centrifugation.
-
Extract genomic DNA using a commercial kit or standard phenol-chloroform extraction.
-
Treat the genomic DNA with RNase A to remove RNA contamination.
-
Assess the quality and quantity of the genomic DNA using a spectrophotometer and agarose gel electrophoresis.
Day 3: DpnI Digestion and Adapter Ligation
-
Digest the genomic DNA with DpnI overnight at 37°C. This enzyme specifically cuts at methylated GATC sites.
-
Purify the digested DNA using a column-based kit or magnetic beads.
-
Ligate sequencing adapters to the ends of the digested DNA fragments. This step is crucial for subsequent PCR amplification and sequencing.
Day 4: PCR Amplification and Library Purification
-
Amplify the adapter-ligated fragments by PCR. The number of cycles should be optimized to avoid over-amplification, which can introduce bias.
-
Purify the PCR product to remove primers and adapter-dimers. This can be done using magnetic beads or gel extraction.
-
Assess the quality and quantity of the final library using a Bioanalyzer or similar instrument. The library should show a distribution of fragment sizes.
Day 5: Sequencing and Data Analysis
-
Sequence the prepared library on a high-throughput sequencing platform.
-
Process the raw sequencing data. This includes steps like adapter trimming, alignment to a reference genome, and peak calling.
-
Normalize the data from the Dam-fusion experiment to the Dam-only control to identify regions of specific enrichment.
This compound Experimental Workflow
The following diagram illustrates the major steps in a this compound experiment.
Caption: Overview of the this compound experimental workflow.
Data Presentation
Currently, there is a lack of publicly available, quantitative data summarizing success and failure rates of this compound experiments across different cell types and troubleshooting scenarios. As the technique becomes more widely adopted, we anticipate that such data will become available and will be incorporated into this resource.
Signaling Pathways and Chromatin Architecture
While not directly a troubleshooting step for the this compound protocol itself, understanding the signaling pathways that influence chromatin architecture can provide valuable context for interpreting your results. For example, pathways involved in cell differentiation, proliferation, and response to stimuli can all lead to changes in chromatin contacts.
The diagram below illustrates a simplified, hypothetical signaling pathway leading to changes in chromatin organization that could be detected by this compound.
Caption: A generalized signaling pathway impacting chromatin structure.
References
- 1. DamIP: Using Mutant DNA Adenine Methyltransferase to Study DNA-Protein Interaction In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. goldbio.com [goldbio.com]
- 3. Targeted DamID reveals differential binding of mammalian pluripotency factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to Troubleshoot Sequencing Preparation Errors (NGS Guide) - CD Genomics [cd-genomics.com]
- 5. stackwave.com [stackwave.com]
- 6. Dam it's good! DamID profiling of protein‐DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neb.com [neb.com]
- 8. web.genewiz.com [web.genewiz.com]
- 9. assets.ctfassets.net [assets.ctfassets.net]
- 10. This compound reveals principles of chromatin folding in vivo without crosslinking and ligation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Doxycycline Induction for rTetR-Dam in DamC
Welcome to the technical support center for optimizing doxycycline induction of the reverse Tetracycline Repressor-Dam methylase (rTetR-Dam) fusion protein in Dam-deficient E. coli (DamC) strains. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve reliable and reproducible results in their DamID experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of doxycycline for inducing rTetR-Dam expression?
The optimal doxycycline concentration can vary between different experimental setups and even between different clones.[1] It is crucial to perform a dose-response experiment to determine the ideal concentration that provides sufficient Dam-fusion protein expression for methylation without causing cellular toxicity.[2][3] High concentrations of doxycycline can have off-target effects, including impaired mitochondrial function and altered cell proliferation.[2][4]
Q2: How long should I induce with doxycycline?
The ideal induction time depends on the expression level of your rTetR-Dam fusion protein and the desired level of methylation. A time-course experiment is recommended to determine the optimal duration.[5][6] Induction can be detected as early as 6 hours and may reach maximum levels after 24 hours.[7] Prolonged induction times, especially with high doxycycline concentrations, may lead to cytotoxicity.[8][9]
Q3: I am observing high background methylation in my Dam-only control. What could be the cause?
High background in the Dam-only control can be due to "leaky" or basal expression of the Dam methylase in the absence of doxycycline.[10][11][12] This can be a significant issue, especially if the Dam protein is toxic to the cells.[13]
Q4: How can I minimize leaky expression of the rTetR-Dam fusion protein?
Several strategies can be employed to minimize leaky expression:
-
Use a tightly controlled promoter system: Some Tet-On systems are designed to have lower basal expression.[14]
-
Optimize plasmid copy number: High copy numbers of the expression plasmid can amplify leaky expression.[12]
-
Screen multiple clones: There can be significant variation in basal expression between different transgenic clones due to integration site effects.[12]
-
Use tetracycline-free fetal bovine serum (FBS): Standard FBS can contain tetracycline analogs that may cause low-level induction.[12][15]
Q5: My cells are showing signs of toxicity after doxycycline induction. What should I do?
Doxycycline itself can be toxic to cells at higher concentrations.[4][16] High levels of Dam methylase expression are also known to be cytotoxic.[8] If you observe toxicity, consider the following:
-
Reduce doxycycline concentration: Perform a dose-response curve to find the lowest effective concentration.[2]
-
Shorten the induction time: A shorter induction period may be sufficient for methylation without causing significant cell death.
-
Use a Dam mutant with reduced activity: Mutations in the Dam protein can reduce non-specific methylation and toxicity.[17]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no induction of rTetR-Dam | Suboptimal doxycycline concentration.[1] | Perform a doxycycline dose-response curve (e.g., 10-1000 ng/mL).[18] |
| Insufficient induction time. | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours).[7] | |
| Issues with the rTetR-Dam fusion protein (e.g., instability, incorrect folding).[19][20] | Verify protein expression and integrity via Western blot. Consider redesigning the fusion protein if necessary.[21] | |
| Cell line sensitivity.[1] | Test different clones or cell lines known to be responsive to doxycycline. | |
| High background methylation (leaky expression) | Basal activity of the promoter in the absence of doxycycline.[10][11] | Use a promoter system with tighter regulation.[14] |
| High plasmid copy number.[12] | Use a lower copy number plasmid or integrate the construct into the genome. | |
| Presence of tetracycline in the culture medium.[12] | Use tetracycline-free FBS.[15] | |
| Cell toxicity or death upon induction | Doxycycline toxicity.[2][4] | Reduce the doxycycline concentration and/or induction time.[2] Perform a cell viability assay to determine the toxic threshold. |
| Dam methylase toxicity due to high expression levels.[8] | Lower the doxycycline concentration to reduce rTetR-Dam expression. Use a Dam mutant with lower activity if available.[17] | |
| Inconsistent results between experiments | Variability in cell confluence at the time of induction.[6] | Standardize the cell seeding density and confluence for all experiments. |
| Degradation of doxycycline in the medium. | Prepare fresh doxycycline solutions and replenish the medium for longer time courses.[6] | |
| Incomplete removal of doxycycline (for reversible expression). | Wash cells thoroughly and replace the medium to ensure complete removal of the inducer. |
Experimental Protocols
Doxycycline Dose-Response Experiment
This protocol aims to identify the optimal doxycycline concentration for rTetR-Dam induction.
Methodology:
-
Cell Seeding: Seed this compound cells carrying the rTetR-Dam expression construct in a multi-well plate at a consistent density to ensure they are in the exponential growth phase at the time of induction.
-
Doxycycline Preparation: Prepare a stock solution of doxycycline (e.g., 1 mg/mL in sterile water or ethanol) and make serial dilutions to create a range of final concentrations to be tested (e.g., 0, 10, 50, 100, 200, 500, 1000 ng/mL).
-
Induction: Add the different concentrations of doxycycline to the cell cultures. Include a "no doxycycline" control.
-
Incubation: Incubate the cells for a fixed period (e.g., 24 hours).
-
Analysis: Harvest the cells and analyze the expression of the rTetR-Dam fusion protein by Western blot. Concurrently, assess cell viability using a standard assay (e.g., MTT or trypan blue exclusion) to monitor for toxicity.
-
Optimal Concentration Selection: Choose the lowest concentration of doxycycline that gives a clear induction of the fusion protein with minimal impact on cell viability.
Time-Course Experiment for Doxycycline Induction
This protocol helps determine the optimal induction duration for achieving sufficient methylation.
Methodology:
-
Cell Seeding: Seed this compound cells as described in the dose-response protocol.
-
Induction: Add the predetermined optimal concentration of doxycycline to the cell cultures.
-
Time Points: Harvest cells at various time points after induction (e.g., 0, 6, 12, 24, 48 hours).
-
Analysis:
-
Protein Expression: Analyze rTetR-Dam protein levels at each time point by Western blot to observe the kinetics of protein expression.
-
DNA Methylation: Isolate genomic DNA from each time point and perform DamID-seq to assess the level of adenine methylation.
-
-
Optimal Time Selection: The optimal induction time is the point at which sufficient methylation is achieved for downstream analysis without observing significant cell death.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Doxycycline inducible overexpression systems: how to induce your gene of interest without inducing misinterpretations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Doxycycline Alters Metabolism and Proliferation of Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inducible Protein Expression Using the T-REx System | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Targeted DamID reveals differential binding of mammalian pluripotency factors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DamID as a versatile tool for understanding gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A modified Tet-ON system minimizing leaky expression for cell-type specific gene induction in medaka fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Leaky Expression of the TET-On System Hinders Control of Endogenous miRNA Abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Cell type-specific profiling of protein-DNA interactions without cell isolation using Targeted DamID with next-generation sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regular Plasmid Inducible Expression Vector (Low Leak) | VectorBuilder [en.vectorbuilder.com]
- 15. addgene.org [addgene.org]
- 16. The Action of Cannabidiol on Doxycycline Cytotoxicity in Human Cells—In Vitro Study [mdpi.com]
- 17. Dam mutants provide improved sensitivity and spatial resolution for profiling transcription factor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimized Doxycycline-Inducible Gene Expression System for Genetic Programming of Tumor-Targeting Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A novel fusion protein that functions as an enhanced green fluorescent protein reporter and a tetracycline-controlled transcriptional activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Analysis of steric effects in DamID profiling of transcription factor target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
quality control metrics for DamC experimental data
This technical support center provides researchers, scientists, and drug development professionals with essential quality control metrics, troubleshooting guidance, and detailed protocols for DamC (DNA adenine methylase identification combined with sequencing) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of this compound?
This compound is a technique used to measure chromosome structure in vivo, quantitatively, and without the need for crosslinking and ligation, which are central to methods like Chromosome Conformation Capture (3C).[1] It combines DNA-methylation-based detection of chromosomal interactions with next-generation sequencing. In this compound, the E. coli DNA adenine methylase (Dam) is fused to a protein that can be targeted to a specific genomic location (a "viewpoint"). Dam methylates adenine residues within GATC sequences that come into close physical proximity to this viewpoint due to chromatin folding.[1][2] By sequencing the methylated fragments, a map of interaction frequencies for that viewpoint can be generated.[1]
Q2: Why is a "Dam-only" control essential?
A Dam-only control, where Dam is expressed without being fused to a protein of interest, is crucial for correcting non-specific background methylation.[3][4] Some genomic regions are naturally more accessible to Dam, leading to a non-uniform background signal.[4] By creating a parallel dataset with unfused Dam, researchers can normalize their results and distinguish true interaction-driven methylation from accessibility bias. The final data is typically presented as a log2 ratio of the Dam-fusion signal over the Dam-only signal.[5]
Q3: What are the expected results from a successful this compound experiment?
A successful this compound experiment should yield data that, after processing, reveals known features of genome architecture. For instance, this compound enrichment profiles should show strong agreement with data from orthogonal methods like 4C-seq for the same genomic viewpoints.[1] The data should clearly identify structures such as Topologically Associating Domains (TADs) and CTCF-mediated loops.[1] Furthermore, biological replicates of the experiment should be highly correlated.[1]
Q4: How does this compound data analysis differ from standard ChIP-seq analysis?
While both techniques identify protein-DNA interactions, the data and analysis are different. ChIP-seq provides a snapshot of protein binding at the moment of crosslinking.[2] DamID, and by extension this compound, records a history of where a protein has been in proximity to the DNA over the duration of the Dam-fusion protein's expression.[2] DamID-seq data analysis requires specific steps like normalization to a Dam-only control and binning of reads based on GATC fragments, which are handled by specialized pipelines.[5]
Quality Control Metrics for this compound Data
Ensuring high data quality is critical for the reliable interpretation of this compound results. Below is a summary of key quality control metrics to assess at different stages of the experiment and data analysis.
| QC Stage | Metric | Typical Good Value | Interpretation & Action |
| 1. Sequencing Run | % Reads with Quality Score ≥ Q30 | > 80% | Indicates high base-calling accuracy. Low values may suggest a problem with the sequencing run or library quality. |
| Yield (Total Bases) | Dependent on experimental goals | Must be sufficient to provide adequate coverage for both the Dam-fusion and Dam-only samples. | |
| 2. Read Alignment | Unique Mapping Rate | > 80% | A high unique mapping rate is typical for a successful experiment. Low rates can indicate contamination or issues with the reference genome.[6] |
| Duplicate Reads | Variable; should be assessed | High duplication can arise from PCR artifacts during library prep. The use of Unique Molecular Identifiers (UMIs) can help mitigate this.[1] | |
| 3. Methylation Signal | Correlation of Biological Replicates | High (e.g., Pearson r > 0.9) | Low correlation between replicates suggests high experimental variability and may require re-running the samples.[1] |
| Signal-to-Noise Ratio | Clear enrichment at known interacting regions vs. background | After normalization, there should be distinct peaks of enrichment. Poor signal-to-noise may result from low methylation efficiency or high background. | |
| 4. Data Validation | Concordance with 4C-seq/Hi-C | High correlation at tested loci | This compound profiles should resemble those from 3C-based methods, validating the detection of known chromatin structures like TADs and loops.[1] |
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low DNA Yield After Library Prep | Inefficient DpnI digestion or amplification. | Verify gDNA quality before starting. Ensure DpnI is active and incubation times are sufficient. Optimize PCR cycle numbers to avoid under- or over-amplification. |
| High Background Methylation | Expression of the Dam-fusion protein is too high, leading to saturation and non-specific methylation.[7][8] | Titrate the inducer (e.g., 4-OHT) to find a concentration that results in low, sub-saturating levels of the Dam-fusion protein.[1] Expression should be low enough that the protein is not detectable by Western blot.[4] |
| Contamination with a Dam-expressing bacteria (e.g., E. coli from which Dam originates). | Ensure sterile technique during cell culture and DNA extraction. Filter-sterilize all solutions. | |
| Poor Signal-to-Noise Ratio | Insufficient expression/activity of the Dam-fusion protein. | Confirm expression of the construct. Increase the concentration of the inducer or the duration of induction, but be careful not to cause high background. |
| The fusion protein interferes with the function of the protein of interest. | Test the functionality of the fusion protein with an independent assay if possible. Consider moving the Dam tag to the other terminus of the protein. | |
| Low Unique Mapping Rate | Contamination with DNA from other species. | Perform a BLAST search on a subset of unmapped reads to identify the source of contamination. |
| Presence of a high number of repetitive elements in the library. | This is an inherent challenge. Ensure sequencing reads are long enough to map uniquely. | |
| Poor Correlation Between Replicates | Inconsistent cell culture conditions or induction levels. | Standardize all experimental parameters, including cell density, passage number, and the timing and concentration of inducer addition. |
| Technical variability during library preparation. | Use a consistent and validated protocol. Minimize batch effects by preparing replicates at the same time. |
Key Methodologies & Workflows
This compound Experimental Workflow
The this compound experiment involves targeting the Dam methylase to a specific genomic viewpoint and then identifying the distal genomic regions that it methylates due to 3D chromatin interactions.
This compound Data Analysis Workflow
Analysis of this compound data requires a specialized bioinformatic pipeline to process raw sequencing reads, normalize the data against a control, and generate interaction profiles. The damidseq_pipeline is a tool designed for this purpose.[5][9]
References
- 1. This compound reveals principles of chromatin folding in vivo without crosslinking and ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. DamID and pA-DamID | Netherlands Cancer Institute [nki.nl]
- 5. damidseq_pipeline: an automated pipeline for processing DamID sequencing datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4C-seq from beginning to end: A detailed protocol for sample preparation and data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DamID as a versatile tool for understanding gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. damidseq_pipeline - damidseq_pipeline [owenjm.github.io]
DamC Technical Support Center: Enhancing Signal-to-Noise Ratio
Welcome to the DamC Technical Support Center. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio in their this compound (Dam-Chromatin interaction) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of this compound and how does it differ from DamID?
This compound, or Dam-Chromatin interaction, is a molecular biology technique used to map long-range chromatin interactions in vivo. It builds upon the principles of DamID (DNA adenine methyltransferase identification), where a protein of interest is fused to an E. coli DNA adenine methyltransferase (Dam). In this compound, the Dam-fusion protein is targeted to a specific genomic locus, or "viewpoint," typically using a system like the tetracycline repressor (TetR) fused to Dam (rTetR-Dam) which binds to a TetO array integrated at the desired location. When the rTetR-Dam protein is recruited to the viewpoint, it methylates adenine residues (in GATC sequences) of chromatin regions that are in close spatial proximity. By sequencing these methylated fragments, a "one vs. all" map of chromatin contacts from the viewpoint can be generated.[1]
The key distinction from traditional DamID is that this compound is designed to identify interactions with a specific locus, providing a 4C-like interaction profile, whereas DamID typically maps the genome-wide binding sites of a chromatin-associated protein.
Q2: What are the most critical factors influencing the signal-to-noise ratio in a this compound experiment?
The signal-to-noise ratio in this compound is primarily influenced by:
-
Expression level of the rTetR-Dam fusion protein: Optimal expression is crucial. Too high expression leads to excessive non-specific methylation, increasing background noise. Conversely, too low expression results in insufficient methylation at interacting regions, leading to a weak signal.[2]
-
Concentration of inducers (Doxycycline and 4-hydroxy-tamoxifen): In inducible systems, the concentration of these molecules directly controls the nuclear localization and binding of the rTetR-Dam protein. Fine-tuning these concentrations is essential for achieving the optimal balance between specific and non-specific methylation.
-
Non-specific methylation: This can arise from the Dam fusion protein's intrinsic, albeit low, affinity for DNA, or "leaky" expression in inducible systems.[2]
-
Library preparation efficiency: Inefficient adapter ligation or PCR amplification bias can lead to loss of signal and representation bias.
-
Data processing and normalization: Proper bioinformatic handling of the data, including normalization against a control, is critical for distinguishing true interaction signals from background noise.
Q3: What are the essential controls for a this compound experiment?
To accurately distinguish specific interaction signals from background noise, the following controls are essential:
-
Dam-only control: Expressing Dam methyltransferase alone (not fused to a targeting protein) is a common control in DamID-based methods. However, for this compound, a more appropriate control is the rTetR-Dam fusion protein in the absence of the inducer (doxycycline) that facilitates its binding to the TetO array. This "no-dox" control accounts for non-specific methylation by the freely diffusing rTetR-Dam protein.[1]
-
No 4-hydroxy-tamoxifen (4-OHT) control: In systems where the rTetR-Dam fusion protein is sequestered in the cytoplasm by an ERT2 tag, a control without 4-OHT is necessary to assess the level of "leaky" nuclear import and subsequent methylation.
-
Species-mixing experiment (optional but recommended): For validating a new experimental setup, a species-mixing experiment, such as using a mix of human and mouse cells, can confirm that the cell barcodes successfully yield organism-specific libraries, ensuring high single-cell integrity in downstream analysis.[3]
Troubleshooting Guides
Issue 1: High Background Signal (High Noise)
High background is a common issue that obscures true interaction signals.
| Potential Cause | Recommended Solution |
| Excessive rTetR-Dam expression | Optimize the expression level of the rTetR-Dam fusion protein. This can be achieved by titrating the concentration of the inducer (e.g., doxycycline) or by using a weaker promoter to drive the expression of the fusion protein.[2] |
| Leaky expression in inducible systems | Ensure tight regulation of the inducible system. For Tet-On systems, use high-quality, tetracycline-free FBS. For ERT2-based systems, ensure complete absence of 4-OHT in control experiments. |
| Insufficient blocking during library preparation | Increase the concentration or incubation time of the blocking agent during library preparation steps to minimize non-specific binding of reagents. |
| Suboptimal washing steps | Increase the number and/or duration of wash steps during library preparation to more effectively remove unbound antibodies and other reagents that can contribute to background. |
| Contaminated reagents | Use fresh, high-quality reagents, particularly for buffers and enzymes, to avoid introducing contaminants that can increase background. |
Issue 2: Weak or No Signal
A weak or absent signal indicates a problem with the methylation or detection process.
| Potential Cause | Recommended Solution |
| Insufficient rTetR-Dam expression | Increase the concentration of the inducer or use a stronger promoter. Verify the expression of the fusion protein by Western blot or immunofluorescence. |
| Inefficient induction | Optimize the concentration and incubation time of doxycycline and 4-hydroxy-tamoxifen. Ensure the inducers are not degraded. |
| Poor quality of input DNA | Start with high-quality, high-molecular-weight genomic DNA. Assess DNA integrity before starting the protocol. Degraded DNA can lead to poor library quality.[4] |
| Inefficient adapter ligation | Use high-quality adapters and ligase. Optimize the molar ratio of adapters to DNA fragments. Ensure adapters are not denatured by storing them correctly.[5] |
| Suboptimal PCR amplification | Optimize the number of PCR cycles to avoid under- or over-amplification. Use a high-fidelity polymerase to minimize bias. |
Experimental Protocols
Key Experimental Workflow for this compound
The following provides a generalized workflow for a this compound experiment. Specific details should be optimized for the cell type and experimental question.
Caption: A generalized workflow for a this compound experiment.
Detailed Methodologies
1. Cell Culture and Induction:
-
Cells containing the inducible rTetR-Dam-ERT2 construct and a genomic TetO array are cultured under standard conditions.
-
To induce the system, treat cells with an optimized concentration of doxycycline (to enable rTetR binding to TetO) and 4-hydroxy-tamoxifen (to promote nuclear localization of the ERT2-tagged fusion protein). Incubation times are typically 12-24 hours. Optimal concentrations of inducers should be empirically determined. For example, studies have used doxycycline concentrations ranging from 10 ng/ml to 2 mg/mL and tamoxifen at concentrations around 100 nM.[6][7]
2. Genomic DNA Extraction and Digestion:
-
Harvest cells and extract genomic DNA using a standard kit. Ensure high purity and integrity of the DNA.
-
Digest the genomic DNA with the DpnI restriction enzyme, which specifically cuts at methylated GATC sites.
3. UMI Adapter Ligation and Library Preparation:
-
Ligate forked sequencing adapters containing a Unique Molecular Identifier (UMI) to the DpnI-digested DNA fragments. UMIs are crucial for identifying and removing PCR duplicates during data analysis, which helps to improve the accuracy of quantitative analyses.[8][9][10]
-
Perform a second restriction digest with an enzyme that recognizes unmethylated GATC sites (e.g., DpnII) to reduce background from unmethylated DNA.
-
Amplify the adapter-ligated fragments by PCR. The number of cycles should be minimized to avoid amplification bias.
4. Sequencing and Data Analysis:
-
Sequence the prepared libraries on a high-throughput sequencing platform.
-
The data analysis pipeline involves:
-
Quality control: Assess the quality of the raw sequencing reads.
-
Mapping: Align reads to the reference genome.
-
UMI collapsing: Remove PCR duplicates based on the UMI sequences.
-
Normalization: Normalize the methylation signal in the induced sample against the non-induced (no doxycycline) control sample to correct for background methylation.
-
Interaction calling: Identify genomic regions with significantly enriched methylation signals compared to the background, which represent chromatin interaction partners of the viewpoint.
-
Data Presentation
Table 1: Optimizing Inducer Concentrations
This table provides a hypothetical example of how to present data from an experiment to optimize inducer concentrations for a this compound experiment. The goal is to find the concentration that maximizes the signal-to-noise ratio.
| Doxycycline (ng/mL) | 4-OHT (nM) | Signal (Normalized Reads at Known Interacting Locus) | Noise (Normalized Reads in Gene-Desert Region) | Signal-to-Noise Ratio |
| 10 | 100 | 50 | 10 | 5.0 |
| 50 | 100 | 150 | 25 | 6.0 |
| 100 | 100 | 250 | 30 | 8.3 |
| 200 | 100 | 260 | 50 | 5.2 |
| 100 | 50 | 180 | 28 | 6.4 |
| 100 | 200 | 255 | 35 | 7.3 |
Data presented are for illustrative purposes.
Signaling Pathways and Logical Relationships
This compound Logic Diagram
This diagram illustrates the logical flow of the this compound system, from induction to the generation of a specific methylation signal.
References
- 1. Identifying quantitatively differential chromosomal compartmentalization changes and their biological significance from Hi-C data using DARIC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Chapter 6 Library preparation | The Earth Hologenome Initiative Laboratory Workflow [earthhologenome.org]
- 6. Efficient In Vivo Doxycycline and Cre Recombinase–Mediated Inducible Transgene Activation in the Murine Trabecular Meshwork - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized Doxycycline-Inducible Gene Expression System for Genetic Programming of Tumor-Targeting Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. twistbioscience.com [twistbioscience.com]
- 10. twistbioscience.com [twistbioscience.com]
Validation & Comparative
A Comparative Guide to Validating DamC-Identified Chromatin Loops with Fluorescence In Situ Hybridization (FISH)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DamC (DNA adenine methyltransferase identification followed by sequencing) for identifying chromatin loops and the use of Fluorescence In Situ Hybridization (FISH) for their validation. It is designed to offer an objective analysis of this compound's performance against alternative methods and includes detailed experimental protocols to support your research and development efforts.
Introduction to Chromatin Loop Detection and Validation
The three-dimensional organization of the genome plays a critical role in gene regulation. Chromatin loops, which bring distant genomic elements into close spatial proximity, are a key feature of this organization. Techniques like this compound and Hi-C have revolutionized our ability to map these interactions genome-wide. However, computational data from these methods require orthogonal validation to confirm the identified loops. 3D-FISH is a powerful imaging technique that allows for the direct visualization and measurement of distances between genomic loci in individual cells, providing a robust method for validating computationally identified chromatin loops.
This compound is a unique method that identifies chromatin interactions based on the methylation of GATC motifs by a Dam methyltransferase fused to a protein of interest, offering a crosslinking- and ligation-free approach to map chromatin contacts.[1] This contrasts with 3C-based methods like Hi-C, which rely on formaldehyde crosslinking and proximity ligation to identify interacting genomic fragments.[2] The validation of loops identified by any of these high-throughput methods is crucial for confirming their biological significance.
Comparison of Chromatin Loop Detection Methods
The choice of a primary method for identifying chromatin loops depends on various factors, including resolution, sensitivity, and the specific biological question being addressed. Below is a comparison of this compound with the widely used Hi-C method.
| Feature | This compound-seq | Hi-C |
| Principle | In vivo methylation by a tethered DNA adenine methyltransferase (Dam) to identify loci in spatial proximity. | Proximity-ligation of chemically crosslinked chromatin fragments followed by high-throughput sequencing. |
| Crosslinking | No | Yes (Formaldehyde) |
| Resolution | High, dependent on GATC site density.[1] | Typically 5-25 kb, with higher resolution possible with deeper sequencing.[3] |
| Bias | Potential for bias related to GATC site distribution and chromatin accessibility. | Biases from restriction enzyme choice, ligation efficiency, and PCR amplification.[4][5] |
| Cell Input | Can be adapted for lower cell numbers. | Typically requires millions of cells for high-resolution maps.[2] |
| Data Analysis | Specialized pipelines for identifying methylated regions and inferring contacts.[1] | Numerous established bioinformatics pipelines for contact matrix normalization and loop calling.[6][7][8] |
| Unique Advantage | Provides a time-averaged view of interactions without crosslinking artifacts.[9] | Provides a snapshot of all vs. all interactions at a given moment.[2] |
Validation of this compound-Identified Loops with 3D-FISH
3D-FISH serves as an essential tool to validate the chromatin loops identified by this compound-seq. By using fluorescently labeled DNA probes targeting the anchor regions of a putative loop, the spatial distance between these loci can be measured in a population of cells. A higher frequency of close proximity between the two probes compared to a control region provides strong evidence for the existence of the loop.[10][11]
Experimental Workflow for this compound-seq and FISH Validation
The following diagram illustrates the overall workflow from identifying chromatin loops using this compound-seq to their validation with 3D-FISH.
Caption: Workflow from this compound-seq loop identification to 3D-FISH validation.
Detailed Experimental Protocols
This compound-seq Protocol
This protocol provides a general overview of the this compound-seq procedure. Specific details may need to be optimized for different cell types and experimental systems.
-
Construct Generation: Clone the protein of interest in frame with DNA adenine methyltransferase (Dam). A tetracycline-inducible expression system is often used for temporal control.[1]
-
Cell Culture and Transfection: Culture the cells of interest and transfect them with the Dam-fusion protein construct.
-
Induction of Dam-Fusion Protein Expression: Induce the expression of the Dam-fusion protein for a specified period. This allows the Dam to methylate GATC sites in proximity to the protein of interest.
-
Genomic DNA Isolation: Harvest the cells and isolate genomic DNA using a standard phenol-chloroform extraction or a commercial kit.
-
Enzymatic Digestion: Digest the genomic DNA with a methylation-sensitive restriction enzyme (e.g., DpnI) that specifically cuts methylated GATC sites.
-
Adapter Ligation and PCR Amplification: Ligate adapters to the digested DNA fragments and perform PCR to amplify the methylated regions.
-
Library Preparation and Sequencing: Prepare a sequencing library from the amplified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome. Identify enriched methylated regions, which represent chromatin contacts, using specialized bioinformatic tools.[1]
3D-FISH Protocol for Loop Validation
This protocol outlines the key steps for validating a chromatin loop using two-color 3D-FISH.
-
Probe Preparation:
-
Obtain BAC or fosmid clones corresponding to the two anchor regions of the putative loop identified by this compound-seq. Probes should be 100-250 kb for bright signals.[12]
-
Label the probes with different fluorophores (e.g., one with a red dye and the other with a green dye) using nick translation or other labeling methods.
-
-
Cell Preparation:
-
Grow cells on coverslips.
-
Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.
-
Permeabilize the cells by treatment with 0.5% Triton X-100 in PBS for 10 minutes.
-
Perform a freeze-thaw step in 20% glycerol/PBS to further permeabilize the nucleus.[13]
-
-
Hybridization:
-
Denature the cellular DNA by incubating the coverslips in 70% formamide/2x SSC at 75°C for 5 minutes.
-
Dehydrate the cells through an ethanol series (70%, 90%, 100%) and air dry.
-
Prepare a hybridization mix containing the labeled probes, Cot-1 DNA to block repetitive sequences, and hybridization buffer.
-
Denature the probe mix at 75°C for 5 minutes and then pre-anneal at 37°C for 30 minutes.
-
Apply the probe mix to the coverslip, seal with rubber cement, and hybridize overnight at 37°C in a humidified chamber.
-
-
Washing:
-
Wash the coverslips to remove unbound probes. A typical washing series includes:
-
50% formamide/2x SSC at 45°C.
-
0.1x SSC at 60°C.
-
2x SSC at 45°C.[14]
-
-
-
Mounting and Imaging:
-
Counterstain the DNA with DAPI.
-
Mount the coverslips on slides with an anti-fade mounting medium.
-
Acquire 3D image stacks using a confocal or super-resolution microscope.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji) to identify the fluorescent signals from the two probes within individual nuclei.
-
Measure the 3D distance between the centroids of the two signals in a large number of nuclei (typically >100).
-
Compare the distribution of distances for the putative loop with that of a control region at a similar genomic separation to determine if there is a statistically significant enrichment of shorter distances for the looped loci.[10][15]
-
Logical Relationship in FISH Data Interpretation
The interpretation of 3D-FISH data relies on a statistical comparison of distance measurements. The following diagram illustrates the logic behind validating a loop.
Caption: Logical flow for validating a chromatin loop using 3D-FISH data.
Conclusion
This compound-seq offers a powerful, crosslinking-free method for identifying chromatin loops, providing a unique perspective on the dynamic nature of genome organization. However, like all high-throughput methods, the identified interactions require rigorous validation. 3D-FISH provides a direct and quantitative method for confirming these loops at the single-cell level. By combining the strengths of this compound-seq for discovery and 3D-FISH for validation, researchers can build a more complete and accurate picture of the 3D genome and its role in gene regulation. This guide provides the necessary comparative data and detailed protocols to effectively integrate these powerful techniques into your research.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Hi-C (genomic analysis technique) - Wikipedia [en.wikipedia.org]
- 3. A fast and adaptive detection framework for genome-wide chromatin loop mapping from Hi-C data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Hi-C results using in-solution versus in-nucleus ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Hitchhiker's Guide to Hi-C Analysis: Practical guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative study on chromatin loop callers using Hi-C data reveals their effectiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative study on chromatin loop callers using Hi-C data reveals their effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Capturing native interactions: intrinsic methods to study chromatin conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. FISH-ing for captured contacts: towards reconciling FISH and 3C - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Robust 3D DNA FISH Using Directly Labeled Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Automated 3D scoring of fluorescence in situ hybridization (FISH) using a confocal whole slide imaging scanner - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Chromatin Landscapes: A Comparative Guide to DamC and Public Datasets for Cross-Validation
For researchers, scientists, and professionals in drug development, understanding the intricate landscape of chromatin accessibility is paramount to deciphering gene regulation and disease mechanisms. DamC (DNA adenine methyltransferase-based contact) has emerged as a powerful, ligation-free method for probing chromatin architecture. This guide provides a comprehensive comparison of this compound with established techniques like ATAC-seq and ChIP-seq, offering a framework for robust cross-validation using publicly available datasets.
This guide will delve into the principles of these techniques, provide detailed experimental and computational protocols, and present a clear quantitative comparison to aid in experimental design and data interpretation.
At a Glance: this compound vs. ATAC-seq vs. ChIP-seq
To facilitate a clear understanding of the strengths and limitations of each technique, the following table summarizes key quantitative and qualitative parameters.
| Feature | This compound (for accessibility via CATaDa) | ATAC-seq (Assay for Transposase-Accessible Chromatin with sequencing) | ChIP-seq (Chromatin Immunoprecipitation sequencing) |
| Principle | In vivo enzymatic methylation of accessible DNA at GATC motifs by Dam methyltransferase. | In vitro transposition of open chromatin regions by a hyperactive Tn5 transposase that simultaneously fragments DNA and ligates sequencing adapters. | Antibody-based enrichment of specific protein-DNA complexes, followed by sequencing of the associated DNA. |
| Primary Output | Chromatin accessibility at GATC-containing regions; can also map long-range chromatin interactions. | Genome-wide map of open chromatin regions. | Genome-wide binding sites of a specific protein (e.g., transcription factor, histone modification). |
| Resolution | Limited by the distribution of GATC sites (average spacing ~200-500 bp).[1] | High resolution, down to the level of transcription factor footprints (~10-50 bp).[2][3] | Typically ~100-300 bp, limited by sonication/enzymatic fragmentation and antibody specificity.[3] |
| Sensitivity | Dependent on GATC site density in regions of interest. | High sensitivity for detecting open chromatin regions.[1][4] | Variable, depends on antibody quality and protein abundance. |
| Specificity | Marks accessible GATC sites, not directly protein binding. | Identifies all open chromatin, not specific to a particular protein. | Specific to the target protein recognized by the antibody. |
| Cell Number | Low input, can be performed on as few as 1,000 cells.[5] | Low input, typically 500 to 50,000 cells.[3][6] | Higher input, traditionally millions of cells, though low-input protocols (10,000-100,000 cells) are available.[3][6] |
| Crosslinking | No | No | Yes (typically formaldehyde) |
| Antibody Required | No | No | Yes |
| Bias | GATC sequence bias. | Tn5 insertion bias.[3] | Antibody-dependent biases, sonication/fragmentation bias. |
| Sequencing Depth | 10-20 million reads per replicate recommended. | 25-50 million reads per replicate recommended for standard analysis.[7][8] | 20-60 million reads per replicate, depending on the target's expected peak profile (narrow vs. broad).[2] |
Visualizing the Methodologies
To better understand the experimental workflows, the following diagrams illustrate the key steps in this compound for chromatin accessibility (CATaDa) and the logical process of cross-validating this compound data with public ATAC-seq datasets.
Experimental Protocols
This compound (CATaDa) Protocol for Chromatin Accessibility
This protocol is adapted from established DamID methods and is optimized for chromatin accessibility profiling.
1. Cell Preparation and Dam Expression:
-
Culture cells of interest to the desired confluency.
-
Transfect or transduce cells with a vector expressing the Dam methyltransferase. For targeted accessibility (TaDa), a fusion of Dam to a protein of interest can be used. For global accessibility (CATaDa), Dam alone is expressed.
-
Incubate for a sufficient period (e.g., 16-24 hours) to allow for Dam expression and methylation of accessible GATC sites.
2. Genomic DNA Extraction:
-
Harvest cells and extract genomic DNA using a standard kit (e.g., Qiagen DNeasy Blood & Tissue Kit).
-
Ensure high-quality, high-molecular-weight DNA is obtained.
3. DpnI Digestion:
-
Digest the genomic DNA with the DpnI restriction enzyme, which specifically cuts at methylated GATC sites. This enriches for fragments that were accessible to Dam in vivo.
4. Adapter Ligation:
-
Ligate sequencing adapters to the ends of the DpnI-digested fragments. Custom adapters compatible with your sequencing platform should be used.
5. PCR Amplification:
-
Amplify the adapter-ligated fragments using PCR. The number of cycles should be optimized to avoid over-amplification.
6. Library Purification and Sequencing:
-
Purify the PCR products to remove primers and adapter dimers.
-
Quantify the library and perform high-throughput sequencing.
Public Dataset Acquisition and Processing
1. Dataset Selection:
-
Identify suitable public datasets for cross-validation. The ENCODE and GEO databases are excellent resources for ATAC-seq and ChIP-seq data.
-
For a fair comparison, select data from the same cell type or a closely related one. For example, GM12878 is a commonly used lymphoblastoid cell line with extensive publicly available data.
2. Data Download:
-
Download the raw sequencing data (FASTQ files) from the chosen database.
3. Data Processing (ATAC-seq Example):
-
Quality Control: Use tools like FastQC to assess the quality of the raw reads.
-
Adapter Trimming: Remove adapter sequences using tools like Trimmomatic or Cutadapt.
-
Alignment: Align the trimmed reads to the appropriate reference genome using a tool like Bowtie2.
-
Filtering: Remove PCR duplicates and reads mapping to the mitochondrial genome.
-
Peak Calling: Identify regions of significant enrichment (peaks) using a peak caller such as MACS2.
Computational Protocol for Cross-Validation
This protocol outlines the steps to quantitatively compare your this compound data with a public ATAC-seq dataset.
1. Peak Set Comparison:
-
Intersection Analysis: Use tools like bedtools intersect to determine the number and percentage of this compound peaks that overlap with ATAC-seq peaks. This provides a measure of the concordance between the two methods in identifying accessible regions.
-
Jaccard Similarity: Calculate the Jaccard statistic to quantify the similarity between the two peak sets.
2. Signal Correlation:
-
Generate Signal Tracks: Create genome-wide signal tracks (e.g., bigWig files) for both the this compound and ATAC-seq data, representing the read density.
-
Correlate Signal at Common Peaks: For the set of overlapping peaks, extract the signal intensity values from both datasets and calculate the Pearson or Spearman correlation coefficient. A high correlation indicates that the two methods provide similar quantitative measures of accessibility at these regions.
3. Functional Annotation and Enrichment:
-
Annotate Peaks: Annotate the this compound and ATAC-seq peak sets to genomic features (e.g., promoters, enhancers, exons, introns) using tools like HOMER or ChIPseeker.
-
Compare Enrichment: Compare the distribution of peaks across these functional elements. Both datasets are expected to show enrichment at regulatory regions like promoters and enhancers.
4. Motif Enrichment Analysis:
-
Identify Enriched Motifs: Use a tool like MEME-ChIP to identify transcription factor binding motifs that are enriched within the peak regions of both datasets. Concordant motif enrichment provides further evidence for the biological relevance of the identified accessible regions.
By following this comprehensive guide, researchers can effectively leverage this compound for their chromatin accessibility studies and perform robust cross-validation against the wealth of publicly available datasets, leading to more confident and reproducible findings.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Profiling chromatin regulatory landscape: insights into the development of ChIP-seq and ATAC-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ChIP-seq vs. ATAC-seq - CD Genomics [cd-genomics.com]
- 4. damcogroup.com [damcogroup.com]
- 5. bioinformatics-core-shared-training.github.io [bioinformatics-core-shared-training.github.io]
- 6. Limitations and possibilities of low cell number ChIP-seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. barc.wi.mit.edu [barc.wi.mit.edu]
- 8. ATAC-Seq for Chromatin Accessibility Analysis [illumina.com]
A Researcher's Guide: DamC vs. Targeted DamID for Specific Loci Analysis
In the expanding landscape of chromatin profiling, understanding protein-DNA interactions and 3D genome architecture at specific genomic locations is paramount for deciphering gene regulation. DNA Adenine Methyltransferase Identification (DamID) has emerged as a powerful alternative to traditional methods like Chromatin Immunoprecipitation (ChIP-seq), bypassing the need for specific antibodies and crosslinking. Two advanced DamID-based techniques, DamC and Targeted DamID (TaDa), offer specialized approaches for locus-specific analysis. This guide provides an objective comparison of their methodologies, performance, and ideal use cases to help researchers select the optimal technique for their experimental needs.
At a Glance: Core Principles and Applications
At its core, DamID leverages a fusion protein composed of E. coli Dam methyltransferase and a protein of interest. When expressed in eukaryotic cells, this fusion protein methylates adenine residues within GATC sequences proximal to the target protein's binding sites. This artificial methylation serves as a permanent mark, allowing for the subsequent identification of interaction sites.
This compound and Targeted DamID adapt this principle for two distinct types of "locus-specific" investigation:
-
This compound is designed to map the three-dimensional chromatin architecture surrounding a single, defined genomic locus . It functions as a "one-vs-all" interaction map, identifying all genomic regions that physically interact with a specific "viewpoint." This makes it an ideal tool for studying long-range chromatin looping and the organization of topologically associating domains (TADs) without the use of crosslinking or ligation.[1]
-
Targeted DamID (TaDa) is engineered to create a genome-wide map of a protein's binding sites, but only within a specific cell type in a heterogeneous tissue or whole organism .[2][3] The "targeting" here refers to the cell-specific expression of the Dam-fusion protein, enabling researchers to dissect cell-type-specific regulatory networks in vivo.[2]
Performance Comparison
The choice between this compound and TaDa hinges on the specific biological question. The following table summarizes key performance metrics to guide this decision.
| Feature | This compound | Targeted DamID (TaDa) |
| Primary Application | Mapping 3D chromatin contacts from a specific genomic viewpoint (one-vs-all).[1] | Genome-wide mapping of protein binding sites in a specific cell type (in vivo).[2][3] |
| Type of "Locus" Analyzed | A specific, user-defined DNA sequence (e.g., promoter, enhancer). | A specific population of cells within a complex tissue or organism. |
| Key Output | High-resolution map of genomic regions interacting with the viewpoint. | Cell-type-specific, genome-wide protein occupancy map.[1] |
| Resolution | High; limited by GATC frequency (average ~250 bp).[1][4] | High; limited by GATC frequency. Resolution can match ChIP-seq.[5] |
| Cell Input Requirement | Requires establishing a stable cell line with an integrated viewpoint. | Highly sensitive; can be performed on as few as 1,000-10,000 cells.[1][6] |
| In Vivo Application | Primarily used in cell culture models. | A major strength; widely used in organisms like Drosophila and mice.[6] |
| Specificity | Specificity is for the chosen viewpoint; background is controlled via an uninduced state.[1] | Specificity is for the chosen cell type; background is controlled with a Dam-only construct.[7] |
Molecular Mechanisms and Workflow
The distinct goals of this compound and Targeted DamID are achieved through different molecular strategies for recruiting or expressing the Dam-fusion protein.
This compound: Anchoring to a Genomic Viewpoint
In this compound, the Dam methyltransferase is fused to an inducible DNA-binding domain, such as the tetracycline repressor (TetR). This construct is introduced into a cell line that has a corresponding array of binding sites (e.g., TetO) integrated at the genomic locus of interest. Upon induction, the Dam-fusion protein is recruited to this "viewpoint," where it methylates any GATC sites that enter its physical proximity due to chromatin folding.
References
- 1. Cell-type-specific profiling of protein-DNA interactions without cell isolation using targeted DamID with next-generation sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Profiling Protein–DNA Interactions Cell-Type-Specifically with Targeted DamID | Springer Nature Experiments [experiments.springernature.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. This compound reveals principles of chromatin folding in vivo without crosslinking and ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DamID as a versatile tool for understanding gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted DamID detects cell-type-specific histone modifications in intact tissues or organisms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of DamC and 4C-seq for Chromatin Interaction Studies
A Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of genomic regulation, understanding the three-dimensional architecture of chromatin is paramount. The spatial organization of the genome plays a crucial role in gene expression, and its dysregulation is implicated in numerous diseases, including cancer. Two powerful techniques, DamC and Circular Chromosome Conformation Capture with high-throughput sequencing (4C-seq), offer unique windows into the complex world of chromatin interactions. This guide provides a comprehensive comparative analysis of these methods, presenting their underlying principles, experimental workflows, and the nature of the data they generate, to aid researchers in selecting the most appropriate technique for their scientific questions.
At a Glance: Key Differences Between this compound and 4C-seq
| Feature | This compound (DNA Adenine Methyltransferase-based Chromatin contacts) | 4C-seq (Circular Chromosome Conformation Capture sequencing) |
| Principle | In vivo enzymatic methylation of DNA in spatial proximity to a tethered Dam enzyme. | In vitro proximity ligation of cross-linked and restriction-digested chromatin fragments. |
| Cross-linking | No formaldehyde cross-linking required.[1] | Requires formaldehyde cross-linking to fix chromatin interactions.[2][3] |
| Ligation | No ligation step to join interacting DNA fragments.[1] | Relies on enzymatic ligation of spatially proximal DNA ends.[2][3] |
| Resolution | High resolution, determined by the frequency of GATC recognition sites (on average every ~250 bp).[1] | Resolution is dependent on the frequency of restriction enzyme cutting sites.[4] |
| Data Generated | A profile of methylation enrichment around a specific genomic viewpoint, proportional to contact probabilities.[1] | A library of DNA sequences that physically interact with a specific genomic "bait" region.[2][3] |
| Key Advantage | Provides a cross-linking and ligation-free view of chromatin interactions, potentially reducing experimental artifacts.[1] | A well-established and widely used method with a large body of supporting literature and analysis tools.[2][3][5] |
| Potential Limitation | Requires genetic modification to introduce the Dam-fusion protein and the tethering site. | Potential for artifacts introduced by formaldehyde cross-linking and ligation efficiency biases. |
Delving Deeper: Principles and Performance
This compound: A Ligation-Free Approach to Charting Chromatin Contacts
This compound is an innovative technique that leverages the activity of a DNA adenine methyltransferase (Dam) to identify chromatin interactions in living cells.[1] The method involves tethering the Dam enzyme, fused to a DNA-binding protein, to a specific genomic locus of interest (the "viewpoint"). The tethered Dam enzyme then methylates adenine residues within GATC sequences that are in close spatial proximity to the viewpoint. This methylation is not dependent on formaldehyde cross-linking or ligation.[1]
By performing a control experiment with an untethered Dam enzyme, the background, non-specific methylation can be subtracted, revealing a high-resolution map of interaction frequencies around the viewpoint.[1] A key strength of this compound is its ability to provide a quantitative measure of contact probabilities, as the level of methylation has been shown to be proportional to the frequency of interaction.[1]
Studies have demonstrated that this compound can successfully identify known features of genome architecture, such as Topologically Associating Domains (TADs) and CTCF-mediated chromatin loops, providing an orthogonal validation for findings from 3C-based methods.[1]
4C-seq: A Ligation-Based Method for Unbiased Discovery of Interacting Partners
4C-seq is a widely adopted technique that builds upon the foundational Chromosome Conformation Capture (3C) methodology. It is designed to identify all genomic regions that interact with a single locus of interest, termed the "bait".[2][3][6] The process begins with the cross-linking of cells with formaldehyde to fix the three-dimensional structure of the chromatin.[2][3] The cross-linked chromatin is then digested with a restriction enzyme. Subsequently, the DNA is ligated under dilute conditions that favor the joining of DNA ends that were in close proximity within the nucleus.
After reversing the cross-links, a second restriction digest and a second ligation step are performed to create small, circular DNA molecules containing the bait sequence and its interacting partners. Inverse PCR, using primers specific to the bait sequence, is then used to amplify these circularized ligation products. The resulting library of interacting sequences is then identified by high-throughput sequencing.[2][3]
Experimental Methodologies: A Step-by-Step Comparison
The experimental workflows for this compound and 4C-seq are fundamentally different, reflecting their distinct underlying principles.
This compound Experimental Protocol
-
Cell Line Generation: A cell line is engineered to express a fusion protein of the Dam methyltransferase and a DNA-binding protein (e.g., the tetracycline repressor, TetR). A corresponding binding site (e.g., a TetO array) is inserted at the genomic locus of interest.
-
Induction of Dam-Fusion Protein: The expression of the Dam-fusion protein is induced, allowing it to bind to the genomic viewpoint and methylate proximal GATC sites. A parallel control experiment is performed with an un-tethered Dam protein to measure background methylation.
-
Genomic DNA Extraction: Genomic DNA is isolated from both the experimental and control cell populations.
-
Methylation-Specific Digestion: The genomic DNA is digested with a restriction enzyme that specifically cuts methylated GATC sites (e.g., DpnI).
-
Library Preparation and Sequencing: Adapters are ligated to the digested DNA fragments, and the library is amplified and subjected to high-throughput sequencing.
-
Data Analysis: Sequencing reads are mapped to the reference genome. The enrichment of reads in the experimental sample relative to the control sample is calculated to determine the interaction frequencies.[1]
4C-seq Experimental Protocol
-
Cell Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA, thereby fixing the chromatin architecture.[2][3]
-
Chromatin Digestion (First): The cross-linked chromatin is digested with a primary restriction enzyme.[2][3]
-
Proximity Ligation (First): The digested chromatin is ligated at a low DNA concentration to promote the ligation of spatially adjacent DNA fragments.[2][3]
-
Cross-link Reversal and DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Chromatin Digestion (Second): The purified DNA is subjected to a second digestion with a secondary restriction enzyme that cuts more frequently.[2][3]
-
Circularization (Second Ligation): A second ligation is performed to create circular DNA molecules.[2][3]
-
Inverse PCR: Inverse PCR with primers specific to the "bait" sequence is used to amplify the circularized DNA, capturing the interacting genomic regions.[2][3]
-
Library Preparation and Sequencing: The PCR products are purified and prepared for high-throughput sequencing.
-
Data Analysis: Sequencing reads are mapped to the reference genome, and the frequency of reads at different genomic locations indicates the strength of the interaction with the bait.[5][7]
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in this compound and 4C-seq.
Caption: Experimental workflow for this compound.
Caption: Experimental workflow for 4C-seq.
Data Analysis: From Raw Reads to Interaction Maps
The data analysis pipelines for this compound and 4C-seq are tailored to their respective data types.
This compound Data Analysis: The core of this compound data analysis lies in quantifying the enrichment of methylated GATC sites at the viewpoint compared to the background. This involves:
-
Read Mapping: Aligning sequencing reads to the reference genome.
-
Normalization: Normalizing read counts to account for differences in sequencing depth and other biases.
-
Enrichment Calculation: Calculating the ratio of normalized read counts from the Dam-tethered experiment to the Dam-only control experiment for each GATC fragment. This enrichment score is proportional to the contact probability.[1]
4C-seq Data Analysis: 4C-seq data analysis focuses on identifying genomic regions that are significantly overrepresented in the sequencing library, indicating a high frequency of interaction with the bait. Key steps include:
-
Demultiplexing and Trimming: If multiple viewpoints were sequenced together, reads are first separated based on their barcodes, and primer sequences are removed.[5]
-
Read Mapping: The remaining sequences are aligned to the reference genome.
-
Normalization: Raw read counts are normalized to correct for biases such as restriction fragment length and mappability.
-
Peak Calling: Statistical methods are used to identify regions with a significantly higher number of reads than expected by chance, which are considered interacting regions.[5][7] Several software packages are available for 4C-seq data analysis, such as FourCSeq.[5][7]
Applications in Drug Development
Both this compound and 4C-seq have significant potential in the field of drug development by providing insights into the mechanisms of gene regulation and how they are altered in disease.
-
Target Identification and Validation: By identifying the long-range regulatory elements, such as enhancers, that control the expression of disease-associated genes, these techniques can help to identify novel therapeutic targets.
-
Understanding Drug Action: Researchers can use this compound and 4C-seq to investigate how drugs that target epigenetic modifiers or transcription factors alter the 3D chromatin landscape and, consequently, gene expression.
-
Biomarker Discovery: Alterations in chromatin interactions can serve as biomarkers for disease diagnosis, prognosis, or response to therapy.
Conclusion: Choosing the Right Tool for the Job
This compound and 4C-seq are powerful techniques for interrogating the three-dimensional organization of the genome, each with its own set of strengths and considerations.
This compound offers a novel, in vivo perspective on chromatin interactions, free from the potential artifacts of formaldehyde cross-linking and ligation. Its ability to provide a quantitative measure of contact probabilities is a significant advantage. However, the requirement for generating genetically modified cell lines may be a consideration for some experimental systems.
4C-seq is a well-established and robust method that has been instrumental in uncovering the interactomes of numerous genomic loci. The extensive body of literature and the availability of established analysis pipelines make it an accessible and reliable choice. Researchers should be mindful of the potential for biases introduced by cross-linking and ligation efficiency.
Ultimately, the choice between this compound and 4C-seq will depend on the specific biological question, the experimental system, and the resources available. For researchers seeking to validate 3C-based findings with an orthogonal method or to obtain a quantitative, in vivo measure of chromatin contacts, this compound is an excellent option. For those aiming to perform an unbiased, genome-wide screen for interaction partners of a specific locus in a well-established system, 4C-seq remains a powerful and widely used tool. In many cases, the complementary nature of these two techniques can be leveraged to provide a more comprehensive and robust understanding of the intricate architecture of the genome.
References
- 1. This compound reveals principles of chromatin folding in vivo without crosslinking and ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hubrecht.eu [hubrecht.eu]
- 3. 4C-seq from beginning to end: A detailed protocol for sample preparation and data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interpreting 4C-Seq data: how far can we go? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FourCSeq: analysis of 4C sequencing data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3C Technology: A Guide to 3C, 4C, 5C & Hi-C Methods - CD Genomics [cd-genomics.com]
- 7. FourCSeq: Analysis of 4C sequencing data | The Furlong Laboratory [furlonglab.embl.de]
Assessing the Reproducibility of DamC Experiments: A Comparative Guide
For researchers, scientists, and drug development professionals venturing into the landscape of chromatin analysis, selecting the appropriate methodology is paramount. This guide provides a comprehensive comparison of DamC (DNA adenine methyltransferase-based chromatin profiling) with two other widely used techniques for mapping chromatin accessibility and protein-DNA interactions: ATAC-seq (Assay for Transposase-Accessible Chromatin with sequencing) and CUT&RUN (Cleavage Under Targets and Release Using Nuclease). We delve into their experimental protocols, data analysis workflows, and critically, an assessment of their reproducibility, providing supporting data where available.
Quantitative Comparison of Chromatin Profiling Techniques
| Feature | This compound | ATAC-seq | CUT&RUN |
| Principle | In vivo enzymatic methylation by a fusion protein to mark sites of interaction or accessibility. | In vitro transposition of sequencing adapters into open chromatin regions by Tn5 transposase. | In situ antibody-targeted cleavage of chromatin by a pA/G-MNase fusion protein. |
| Input Material | Low cell numbers, can be adapted for in vivo and cell-type specific studies. | Low cell numbers (as few as 500), also applicable to single-cell studies. | Very low cell numbers (as few as 100), suitable for rare cell populations.[1] |
| Resolution | Dependent on GATC site density (average ~250 bp).[2] | High, at the level of transposase insertion sites. | High, at the level of nuclease cleavage sites.[3] |
| Background Noise | Low, due to targeted methylation and specific control (Dam-only). | Can have mitochondrial DNA contamination and background from Tn5 insertion bias.[4] | Very low, as unbound chromatin is washed away before cleavage.[1] |
| Reported Reproducibility | High correlation reported between biological replicates.[2] | High correlation between replicates is achievable with optimized protocols.[5][6] | High reproducibility with low background, often assessed by IDR.[7] |
Experimental Protocols: A Detailed Look
The reproducibility of any genomic assay is intrinsically linked to the intricacies of its experimental protocol. Below, we provide a detailed breakdown of the methodologies for this compound, ATAC-seq, and CUT&RUN.
This compound Experimental Protocol
This compound leverages the fusion of a DNA adenine methyltransferase (Dam) to a protein of interest or a protein that binds to accessible chromatin.[8] This fusion protein methylates adenine residues within GATC sequences in proximity to its binding sites.
-
Construct Generation: A fusion protein of Dam and the protein of interest is created and introduced into the cells, often under an inducible promoter to control expression levels.[9] A "Dam-only" construct serves as a crucial control for non-specific methylation and chromatin accessibility.[10]
-
Cell Culture and Induction: Cells are cultured and the expression of the Dam-fusion protein is induced for a specific period.
-
Genomic DNA Extraction: Genomic DNA is isolated from the cells.
-
Methylation-Specific Digestion: The genomic DNA is digested with a restriction enzyme that specifically cuts methylated GATC sites (e.g., DpnI).
-
Adapter Ligation and PCR Amplification: Sequencing adapters are ligated to the digested fragments, followed by PCR amplification to generate a sequencing library.
-
Sequencing: The library is sequenced using a high-throughput sequencing platform.
ATAC-seq Experimental Protocol
ATAC-seq is a popular method for identifying accessible chromatin regions by utilizing a hyperactive Tn5 transposase.[11]
-
Cell Lysis: A small number of cells are lysed to isolate the nuclei, keeping the chromatin intact.
-
Tagmentation: The nuclei are incubated with a hyperactive Tn5 transposase that simultaneously cuts accessible DNA and ligates sequencing adapters.[11]
-
DNA Purification: The tagmented DNA is purified to remove the transposase and other cellular components.
-
PCR Amplification: The adapter-ligated DNA fragments are amplified by PCR to generate a sequencing library.
-
Sequencing: The library is sequenced, typically using paired-end sequencing.
CUT&RUN Experimental Protocol
CUT&RUN is an antibody-based technique that maps protein-DNA interactions with high resolution and low background.[12]
-
Cell Permeabilization and Antibody Incubation: Cells are permeabilized, and a specific primary antibody against the protein of interest is added to bind to its target.
-
pA/G-MNase Binding: A fusion protein of Protein A/G and Micrococcal Nuclease (pA/G-MNase) is added, which binds to the primary antibody.
-
Targeted Cleavage: The MNase is activated by the addition of calcium ions, leading to the cleavage of the DNA surrounding the antibody-bound protein.[12]
-
Fragment Release and DNA Purification: The cleaved chromatin fragments are released and the DNA is purified.
-
Library Preparation and Sequencing: Sequencing libraries are prepared from the purified DNA and sequenced.
Data Analysis Workflows
The bioinformatic analysis of the sequencing data is a critical step in obtaining reliable and reproducible results.
This compound Data Analysis Pipeline
The analysis of DamID-based methods involves mapping reads to GATC fragments and normalizing the signal against a Dam-only control to identify regions of specific enrichment.[13]
ATAC-seq Data Analysis Pipeline
ATAC-seq data analysis pipelines focus on identifying enriched regions (peaks) from the aligned reads after stringent quality control, including the removal of mitochondrial DNA and PCR duplicates.[14][15][16]
CUT&RUN Data Analysis Pipeline
References
- 1. μDamID: A Microfluidic Approach for Joint Imaging and Sequencing of Protein-DNA Interactions in Single Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NGI Sweden » ATAC-seq analysis [ngisweden.scilifelab.se]
- 3. youtube.com [youtube.com]
- 4. epicypher.com [epicypher.com]
- 5. Tissue-specific DamID protocol using nanopore sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. DNA adenine methyltransferase identification - Wikipedia [en.wikipedia.org]
- 9. Chapter 19 CUT&RUN and CUT&Tag | Choosing Genomics Tools [hutchdatascience.org]
- 10. In vivo targeted DamID identifies CHD8 genomic targets in fetal mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. support.epicypher.com [support.epicypher.com]
- 13. researchgate.net [researchgate.net]
- 14. esATAC: an easy-to-use systematic pipeline for ATAC-seq data analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GitHub - CebolaLab/ATAC-seq: Analysis pipeline for ATAC-seq data [github.com]
- 16. ATAC-seq Data Standards and Processing Pipeline – ENCODE [encodeproject.org]
Mapping the 3D Genome: A Comparative Guide to DamC and ChIA-PET
For Researchers, Scientists, and Drug Development Professionals
The three-dimensional organization of the genome plays a critical role in gene regulation and cellular function. Understanding the intricate network of chromatin interactions is paramount for deciphering disease mechanisms and developing novel therapeutic strategies. Two powerful techniques for mapping these interactions are DamC and Chromatin Interaction Analysis by Paired-End Tag Sequencing (ChIA-PET). This guide provides a comprehensive comparison of their respective advantages, disadvantages, and underlying methodologies, supported by experimental data, to aid researchers in selecting the most appropriate technique for their scientific questions.
At a Glance: this compound vs. ChIA-PET
| Feature | This compound (DamID-based Chromatin profiling) | ChIA-PET (Chromatin Interaction Analysis by Paired-End Tag Sequencing) |
| Principle | In vivo enzymatic methylation of DNA in proximity to a tethered protein of interest. Ligation- and crosslinking-free. | Proximity ligation of crosslinked chromatin fragments immunoprecipitated with an antibody against a specific protein. |
| Protein Specificity | Yes, through fusion of DNA adenine methyltransferase (Dam) to a protein of interest (e.g., rTetR). | Yes, through antibody-based chromatin immunoprecipitation (ChIP). |
| Resolution | High resolution, at the level of GATC methylation sites (average every ~250 bp).[1] | High resolution, typically at the level of protein binding sites (~100 bp).[2] |
| Sensitivity | Potentially higher sensitivity as multiple methylation events can occur per interaction over time. | Limited by the efficiency of ligation and immunoprecipitation; may detect as little as 10% of interactions.[3] |
| Starting Material | Potentially requires fewer cells; in principle, n times fewer cells than 4C for similar contact profiles, where n is the number of methylated GATC sites.[1] | Requires a large amount of starting material, generally at least 100 million cells.[3] |
| Bias | Avoids biases from formaldehyde crosslinking and ligation. Potential bias from chromatin accessibility and GATC site distribution.[1] | Potential biases from crosslinking efficiency, antibody specificity, and ligation efficiency. |
| Data Analysis | Calculation of "this compound enrichment" by comparing methylation levels with and without targeted Dam recruitment. | Multi-step pipeline involving linker trimming, read alignment, peak calling, and loop calling.[3][4][5] |
| Validation | Orthogonally validates findings from 3C-based methods.[1] | Well-established, with extensive validation and public datasets available through consortia like ENCODE.[3] |
How They Work: A Visual Workflow
The experimental workflows of this compound and ChIA-PET differ significantly in their approach to capturing chromatin interactions.
Advantages and Disadvantages in Detail
This compound
Advantages:
-
Ligation- and Crosslinking-Free: this compound circumvents the potential artifacts and biases associated with formaldehyde crosslinking and proximity ligation, providing a view of chromatin interactions in a more native state.[1]
-
Quantitative Measurement: The method allows for the quantitative measurement of interaction frequencies, as the this compound enrichment is proportional to the chromosomal contact probabilities.[1]
-
Potentially Lower Cell Number Requirement: In theory, this compound could require fewer cells than 3C-based methods like ChIA-PET because multiple methylation events can be recorded for a single, transient interaction over the course of the experiment.[1]
-
Orthogonal Validation: It serves as an independent method to validate findings from 3C-based techniques, strengthening the confidence in observed chromatin structures like Topologically Associating Domains (TADs) and CTCF loops.[1]
Disadvantages:
-
Requirement for Genetic Modification: this compound necessitates the introduction of a specific DNA sequence (e.g., a TetO array) at the genomic locus of interest to tether the Dam-fusion protein, which can be a limitation for studying endogenous loci without modification.
-
Dependence on GATC Site Distribution: The resolution and coverage of this compound are dependent on the distribution of GATC recognition sites, which may not be uniform throughout the genome.
-
Potential for Non-specific Methylation: While a control without the tethering induction is used to account for background methylation, non-specific interactions can still contribute to noise.
-
Relatively New Technique: As a more recent development, the protocols and data analysis pipelines for this compound are less established compared to ChIA-PET.
ChIA-PET
Advantages:
-
Protein-Centric View: ChIA-PET provides a genome-wide map of interactions mediated by a specific protein of interest, offering direct insights into the regulatory networks governed by that protein.[2]
-
High Resolution: The technique can pinpoint interaction anchors with high resolution, often down to the size of a protein's binding site.[2]
-
Well-Established Methodology: ChIA-PET is a mature technique with well-defined protocols and a wealth of publicly available data, facilitating cross-study comparisons.[3]
-
No Genetic Modification Required: It can be applied to any cell type or tissue without the need for genetic engineering, as it relies on antibodies to target endogenous proteins.
Disadvantages:
-
High Starting Material Requirement: A significant drawback of ChIA-PET is the large number of cells required for a successful experiment, typically in the range of 100 million.[3]
-
Potential for Artifacts: The use of formaldehyde crosslinking and ligation can introduce biases and may not capture all true in vivo interactions.
-
Antibody Dependency: The quality and specificity of the antibody used for immunoprecipitation are critical for the success of the experiment and can be a source of variability and non-specific background.
-
Linker Self-Ligation: The ligation of linkers to themselves can generate ambiguous data and complicate the identification of true chromatin interactions.[3]
Experimental Protocols
This compound Library Preparation (Adapted from Redolfi et al., 2019)
-
Cell Culture and Induction: Mouse embryonic stem cells (mESCs) expressing a doxycycline-inducible rTetR-Dam fusion protein and containing TetO arrays are cultured. Gene expression is induced with doxycycline. A parallel culture without doxycycline serves as the negative control for non-specific methylation.
-
Genomic DNA Extraction: Genomic DNA is isolated from both induced and uninduced cell populations.
-
DpnI Digestion: The genomic DNA is digested with DpnI, a restriction enzyme that specifically cuts at methylated GATC sites.
-
Adapter Ligation: Sequencing adapters containing Unique Molecular Identifiers (UMIs) are ligated to the DpnI-digested fragments.
-
Second Adapter Integration: The second sequencing adapter is integrated.
-
PCR Amplification: The adapter-ligated fragments are amplified by PCR.
-
Sequencing: The resulting library is subjected to high-throughput sequencing.
Long-Read ChIA-PET Protocol (Adapted from Li et al., 2017)
-
Cell Fixation: Cells are dual-crosslinked with formaldehyde and EGS (ethylene glycol bis(succinimidyl succinate)) to stabilize protein-DNA and protein-protein interactions.[2]
-
Cell Lysis and Sonication: Nuclei are isolated, and chromatin is fragmented to an average size of 1 kb by sonication.[2]
-
Chromatin Immunoprecipitation (ChIP): A specific antibody is used to enrich for chromatin complexes involving the protein of interest.[2]
-
End Repair and A-tailing: The ends of the immunoprecipitated DNA fragments are repaired and an adenine is added to the 3' ends.[6]
-
Proximity Ligation with Bridge Linker: A biotinylated bridge linker is ligated to the A-tailed DNA ends, joining fragments that are in close spatial proximity.[2]
-
Reverse Crosslinking and DNA Purification: Crosslinks are reversed, and the ligated DNA is purified.[7]
-
Tn5 Tagmentation: Tn5 transposase is used to simultaneously fragment the DNA and add sequencing adapters.[2]
-
Streptavidin Bead Enrichment: Biotinylated ligation junctions are enriched using streptavidin beads.
-
PCR Amplification: The enriched DNA fragments are amplified by PCR.[2]
-
Size Selection and Sequencing: The final library is size-selected and subjected to paired-end sequencing.[2]
Data Analysis
This compound Data Analysis Pipeline
The analysis of this compound data focuses on quantifying the enrichment of methylation at specific sites due to the targeted recruitment of the Dam enzyme.
-
Read Mapping: Sequencing reads are mapped to the reference genome.
-
Methylation Quantification: The number of reads corresponding to each GATC site is counted for both the induced (+Dox) and uninduced (-Dox) samples.
-
Normalization: Read counts are normalized to account for differences in sequencing depth and other experimental variations.
-
This compound Enrichment Calculation: The enrichment for each GATC site is calculated as the relative difference in methylation levels between the induced and uninduced samples. This enrichment value is proportional to the contact probability with the viewpoint.[1]
-
Interaction Profile Generation: The this compound enrichment values are plotted along the genome to generate a "one vs. all" interaction profile from the viewpoint.
ChIA-PET Data Analysis Pipeline (e.g., ChIA-PIPE)
ChIA-PET data analysis involves a more complex, multi-step pipeline to identify statistically significant chromatin loops.[5][6]
-
Linker Filtering: Reads are scanned to identify and trim the bridge linker sequence. Reads are categorized based on the presence and completeness of the linker.[4][5]
-
Read Mapping: The paired-end tags (PETs) are independently aligned to a reference genome.[4][5]
-
PET Filtering and Deduplication: Uniquely mapped and non-redundant PETs are retained for further analysis.[6]
-
Peak Calling: Protein binding sites (peaks) are identified from the mapped reads, similar to a ChIP-seq analysis.[4]
-
Loop Calling: PETs that connect two different peaks (inter-ligation PETs) are clustered to identify chromatin loops. The statistical significance of these loops is then assessed.[4]
-
Visualization: The results, including peaks and loops, are visualized using genomic browsers.[5]
Conclusion
Both this compound and ChIA-PET are powerful techniques for elucidating the 3D architecture of the genome. The choice between them depends on the specific research question, available resources, and the biological system under investigation.
ChIA-PET is a well-established and robust method for identifying protein-mediated chromatin interactions genome-wide. Its main strengths lie in its ability to work with endogenous proteins without genetic modification and the availability of standardized analysis pipelines and extensive public datasets. However, its requirement for a large number of cells and potential for biases from crosslinking and antibody specificity are important considerations.
This compound , on the other hand, offers a novel, ligation- and crosslinking-free approach that provides a quantitative measure of interaction frequencies. Its potential for higher sensitivity and lower cell number requirements make it an attractive alternative, especially for validating findings from 3C-based methods. The necessity for genetic modification to introduce a tethering site is its primary limitation.
For researchers aiming to map the interactome of an endogenous protein in a system where large cell numbers are available, ChIA-PET remains a gold standard. For studies where a specific genomic viewpoint is of interest, where concerns about crosslinking artifacts are high, or where cell numbers are limited, this compound presents a compelling and complementary approach. As both technologies continue to evolve, their integrated use will undoubtedly provide a more complete and accurate picture of the dynamic and complex organization of the genome.
References
- 1. This compound reveals principles of chromatin folding in vivo without crosslinking and ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-read ChIA-PET for base-pair resolution mapping of haplotype-specific chromatin interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromatin Interaction Analysis with Updated ChIA-PET Tool (V3) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ChIA-PIPE: A fully automated pipeline for comprehensive ChIA-PET data analysis and visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ChIA-PET Data Standards and Prototype Processing Pipeline – ENCODE [encodeproject.org]
- 7. Long-read ChIA-PET Sequencing | Protein-DNA Interaction Analysis - CD Genomics [cd-genomics.com]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for AMC-Containing Compounds
Effective management of chemical waste is paramount for ensuring the safety of laboratory personnel and protecting the environment. For researchers, scientists, and drug development professionals utilizing compounds containing 7-amino-4-methylcoumarin (AMC), a common fluorescent dye, adherence to proper disposal protocols is a critical aspect of the experimental workflow. This guide provides essential, step-by-step safety and logistical information for the proper disposal of these chemicals, here referred to as "DAMC".
Immediate Safety and Handling
Before initiating any disposal process, it is imperative to consult the specific Safety Data Sheet (SDS) for the particular this compound compound being used. However, general safety precautions should always be observed. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves, must be worn at all times.[1][2] All handling of this compound, in both solid and liquid forms, should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2][3]
Disposal of Unused and Solid this compound
Unused or solid this compound should be treated as hazardous chemical waste and must not be disposed of in regular laboratory trash.[2][4]
Procedure:
-
Containerize: Place the original vial or a securely sealed container holding the solid this compound into a larger, designated hazardous waste container.[2]
-
Label: Clearly label the outer container with "Hazardous Waste," the full chemical name, and any other information required by your institution's Environmental Health and Safety (EHS) department.[2][5][6]
-
Store: Store the labeled waste container in a designated, secure area for hazardous waste pickup, away from incompatible materials.[2][5][7]
Disposal of this compound Solutions
Solutions containing this compound, such as those prepared in solvents like DMSO or aqueous buffers from assays, must be disposed of as liquid chemical waste.[2] These solutions should never be poured down the drain.[1][2][4]
Procedure:
-
Collect: Collect all aqueous and solvent-based waste containing this compound into separate, designated hazardous waste containers.[2] It is crucial to segregate incompatible wastes.[8][9]
-
Label: Label each container clearly as "Aqueous Hazardous Waste" or "Solvent Hazardous Waste," and include the chemical name(s) and approximate concentrations.
-
Store: Store the containers in a designated area for hazardous waste collection, ensuring they are properly sealed to prevent leaks.[7][8]
Decontamination and Disposal of Labware
All labware, including glassware, pipette tips, and disposable plastics that have come into contact with this compound, must be decontaminated or disposed of as solid hazardous waste.[2][10]
Procedure:
-
Rinsing: Thoroughly rinse contaminated glassware and surfaces first with an appropriate solvent (e.g., ethanol or isopropanol), followed by copious amounts of water.[2]
-
Rinsate Collection: The initial solvent rinse must be collected as hazardous waste.[2][6] Subsequent water rinses may be permissible for drain disposal, but this should be verified with your institution's EHS guidelines.[2]
-
Solid Waste: Contaminated items such as pipette tips, gloves, and wipes should be collected in a designated solid hazardous waste container.[2][7]
Quantitative Waste Segregation Summary
For clarity and easy reference, the following table summarizes the segregation and disposal procedures for different forms of this compound waste.
| Waste Type | Container Type | Disposal Procedure | Key Precautions |
| Unused/Solid this compound | Labeled Hazardous Waste Container | Place original vial in a larger, labeled container for hazardous waste pickup.[2] | Do not dispose of in regular trash. Ensure the container is securely sealed.[2] |
| Aqueous this compound Solutions | Labeled Aqueous Hazardous Waste | Collect all experimental waste, including buffer solutions from assays, in a designated container.[2] | Do not dispose of down the drain.[1][2] |
| Solvent this compound Solutions | Labeled Solvent Hazardous Waste | Collect all waste from solutions prepared in solvents like DMSO.[2] | Keep separate from aqueous waste.[2] |
| Contaminated Labware | Solid Hazardous Waste Bag/Container | Bag and label items such as pipette tips, gloves, and contaminated paper as solid chemical waste.[2][7] | Ensure sharps are placed in a puncture-resistant container.[1][10] |
| Contaminated Glassware | N/A | Triple rinse with a suitable solvent, collecting the first rinse as hazardous waste, then wash with water.[2][6] | Confirm with EHS if subsequent water rinses can go down the drain.[2] |
Experimental Protocol: Decontamination of this compound-Contaminated Glassware
This protocol outlines a standard procedure for the decontamination of glassware that has been in contact with this compound.
Materials:
-
Personal Protective Equipment (PPE): Lab coat, safety glasses, chemical-resistant gloves
-
Appropriate organic solvent (e.g., ethanol or isopropanol)
-
Deionized water
-
Labeled hazardous waste container for solvent rinsate
-
Wash basin
Methodology:
-
Initial Solvent Rinse: In a chemical fume hood, rinse the glassware with a small volume of a suitable organic solvent to dissolve any residual this compound.
-
Collect Rinsate: Collect this initial solvent rinse into a designated "Solvent Hazardous Waste" container.
-
Second Solvent Rinse: Repeat the rinse with another small volume of the organic solvent and collect the rinsate in the same hazardous waste container.
-
Water Rinse: Thoroughly rinse the glassware with copious amounts of deionized water. The disposal of this aqueous rinse should be in accordance with institutional EHS guidelines.
-
Final Wash: Proceed with a standard laboratory glassware washing procedure using detergent and water.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound and related waste materials.
Caption: Workflow for the safe disposal of this compound and associated waste.
References
- 1. dmc.umaine.edu [dmc.umaine.edu]
- 2. benchchem.com [benchchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. acs.org [acs.org]
- 5. odu.edu [odu.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. Chemical Waste | Environment, Health & Safety [ehs.ucsf.edu]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 10. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
Essential Safety and Handling of 7-(Dimethylamino)-4-methylcoumarin (DAMC)
For researchers, scientists, and drug development professionals, ensuring safe laboratory practices when handling chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 7-(Dimethylamino)-4-methylcoumarin (DAMC), a fluorescent dye with noted antiandrogenic potential. Adherence to these procedural steps is critical for minimizing exposure and ensuring a safe laboratory environment.
Hazard Identification and Risk Assessment
7-(Dimethylamino)-4-methylcoumarin and its close analog, 7-(diethylamino)-4-methylcoumarin, are classified as hazardous substances. The primary risks associated with handling this compound in its solid, powder form include:
-
Irritation: Causes irritation to the skin, eyes, and respiratory system.[1]
-
Harmful Exposure Routes: Harmful if swallowed, inhaled, or absorbed through the skin.[2][3]
-
Combustible Dust: As a fine powder, it may form combustible dust concentrations in the air.[4][5]
Given its biological activity as a potent androgen receptor (AR) antagonist, minimizing direct contact and inhalation is crucial to prevent unintended physiological effects.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is the first line of defense against chemical exposure. The following equipment must be worn at all times when handling this compound.
| PPE Component | Specification | Purpose |
| Eye/Face Protection | Chemical safety goggles or eyeglasses with side shields. | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact and absorption. Gloves must be inspected before use. |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against contamination of personal clothing. |
| Respiratory Protection | Generally not required with adequate ventilation. | An N95 dust mask or other approved respirator is necessary if dust is generated or ventilation is poor. |
This table summarizes the essential personal protective equipment for handling this compound based on safety data for closely related coumarin compounds.
Operational and Handling Plan
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.[1][2]
-
Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[6][7]
Safe Handling Procedures:
-
Preparation: Before handling, ensure all required PPE is correctly donned. Designate a specific area for handling this compound to prevent cross-contamination.
-
Weighing and Transfer: Handle as a solid. Avoid actions that generate dust, such as crushing or vigorous scraping. Use non-sparking tools.
-
Spill Management:
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6] Do not eat, drink, or smoke in the laboratory area.[3]
Disposal Plan
-
Waste Collection: All this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), should be collected in a clearly labeled, sealed, and appropriate waste container.
-
Disposal: Dispose of chemical waste through an approved waste disposal plant, following all local, state, and federal regulations.[6] Do not allow the chemical to enter drains or the environment.[8]
Procedural Workflow for PPE Usage
The following diagram illustrates the mandatory, step-by-step process for donning and doffing Personal Protective Equipment to ensure maximum safety when handling this compound.
Caption: Sequential workflow for donning and doffing Personal Protective Equipment (PPE).
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. 7-Diethylamino-4-methylcoumarin | 91-44-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.fi [fishersci.fi]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
